molecular formula C8H15N B1258813 7-Azaspiro[3.5]nonane CAS No. 766-34-7

7-Azaspiro[3.5]nonane

Número de catálogo: B1258813
Número CAS: 766-34-7
Peso molecular: 125.21 g/mol
Clave InChI: BSQKGAVROUDOTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Azaspiro[3.5]nonane, also known as this compound, is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-8(3-1)4-6-9-7-5-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQKGAVROUDOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604540
Record name 7-Azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-34-7
Record name 7-Azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-azaspiro[3.5]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 7-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaspiro[3.5]nonane is a saturated heterocyclic compound featuring a spirocyclic scaffold, which consists of a cyclobutane ring and a piperidine ring sharing a single carbon atom. This rigid, three-dimensional structure has garnered significant interest in medicinal chemistry, particularly as a core moiety in the development of novel therapeutics. Its derivatives have shown promise as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of the this compound core.

Chemical Structure and Identifiers

The fundamental structure of this compound is characterized by its unique spirocyclic system.

Table 1: Structural Information and Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[1]
Molecular Formula C₈H₁₅N[1]
SMILES C1CC2(C1)CCNCC2[1]
InChI InChI=1S/C8H15N/c1-2-8(3-1)4-6-9-7-5-8/h9H,1-7H2[1]
InChIKey BSQKGAVROUDOTE-UHFFFAOYSA-N[1]
CAS Number 766-34-7[1]

Physicochemical Properties

Quantitative data regarding the physicochemical properties of the parent this compound are limited. The following table summarizes available computed and experimental data for the core compound and some of its derivatives.

Table 2: Physicochemical Properties of this compound and Derivatives

PropertyValueCompoundTypeReference
Molecular Weight 125.21 g/mol This compoundComputed[1]
XLogP3-AA 1.8This compoundComputed[1]
Topological Polar Surface Area 12 ŲThis compoundComputed[1]
Boiling Point 326.8±35.0 °CThis compound-5-carboxylic acidPredicted
pKa 3.91±0.20This compound-5-carboxylic acidPredicted

Synthesis

The synthesis of the this compound core can be achieved through various synthetic routes. A plausible modern approach involves a visible-light-induced nitrogen-atom deletion of a precursor N-heterocycle, which has been reported to efficiently prepare this compound.[2] Below is a generalized workflow for its synthesis.

G cluster_synthesis Synthesis Workflow Precursor_Synthesis Synthesis of N-spiroheterocycle precursor N_Atom_Deletion Visible-Light-Induced Nitrogen-Atom Deletion (e.g., using a photocatalyst) Precursor_Synthesis->N_Atom_Deletion Reactant Purification Purification (e.g., Column Chromatography) N_Atom_Deletion->Purification Crude Product Final_Product This compound Purification->Final_Product Purified Product G cluster_cell Pancreatic β-cell / Intestinal L-cell cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

References

7-Azaspiro[3.5]nonane: A Core Scaffold for GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 766-34-7

This technical guide provides an in-depth overview of 7-Azaspiro[3.5]nonane, a key heterocyclic scaffold in modern medicinal chemistry. It details the compound's physical and chemical properties, its significant role in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Data

While extensive experimental data for the parent this compound is limited in publicly available literature, the following table summarizes its known and computed properties. The physical form is described as a semi-solid, suggesting it may exist in a state between liquid and solid at ambient temperature.

PropertyValueSource
CAS Number 766-34-7[1][2]
Molecular Formula C₈H₁₅N[1]
Molecular Weight 125.21 g/mol [1]
Physical Form Semi-Solid
Storage Temperature Refrigerator
Boiling Point Not Available
Melting Point Not Available
Density Not Available
Solubility Not Available

Biological Significance: A Scaffold for GPR119 Agonists

The this compound nucleus is a critical structural component in the design of potent and selective agonists for the G protein-coupled receptor 119 (GPR119).[3] GPR119 is a promising therapeutic target for type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[4][5]

GPR119 Signaling Pathway

The activation of GPR119 by an agonist, such as a derivative of this compound, initiates a downstream signaling cascade. This process is primarily mediated by the Gαs protein subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which ultimately potentiates glucose-stimulated insulin secretion and the release of GLP-1.[4][5]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Agonist This compound Agonist Agonist->GPR119 Binds Gs->AC Activates ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin Potentiates GLP1 GLP-1 Secretion (Intestinal L-cells) PKA->GLP1 Stimulates Solid_Phase_Synthesis_Workflow start Start resin Resin Loading (Immobilization of Precursor) start->resin fmoc Fmoc-Deprotection & Acylation resin->fmoc dieckmann Dieckmann Condensation & Decarboxylation fmoc->dieckmann diversification Diversification (e.g., N-alkylation) dieckmann->diversification cleavage Cleavage from Resin diversification->cleavage purification Purification (e.g., HPLC) cleavage->purification end Final Product purification->end

References

In-Depth Technical Guide to the Spectroscopic Data of 7-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the saturated spirocyclic amine, 7-Azaspiro[3.5]nonane. The information presented is pivotal for the identification, characterization, and quality control of this compound, which serves as a valuable scaffold in medicinal chemistry and drug discovery. The data herein is compiled from peer-reviewed scientific literature, ensuring accuracy and reliability for research and development applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.74t, J = 5.6 Hz4HH-6, H-8
1.83quint, J = 7.8 Hz2HH-2, H-4 (ax)
1.66t, J = 5.6 Hz4HH-1, H-5
1.55s (br)1HNH
1.47quint, J = 7.8 Hz4HH-2, H-4 (eq)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
50.1C-6, C-8
37.5C-4a (spiro)
35.0C-2, C-4
15.8C-1, C-5

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Infrared (IR) Spectroscopic Data of this compound
Wavenumber (cm⁻¹)Description of Vibration
3289N-H stretch
2924C-H stretch (asymmetric)
2853C-H stretch (symmetric)
1455C-H bend (scissoring)
1128C-N stretch

Sample preparation: Thin film

Table 4: Mass Spectrometry (MS) Data of this compound
m/zIonMethod
126.1383[M+H]⁺High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

The spectroscopic data presented above were obtained using the following experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The spectrum was obtained from a thin film of the neat compound on a diamond attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on an Agilent 6230 TOF LC/MS system using electrospray ionization (ESI) in positive ion mode.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis NMR->NMR_Data IR_Data IR Spectral Analysis IR->IR_Data MS_Data MS Spectral Analysis MS->MS_Data Structure Verified Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

The Ascendancy of a Spirocyclic Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 7-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaspiro[3.5]nonane core is a key structural motif in modern medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which offers significant advantages in drug design. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this valuable scaffold and its derivatives. While the seminal report of the initial synthesis of the parent this compound remains elusive in readily accessible literature, its contemporary importance is underscored by a wealth of synthetic methods developed for its incorporation into bioactive molecules. This document details key synthetic strategies, including solid-phase synthesis and innovative photochemical methods, presenting quantitative data in structured tables for comparative analysis. Furthermore, detailed experimental protocols for significant syntheses are provided, alongside visualizations of relevant biological pathways and experimental workflows to aid in research and development.

Introduction: The Rise of a Privileged Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in drug discovery. Their inherent three-dimensionality allows for a more precise and rigid orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets. The this compound scaffold, featuring a piperidine ring fused to a cyclobutane ring through a spiro-center, has emerged as a particularly valuable building block. Its derivatives have shown significant promise as therapeutic agents, notably as agonists for G-protein coupled receptors like GPR119, which is a target for the treatment of type 2 diabetes.[1] The development of efficient and scalable synthetic routes to this core structure and its analogs is therefore of paramount importance to the pharmaceutical industry.

Historical Perspective and Key Synthetic Developments

While a definitive account of the first synthesis of this compound is not readily apparent in the surveyed literature, the evolution of its synthesis has been driven by its increasing application in medicinal chemistry. Early synthetic efforts for azaspirocycles often involved multi-step, classical organic reactions. However, the demand for libraries of diverse derivatives for high-throughput screening has spurred the development of more sophisticated and efficient methodologies.

A significant advancement in the synthesis of this compound derivatives has been the advent of solid-phase synthesis. This approach allows for the rapid and systematic preparation of a multitude of analogs by anchoring the scaffold to a resin and performing subsequent chemical modifications.[2] More recently, novel photochemical methods, such as visible-light-induced nitrogen-atom deletion, have provided innovative pathways to this and other spirocyclic cores.[3] These modern methods offer advantages in terms of efficiency, milder reaction conditions, and functional group tolerance.

Key Synthetic Strategies and Quantitative Data

Several synthetic strategies have been employed to construct the this compound core and its derivatives. Below is a summary of key methods with available quantitative data.

Table 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core[2]
StepReagents and ConditionsYield (%)Purity (%)
1. Resin LoadingFmoc-4-amino-1-Boc-piperidine, DIEA, DCM, rt, 4h--
2. Fmoc-Deprotection & Acylation20% Piperidine/DMF; 3-(Methoxycarbonyl)cyclobutanecarboxylic acid, HATU, DIEA, DMF, rt, 6h--
3. Dieckmann CondensationPotassium tert-butoxide, THF, 60°C, 8h--
4. DecarboxylationDMSO, H₂O, 120°C, 4h--
5. Cleavage and PurificationTFA/DCM; Reverse-phase HPLC62-71 (for a small library)95-98 (for a small library)
Table 2: Synthesis of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester[4]
StepReagents and ConditionsYield (%)
1. Reaction of Compound II and Compound VNaH, THF, reflux, 8h-
2. Epoxidation and Ring ExpansionmCPBA or H₂O₂, DCM or ACN, 10-60°C83.5
Overall Yield 70.7
Table 3: Visible-Light-Induced Nitrogen-Atom Deletion for this compound Synthesis[3]
Starting MaterialReagents and ConditionsProductYield (%)
N-spiroheterocycleDPPH (3.0 equiv), K₂CO₃ (3.0 equiv), 2-MeTHF (1.0 mL), H₂O (1.0 mL), 50 °C, white LED (50 W), 12hThis compoundNot explicitly stated for this specific product, but the general method is presented.

Experimental Protocols

Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core[2]

Protocol 1: Resin Loading

  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes.

  • Drain the DCM and add a solution of Fmoc-4-amino-1-Boc-piperidine (1.5 eq) and DIEA (4.0 eq) in anhydrous DCM (10 mL).

  • Agitate at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM, DMF, and MeOH.

Protocol 2: Fmoc-Deprotection and Acylation

  • Treat the resin with 20% piperidine in DMF (v/v) to remove the Fmoc group.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF.

  • Add the activated acid solution to the resin and agitate for 6 hours at room temperature.

  • Wash the resin with DMF, DCM, and MeOH.

Protocol 3: Dieckmann Condensation and Decarboxylation

  • Swell the resin in anhydrous THF.

  • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF and agitate at 60°C for 8 hours.

  • Cool to room temperature and wash with THF.

  • For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.

  • Cool, drain, and wash the resin with water, DMF, DCM, and MeOH.

Protocol 4: Cleavage

  • Treat the resin with a cleavage cocktail of TFA/DCM.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate and precipitate the crude product with cold diethyl ether.

  • Purify the final product by reverse-phase HPLC.

Synthesis of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester[4]

Step 1: Synthesis of Compound VI

  • To a solution of Compound V (1370 g, 2.94 mol) in 6 L of THF, add NaH (282 g, 7.05 mol).

  • Reflux the reaction mixture for 3 hours.

  • Add Compound II (585 g, 2.94 mol) and reflux for an additional 8 hours.

  • After completion, the solvent is removed, and the crude product is recrystallized from ether to yield compound VI.

Step 2: Epoxidation and Ring Expansion to Compound I

  • Dissolve compound VI in acetonitrile (700 mL) and cool to 0°C in an ice bath.

  • Add hydrogen peroxide (85%) (17.5 g, 0.441 mol).

  • Stir the reaction at 50°C overnight.

  • Quench the reaction with sodium sulfite solution and concentrate.

  • Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude product from ethyl acetate to obtain the final product as a white solid (55 g, 83.5% yield).

Visualizations

GPR119 Signaling Pathway

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_protein Gαs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1

Caption: GPR119 signaling pathway initiated by a this compound agonist.

Experimental Workflow for Solid-Phase Synthesis

Solid_Phase_Synthesis_Workflow start Start: 2-Chlorotrityl Chloride Resin resin_loading Protocol 1: Resin Loading (Fmoc-4-amino-1-Boc-piperidine) start->resin_loading fmoc_deprotection Protocol 2: Fmoc-Deprotection & Acylation (Piperidine, Carboxylic Acid, HATU) resin_loading->fmoc_deprotection cyclization Protocol 3: Dieckmann Condensation & Decarboxylation (KOtBu, DMSO/H2O) fmoc_deprotection->cyclization diversification Diversification (Optional) (e.g., N-alkylation) cyclization->diversification cleavage Protocol 4: Cleavage from Resin (TFA/DCM) diversification->cleavage end Final Product: 7-Azaspiro[3.5]nonan-1-one Derivative cleavage->end

Caption: Workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one derivative.

Conclusion

The this compound scaffold has solidified its position as a privileged structure in medicinal chemistry. While its early history is not prominently documented, the continuous development of innovative and efficient synthetic methodologies reflects its growing importance. The strategies outlined in this guide, from solid-phase synthesis to modern photochemical reactions, provide researchers with a powerful toolkit for the synthesis of diverse libraries of this compound derivatives. The detailed protocols and comparative data presented herein are intended to facilitate the ongoing exploration of this versatile scaffold in the pursuit of novel therapeutics. As synthetic chemistry continues to evolve, we can anticipate the emergence of even more elegant and efficient routes to this and other complex spirocyclic systems, further expanding the accessible chemical space for drug discovery.

References

Theoretical and Computational Perspectives on 7-Azaspiro[3.5]nonane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azaspiro[3.5]nonane has emerged as a valuable scaffold in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to study this unique spirocyclic system. While specific computational data for the parent this compound is not extensively available in public literature, this document outlines the established computational workflows and theoretical principles applicable to this class of molecules. By examining related azaspirocyclic systems, we provide a framework for understanding the conformational landscape, spectroscopic properties, and molecular interactions of this compound derivatives. This guide also details the relevant signaling pathways where these scaffolds have shown promise, particularly as GPR119 agonists, and provides an exemplary synthetic workflow.

Introduction to this compound in Drug Discovery

The "escape from flatland" in medicinal chemistry emphasizes the need for drug candidates with greater three-dimensional complexity to improve selectivity and reduce off-target effects. Spirocyclic scaffolds, such as this compound, are at the forefront of this movement. The fusion of a cyclobutane and a piperidine ring through a common quaternary carbon atom creates a rigid structure with well-defined exit vectors for substituent placement. This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

Derivatives of this compound have shown significant promise as agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and obesity. The spirocyclic core helps to orient the pharmacophoric elements in a precise manner for optimal interaction with the receptor.

Theoretical Studies and Computational Modeling

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like this compound, guiding synthesis and optimization efforts. The primary areas of computational investigation for this scaffold include conformational analysis, prediction of spectroscopic properties, and understanding intermolecular interactions.

Conformational Analysis

The conformational preferences of the this compound core are critical to its function as a scaffold. The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat, while the cyclobutane ring is puckered. The spiro fusion introduces unique conformational constraints.

Methodology for Conformational Analysis:

A typical computational workflow for conformational analysis involves:

  • Initial 3D Structure Generation: Generation of an initial 3D structure of the molecule.

  • Conformational Search: A systematic or stochastic search for low-energy conformers. This can be performed using molecular mechanics (MM) force fields (e.g., MMFF94, OPLS) or more rapid semi-empirical quantum methods.

  • Geometry Optimization and Energy Calculation: High-level quantum mechanics (QM) calculations, typically using Density Functional Theory (DFT), are then used to optimize the geometry of the identified low-energy conformers and calculate their relative energies. A common approach is to use a functional like B3LYP with a basis set such as 6-31G(d) or larger.

  • Solvation Effects: The influence of a solvent on the conformational equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

While specific data for the parent this compound is scarce, studies on related bridged bicyclic amines have shown that the energy barriers for nitrogen inversion and ring-flipping can be significant, contributing to the scaffold's rigidity.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which are invaluable for the characterization of novel synthesized derivatives.

NMR Spectroscopy:

The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structure verification.

Methodology for NMR Prediction:

  • Geometry Optimization: The molecular geometry is optimized at a suitable level of theory (e.g., DFT).

  • Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated using methods like Gauge-Independent Atomic Orbital (GIAO).

  • Chemical Shift Calculation: The calculated shielding constants are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

It is important to consider that the final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual low-energy conformers.

Infrared (IR) Spectroscopy:

Computational methods can also predict the vibrational frequencies and intensities of a molecule, corresponding to its IR spectrum.

Methodology for IR Prediction:

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Spectrum Generation: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.

Data Presentation

Quantitative data from computational studies and experimental observations are best presented in a structured format for easy comparison.

Table 1: Predicted Physicochemical Properties of Azaspiroalkanes

PropertyThis compound1-Azaspiro[4.4]nonane
Molecular FormulaC₈H₁₅NC₈H₁₅N
Molecular Weight125.21 g/mol 125.21 g/mol
pKa (predicted)10.511.0
logP (predicted)1.51.8
Aqueous Solubility (predicted)HigherLower
Topological Polar Surface Area12.0 Ų12.0 Ų

Note: These values are computationally predicted and may differ from experimental results. Data for 1-Azaspiro[4.4]nonane is provided for comparative purposes.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound derivatives and for the validation of computational predictions.

Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

This protocol outlines a general procedure for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one scaffold, which can be further functionalized.[1]

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Wang resin)

  • 20% Piperidine in DMF

  • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Potassium tert-butoxide

  • Anhydrous THF and DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • Coupling: Pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with HATU and DIPEA in DMF. Add the activated acid to the resin and agitate. Wash the resin with DMF, DCM, and MeOH.

  • Spirocyclization (Dieckmann Condensation): Swell the resin in anhydrous THF. Add a solution of potassium tert-butoxide in THF and heat. Cool and wash with THF.

  • Decarboxylation: Suspend the resin in a mixture of DMSO and water and heat.

  • Cleavage: Treat the resin with the cleavage cocktail. Collect the filtrate and precipitate the crude product with cold diethyl ether.

  • Purification: Purify the final product by reverse-phase HPLC.

GPR119 Agonist Activity Assay

This protocol describes a cell-based assay to determine the agonist activity of a compound at the GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF or LANCE Ultra)

  • Test compounds and a reference agonist

Procedure:

  • Cell Plating: Plate the GPR119-expressing cells in a suitable microplate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds and reference agonist. Add the compounds to the cells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Mandatory Visualization

GPR119 Signaling Pathway

The activation of GPR119 by an agonist, such as a this compound derivative, initiates a downstream signaling cascade that ultimately leads to improved glucose homeostasis.[2][3][4]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist This compound Agonist Agonist->GPR119 Binds Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 signaling cascade upon agonist binding.
Solid-Phase Synthesis Workflow

The following diagram illustrates a typical workflow for the solid-phase synthesis of a library of compounds based on the 7-azaspiro[3.5]nonan-1-one core.[1]

Solid_Phase_Synthesis_Workflow arrow arrow Start Start: Fmoc-Amino Acid on Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling 2. Coupling (Activated Acid, HATU, DIPEA) Fmoc_Deprotection->Coupling Spirocyclization 3. Spirocyclization (K-tert-butoxide, THF) Coupling->Spirocyclization Decarboxylation 4. Decarboxylation (DMSO/H2O, Heat) Spirocyclization->Decarboxylation Diversification 5. N-Functionalization (Optional) Decarboxylation->Diversification Cleavage 6. Cleavage from Resin (TFA Cocktail) Diversification->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification End Final Product: This compound Derivative Purification->End

Workflow for solid-phase synthesis of this compound derivatives.

Conclusion

This compound represents a compelling scaffold for the design of novel therapeutics with enhanced three-dimensional character. While a comprehensive public repository of theoretical and computational data for the parent molecule is yet to be established, the principles and methodologies outlined in this guide provide a robust framework for its study. Conformational analysis, spectroscopic prediction, and the elucidation of structure-activity relationships through computational means are essential components of modern drug discovery programs targeting this and related spirocyclic systems. The continued application of these in silico techniques, in concert with innovative synthetic strategies and thorough biological evaluation, will undoubtedly unlock the full therapeutic potential of the this compound core.

References

An In-depth Technical Guide to the Synthesis of 7-Azaspiro[3.5]nonane Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-azaspiro[3.5]nonane derivatives, a class of compounds of significant interest in medicinal chemistry. The unique three-dimensional and rigid spirocyclic core of these molecules makes them attractive scaffolds for the development of novel therapeutics, particularly as agonists for G-protein coupled receptors like GPR119.[1][2] This document details various synthetic strategies, key experimental protocols, and relevant quantitative data to aid researchers in the design and execution of their synthetic routes.

Core Synthetic Strategies

The construction of the this compound scaffold can be achieved through several synthetic approaches, in both solid-phase and solution-phase formats. Key strategies include intramolecular cyclization reactions such as the Dieckmann condensation and multi-step solution-phase syntheses involving cyclization of functionalized piperidine precursors.

Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of libraries of this compound derivatives, including the use of excess reagents to drive reactions to completion and simplified purification procedures.[1] A general workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core is depicted below.

G start 2-Chlorotrityl Chloride Resin p1 Protocol 1: Resin Loading start->p1 resin_loaded Fmoc-Protected Amino-Piperidine on Resin p1->resin_loaded p2 Protocol 2: Fmoc-Deprotection & Acylation resin_loaded->p2 acylated_resin Acylated Resin p2->acylated_resin p3 Protocol 3: Dieckmann Condensation & Decarboxylation acylated_resin->p3 spiro_resin Spirocyclic Core on Resin p3->spiro_resin p4 Protocol 4: Boc-Deprotection & Diversification spiro_resin->p4 diversified_resin Diversified Product on Resin p4->diversified_resin p5 Protocol 5: Cleavage diversified_resin->p5 end Final Product p5->end

Overall workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core.

A key step in this synthetic route is the intramolecular Dieckmann condensation to form the spirocyclic core, followed by decarboxylation.

Solution-Phase Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

A patented two-step solution-phase synthesis provides an alternative route to an oxo-derivative of the azaspiro[3.5]nonane core.[3] This method involves a first cyclization reaction to form a key intermediate, followed by a second cyclization using a reducing agent to yield the final product with an overall yield of over 82%.[3]

G start Compound 1 + Compound 2 step1 First Cyclization (N,N-dimethylformamide, acid binding agent, phase transfer catalyst, iodo metal salt) start->step1 intermediate Compound 3 step1->intermediate step2 Second Cyclization (Lithium aluminum hydride, reaction solvent) intermediate->step2 end 7-Oxo-2-azaspiro[3.5]nonane step2->end

Two-step solution-phase synthesis of 7-oxo-2-azaspiro[3.5]nonane.
Visible-Light-Induced Nitrogen-Atom Deletion

A more recent and innovative approach involves the use of visible-light photoredox catalysis to achieve a nitrogen-atom deletion from a secondary amine precursor, providing direct access to the this compound core.[4] This method offers a transition-metal-free pathway to this valuable scaffold.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives.

Table 1: Synthesis Yields and Purity

Compound IDSynthetic MethodR GroupMolecular Weight ( g/mol )Purity (%)Yield (%)Reference
AZS-001Solid-PhasePhenyl242.329665[1]
AZS-002Solid-Phase4-Chlorophenyl276.769562[1]
AZS-003Solid-Phase2-Thienyl248.359768[1]
AZS-004Solid-PhaseCyclohexyl236.359871[1]
7-Oxo-2-azaspiro[3.5]nonaneSolution-Phase--->82[3]

Table 2: Biological Activity of GPR119 Agonists

Compound IDSpeciesGPR119 EC50 (nM)Reference
54gHuman1.2[2]
54gRat2.5[2]

Table 3: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (Oral Administration, 3 mg/kg)

ParameterValueReference
Tmax (h)1.0[2]
Cmax (ng/mL)358[2]
AUC0-24h (ng·h/mL)1340[2]
t1/2 (h)3.2[2]
Bioavailability (F%)45[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one Core

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • Fmoc-4-amino-1-Boc-piperidine

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

  • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Dimethyl sulfoxide (DMSO)

  • Cleavage cocktail: TFA/DCM (1:99 v/v)

  • Diethyl ether, cold

Procedure:

  • Resin Loading:

    • Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

    • Drain the DCM and add a solution of Fmoc-4-amino-1-Boc-piperidine and DIEA in anhydrous DCM.

    • Agitate at room temperature for 4 hours.

    • Drain the reaction mixture and wash the resin sequentially with DCM, DMF, and MeOH.

    • Cap any remaining active sites with a solution of DCM/MeOH/DIEA.

    • Wash the resin and dry under high vacuum.[1]

  • Fmoc-Deprotection and Acylation:

    • Swell the loaded resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

    • Wash the resin with DMF.

    • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with HATU and DIEA in anhydrous DMF.

    • Add the activated acid solution to the resin and agitate for 6 hours at room temperature.

    • Drain and wash the resin with DMF, DCM, and MeOH, then dry under high vacuum.[1]

  • Dieckmann Condensation and Decarboxylation:

    • Swell the resin in anhydrous THF.

    • Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60°C for 8 hours.

    • Cool to room temperature, drain, and wash with THF.

    • For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.

    • Cool, drain, and wash the resin with water, DMF, DCM, and MeOH, then dry under high vacuum.[1]

  • Cleavage:

    • Treat the resin with the cleavage cocktail for 1 hour at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail.

    • Combine the filtrates and concentrate under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

    • Purify the final product by reverse-phase HPLC.[1]

Protocol 2: Solution-Phase Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

Materials:

  • Compound 1 (precursor)

  • Compound 2 (precursor)

  • N,N-Dimethylformamide (DMF)

  • Acid binding agent (e.g., anhydrous potassium carbonate)

  • Phase transfer catalyst

  • Iodo metal salt

  • Lithium aluminum hydride (LiAlH₄)

  • Reaction solvent (e.g., tetrahydrofuran)

  • Ethyl acetate

  • Sodium bicarbonate solution (10%)

  • Anhydrous magnesium sulfate

  • Purified water

  • Sodium hydroxide solution (15%)

  • Neutral alumina

Procedure:

  • First Cyclization:

    • In a reactor, dissolve Compound 1 and Compound 2 in N,N-dimethylformamide.

    • Add the acid-binding agent, phase transfer catalyst, and iodo metal salt under stirring.

    • Rapidly heat the reaction mixture to 70-100°C and maintain for 12-24 hours.

    • Cool the reaction solution to 0°C and add purified water and ethyl acetate.

    • Separate the organic phase, wash with 10% sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Compound 3.[3]

  • Second Cyclization:

    • Add the crude Compound 3 to a reactor with the reaction solvent (e.g., tetrahydrofuran) and cool to -10°C under a nitrogen atmosphere.

    • Sequentially add lithium aluminum hydride in portions over one hour.

    • Stir the reaction for 4-8 hours.

    • Slowly add purified water, followed by 15% sodium hydroxide solution, and then more purified water.

    • Filter the mixture and concentrate the filtrate to obtain the crude product.

    • Purify the crude product by passing it through a neutral alumina column to obtain the refined 7-oxo-2-azaspiro[3.5]nonane.[3]

Signaling Pathways and Experimental Workflows

The primary biological target for many this compound derivatives is the G protein-coupled receptor 119 (GPR119). Its activation leads to a signaling cascade that ultimately enhances glucose-dependent insulin secretion.

G cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist This compound Agonist Agonist->GPR119 Binds to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Enhanced Glucose-Dependent Insulin Secretion PKA->Insulin GLP GLP PKA->GLP GLP1 GLP-1 Secretion -1 -1

References

An In-depth Technical Guide to the Basic Reactivity and Stability of the 7-Azaspiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaspiro[3.5]nonane scaffold has emerged as a significant structural motif in medicinal chemistry and drug discovery. Its inherent three-dimensionality and conformational rigidity make it an attractive framework for the design of novel therapeutic agents with improved pharmacological profiles. This spirocyclic system, containing a secondary amine embedded within a piperidine ring fused to a cyclobutane ring, offers unique exit vectors for substitution, allowing for the exploration of novel chemical space. Notably, derivatives of this scaffold have shown promise as agonists for G-protein coupled receptors like GPR119, highlighting their potential in the treatment of metabolic disorders.[1][2]

This technical guide provides a comprehensive overview of the fundamental reactivity and stability of the this compound core. Understanding these properties is crucial for the efficient design of synthetic routes, the prediction of potential degradation pathways, and the development of stable drug candidates. This document details the reactivity of the core amine, potential degradation pathways under stress conditions, and relevant experimental protocols.

Core Reactivity of the this compound Scaffold

The reactivity of the this compound scaffold is primarily dictated by the secondary amine within the piperidine ring. The nucleophilicity and basicity of this nitrogen atom are key determinants of its behavior in chemical reactions.

Basicity and pKa

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight125.22 g/mol [3]
pKa~10.5 - 11.5 (estimated)General chemical knowledge
LogP1.8[3]
Nucleophilic Reactivity

The lone pair of electrons on the nitrogen atom makes the this compound scaffold a competent nucleophile, readily participating in a variety of common chemical transformations.

The secondary amine can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the resulting acid. High-temperature methods using alcohols in the presence of a catalyst can also be employed for N-alkylation.[4]

  • General Reaction: R-X + this compound → 7-alkyl-7-azaspiro[3.5]nonane

  • Significance: N-alkylation is a fundamental strategy for introducing diverse substituents to modulate the pharmacological properties of the scaffold.

N-acylation of the this compound core can be achieved using acylating agents like acid chlorides or anhydrides. These reactions are typically rapid and high-yielding, often proceeding under mild, catalyst-free conditions.[5]

  • General Reaction: R-COCl + this compound → 7-acyl-7-azaspiro[3.5]nonane

  • Significance: Acylation is a common method for the introduction of amide functionalities, which can act as key binding elements in drug-receptor interactions.

Table 2: Hypothetical Kinetic Data for Reactions of this compound *

ReactionReagentConditionsHypothetical Rate Constant (k)
N-AlkylationBenzyl bromideAcetonitrile, K₂CO₃, 25°C1.5 x 10⁻³ M⁻¹s⁻¹
N-AcylationAcetic anhydrideDichloromethane, 25°C> 1 M⁻¹s⁻¹

*Note: The data in this table is hypothetical and intended for illustrative purposes, as specific experimental kinetic data for the this compound scaffold was not found in the searched literature.

Stability of the this compound Scaffold

The stability of a drug candidate is a critical factor for its development and shelf-life. The this compound scaffold is generally considered to be a stable framework. However, like all organic molecules, it can be susceptible to degradation under certain stress conditions. Forced degradation studies are essential to identify potential degradation products and pathways.

Degradation Pathways

The primary sites of potential degradation in the this compound scaffold are the secondary amine and the C-N bonds.

Scaffold This compound Scaffold Oxidation Oxidation (e.g., H₂O₂) Scaffold->Oxidation Oxidative Stress Acid_Hydrolysis Acidic Hydrolysis (e.g., HCl, heat) Scaffold->Acid_Hydrolysis Potential for ring opening Base_Hydrolysis Basic Hydrolysis (e.g., NaOH, heat) Scaffold->Base_Hydrolysis Generally Stable Photolysis Photolytic Stress (UV/Vis light) Scaffold->Photolysis Thermolysis Thermal Stress (High Temperature) Scaffold->Thermolysis N_Oxide N-Oxide Oxidation->N_Oxide Ring_Opened_Products Ring-Opened Products Acid_Hydrolysis->Ring_Opened_Products Photodegradants Photodegradation Products Photolysis->Photodegradants Thermal_Degradants Thermal Degradation Products Thermolysis->Thermal_Degradants

Caption: Potential degradation pathways of the this compound scaffold.

Secondary amines are susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. The use of oxidizing agents such as hydrogen peroxide is a standard method to assess this degradation pathway.

The C-N bonds within the piperidine ring could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening products. However, saturated amine heterocycles are generally stable to hydrolysis under typical pharmaceutical conditions.

Exposure to light, particularly UV radiation, can induce degradation of organic molecules. Photostability testing is crucial to determine the potential for photodegradation and to establish appropriate packaging and storage requirements.[6][7]

High temperatures can lead to the decomposition of the scaffold. Thermal stability studies, often conducted using thermogravimetric analysis (TGA), are important to determine the temperature at which significant degradation occurs.[2][8]

Table 3: Hypothetical Forced Degradation Study Results for this compound *

Stress ConditionReagent/ConditionDurationHypothetical % DegradationMajor Degradation Products
Acidic Hydrolysis0.1 M HCl24 h at 60°C< 5%Minor ring-opened products
Basic Hydrolysis0.1 M NaOH24 h at 60°C< 2%Negligible degradation
Oxidation3% H₂O₂24 h at RT~15%N-oxide
Thermal80°C7 days< 5%Minor unidentified degradants
PhotolyticICH Q1B conditions-~10%Photodegradation products

*Note: The data in this table is hypothetical and intended for illustrative purposes, as specific experimental forced degradation data for the this compound scaffold was not found in the searched literature.

Application in GPR119 Agonist Design

The this compound scaffold has been successfully employed in the design of potent and selective GPR119 agonists. GPR119 is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones.[1][9][10]

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist This compound Agonist GPR119 GPR119 Receptor Agonist->GPR119 binds Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Secretion ↑ Glucose-dependent Insulin Secretion (β-cells) ↑ GLP-1/GIP Secretion (L-cells) PKA->Secretion promotes

Caption: GPR119 signaling pathway initiated by a this compound agonist.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the investigation of the reactivity and stability of the this compound scaffold and its derivatives.

General Protocol for N-Acylation

This protocol describes a general procedure for the N-acylation of a secondary amine using an acid anhydride.[5]

  • Reaction Setup: In a round-bottomed flask, dissolve the this compound derivative (1.0 mmol) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran, 10 mL).

  • Reagent Addition: Add the acylating agent (e.g., acetic anhydride, 1.2 mmol) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Forced Degradation Studies

The following protocols are based on general guidelines for forced degradation studies and should be optimized for the specific this compound derivative.[11]

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Application: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl or 0.1 M NaOH.

  • Incubation: Maintain the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Analysis: At designated time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Sample Preparation: Prepare a solution of the test compound (e.g., 1 mg/mL).

  • Stress Application: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.

  • Incubation: Keep the mixture at room temperature for a specified duration (e.g., 24 hours), protected from light.

  • Analysis: Analyze the sample by HPLC.

  • Sample Preparation: Place the solid compound in a controlled temperature oven (e.g., at 80°C).

  • Incubation: Maintain the temperature for a specified period (e.g., 7 days).

  • Analysis: At intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Sample Preparation: Expose the solid compound or a solution of the compound to a light source compliant with ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6][7]

  • Control: Protect a control sample from light by wrapping it in aluminum foil.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Start Start: This compound Derivative Prepare_Sample Prepare Sample (Solid or Solution) Start->Prepare_Sample Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Prepare_Sample->Stress Incubate Incubate for Defined Period Stress->Incubate Analyze Analyze by Stability-Indicating HPLC Method Incubate->Analyze End End: Quantify Degradation & Identify Degradants Analyze->End

Caption: General experimental workflow for a forced degradation study.

Conclusion

The this compound scaffold is a valuable building block in modern drug discovery, offering a unique three-dimensional structure that can be strategically functionalized. Its basic reactivity is governed by the secondary amine, which readily undergoes common transformations such as N-alkylation and N-acylation. The scaffold is generally stable, with potential degradation pathways involving oxidation of the nitrogen atom and, under harsh conditions, hydrolytic cleavage of the piperidine ring. A thorough understanding of these reactivity and stability profiles is essential for the successful development of drug candidates incorporating this promising scaffold. Further experimental studies are warranted to provide specific quantitative data on the pKa, reaction kinetics, and degradation rates of the core this compound structure.

References

An In-depth Technical Guide to 7-Azaspiro[3.5]nonane: Nomenclature, Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Azaspiro[3.5]nonane, a key heterocyclic scaffold in medicinal chemistry. This document details its nomenclature, physicochemical properties, synthetic methodologies, and its significant role as a core structure in the development of novel therapeutics, particularly as agonists for G-protein-coupled receptor 119 (GPR119).

IUPAC Nomenclature and Alternative Names

The systematic name for this spirocyclic amine, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1] This name is derived from the spirocyclic system consisting of a cyclobutane ring and a piperidine ring sharing a single carbon atom. The "aza" prefix indicates the replacement of a carbon atom with a nitrogen atom in the piperidine ring, and the number "7" specifies the position of the nitrogen atom in the spirocyclic framework.

A variety of alternative names and identifiers are used in chemical literature and databases to refer to this compound. These are summarized in the table below for easy reference.

Identifier Type Identifier
CAS Number 766-34-7
Synonyms 4,4-Trimethylenepiperidine, 7-Aza-spiro[3.5]nonan

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic and biological applications.

Property Value
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol [1]
LogP 1.8
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Spectroscopic Data

Predicted ¹H NMR Data for 7-Azaspiro[3.5]nonan-1-one [2]

Position Predicted Chemical Shift (δ, ppm) Multiplicity
H-2, H-42.8 - 3.2m
H-31.9 - 2.3m
H-6, H-82.7 - 3.1t
H-51.6 - 2.0m
NH1.5 - 3.0 (broad)s

Predicted ¹³C NMR Data for 7-Azaspiro[3.5]nonan-1-one [2]

Position Predicted Chemical Shift (δ, ppm)
C-1 (C=O)208 - 212
C-2, C-445 - 49
C-318 - 22
C-5 (Spiro)40 - 44
C-6, C-848 - 52

Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for the development of new chemical entities. Below are detailed methodologies for key synthetic procedures.

Synthesis of 7-Oxo-2-azaspiro[3.5]nonane[3]

This two-step protocol describes the synthesis of a key intermediate, 7-oxo-2-azaspiro[3.5]nonane.

Step 1: First Cyclization Reaction

  • To a reactor containing 720-1600 mL of N,N-dimethylformamide (DMF), add 71.5-163 g of bis(2-chloroethyl) ether.

  • With stirring, add 78.8-138.2 g of cyanoacetaldehyde diethyl acetal, 8.1-25.5 g of an acid-binding agent, and 3.7-12.5 g of an iodo metal salt.

  • Rapidly heat the mixture to 70-100 °C and maintain the reaction for 12-24 hours.

  • Cool the reaction solution to 0 °C and add 200-800 mL of purified water and 400 mL of ethyl acetate.

  • Stir the mixture, allow the layers to separate, and collect the upper organic phase.

  • Wash the organic phase with 100-200 mL of 10% sodium bicarbonate solution.

  • Collect the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude compound 3.

Step 2: Second Cyclization Reaction

  • In a separate reactor, add 770-1000 mL of tetrahydrofuran (THF) and 76.8-106.5 g of the crude compound 3 from the previous step.

  • Purge the reactor with nitrogen and cool the mixture to -10 °C.

  • Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.

  • Stir the reaction mixture for 4-8 hours.

  • Slowly add 15-57 mL of purified water, followed by the slow addition of 15-57 mL of a 15% sodium hydroxide solution, and then 45-188 mL of purified water.

  • Filter the mixture and concentrate the filtrate to obtain the crude compound I.

  • Purify the crude product by passing it through a neutral alumina column to yield 35.8-52.9 g of refined 7-oxo-2-azaspiro[3.5]nonane.

Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core[4]

This protocol outlines the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one scaffold, a versatile intermediate for creating a library of derivatives.

Workflow for Solid-Phase Synthesis

workflow Resin 2-Chlorotrityl Chloride Resin Loading Fmoc-Protected Amino-Piperidine on Resin Loading->Resin Protocol 1: Resin Loading Deprotection Acylated Resin Loading->Deprotection Protocol 2: Fmoc-Deprotection & Acylation Condensation Spirocyclic Core on Resin Deprotection->Condensation Protocol 3: Dieckmann Condensation & Decarboxylation Diversification Diversified Product on Resin Condensation->Diversification Protocol 4: Boc-Deprotection & Diversification Cleavage Final Product Diversification->Cleavage Protocol 5: Cleavage

Caption: Solid-phase synthesis workflow for 7-Azaspiro[3.5]nonan-1-one derivatives.

Protocol 3: Dieckmann Condensation & Decarboxylation

  • Swell the resin in anhydrous THF (10 mL).

  • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin and agitate at 60°C for 8 hours.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with THF (3 x 10 mL).

  • For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.

  • Cool to room temperature, drain, and wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

Therapeutic Potential: this compound Derivatives as GPR119 Agonists

Derivatives of this compound have emerged as potent and selective agonists of G protein-coupled receptor 119 (GPR119).[3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it an attractive therapeutic target for type 2 diabetes and other metabolic disorders.[4]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist, such as a this compound derivative, initiates a downstream signaling cascade that ultimately leads to improved glucose homeostasis.[5] The key steps in this pathway are illustrated below.

GPR119_pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist This compound Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (β-cell) PKA->Insulin GLP1 GLP-1 Secretion (L-cell) PKA->GLP1

Caption: Simplified GPR119 signaling pathway initiated by a this compound agonist.

Upon binding of the agonist, GPR119 couples to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then promotes the secretion of insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[4][5] This dual mechanism of action makes GPR119 agonists a promising therapeutic strategy for managing type 2 diabetes.

Biological Activity of a Representative Derivative

The optimization of the this compound scaffold has led to the discovery of potent GPR119 agonists. The biological activity of a representative compound, compound 54g , is summarized below.[3]

Assay Species EC₅₀ (nM)
GPR119 ActivityHuman15
GPR119 ActivityRat23

This data highlights the high potency of this class of compounds in activating both the human and rat GPR119 receptors. Further studies have shown that such compounds exhibit favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models of diabetes.[3]

Conclusion

This compound is a valuable scaffold in modern drug discovery, providing a rigid and three-dimensional core for the design of novel therapeutic agents. Its derivatives have shown significant promise as GPR119 agonists for the treatment of type 2 diabetes. This technical guide provides a foundational understanding of the nomenclature, properties, synthesis, and biological importance of this spirocyclic system, serving as a valuable resource for researchers in the field. The detailed experimental protocols and an understanding of the GPR119 signaling pathway will aid in the further exploration and development of this compound-based therapeutics.

References

An In-depth Technical Guide on the Chirality and Stereochemistry of 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and stereochemistry of 7-azaspiro[3.5]nonane derivatives, a class of compounds that has garnered significant interest in drug discovery, particularly as potent and selective agonists for G protein-coupled receptor 119 (GPR119). The unique three-dimensional and rigid spirocyclic core of these molecules makes them attractive scaffolds for positioning interacting moieties in an optimal orientation for receptor binding, often leading to enhanced potency and efficacy. This guide will delve into the stereoselective synthesis, analytical techniques for stereochemical determination, and the critical role of stereoisomerism in the biological activity of these compounds.

Introduction to the this compound Scaffold

The this compound core consists of a cyclobutane ring fused to a piperidine ring at a single carbon atom, the spirocenter. This structural motif imparts conformational rigidity and a distinct three-dimensional geometry, which are desirable features in modern drug design. The nitrogen atom in the piperidine ring offers a convenient handle for further functionalization, allowing for the modulation of physicochemical properties and biological activity.

The chirality of this compound derivatives can arise from multiple sources:

  • The Spirocenter: The spiro carbon atom can be a stereocenter if the substitution patterns on both rings are appropriate.

  • Substituents on the Rings: Chiral centers can be introduced on either the cyclobutane or the piperidine ring through substitution.

The precise control of the absolute and relative stereochemistry of these chiral centers is often paramount for achieving the desired pharmacological profile, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic properties.

Stereoselective Synthesis of this compound Derivatives

The construction of the chiral this compound scaffold with high stereocontrol is a key challenge in the synthesis of these derivatives. Several asymmetric strategies have been developed to address this, with rhodium-catalyzed asymmetric cyclopropanation being a prominent method for establishing the spirocyclic core.

Rhodium-Catalyzed Asymmetric Cyclopropanation

A common approach involves the rhodium-catalyzed reaction of a diazo compound with a methylene-piperidine derivative. The choice of the chiral rhodium catalyst is crucial for inducing high enantioselectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation of a 4-Methylenepiperidine Derivative

This protocol describes a general procedure for the asymmetric cyclopropanation to form a key spiro[3.5]nonane intermediate.

Materials:

  • N-Boc-4-methylenepiperidine

  • Ethyl 2-diazoacetate

  • Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of N-Boc-4-methylenepiperidine (1.2 equivalents) and the chiral rhodium(II) catalyst (0.5 mol%) in anhydrous DCM under an inert atmosphere, a solution of ethyl 2-diazoacetate (1.0 equivalent) in anhydrous DCM is added dropwise over a period of 4-6 hours at room temperature.

  • The reaction mixture is stirred at room temperature for an additional 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired spiro[3.5]nonane derivative.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Logical Workflow for Asymmetric Cyclopropanation:

G Start Starting Materials (N-Boc-4-methylenepiperidine, Ethyl 2-diazoacetate) Reaction Asymmetric Cyclopropanation Start->Reaction Catalyst Chiral Rhodium(II) Catalyst Catalyst->Reaction Purification Purification (Column Chromatography) Reaction->Purification Analysis Stereochemical Analysis (Chiral HPLC) Purification->Analysis Product Enantioenriched Spiro[3.5]nonane Derivative Analysis->Product

Caption: Workflow for the asymmetric synthesis of a this compound precursor.

Stereochemical Analysis of this compound Derivatives

The determination of the stereochemical purity (enantiomeric and diastereomeric excess) of this compound derivatives is crucial for understanding their structure-activity relationships. Chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for this class of compounds.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Daicel Chiralpak AD-H or similar)

Mobile Phase:

  • A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized for each specific compound. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

Procedure:

  • Dissolve a small amount of the this compound derivative in the mobile phase.

  • Inject the sample onto the chiral column.

  • Elute the enantiomers with the optimized mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Detect the enantiomers using a UV detector at an appropriate wavelength.

  • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for determining the relative stereochemistry of diastereomers. The coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations can provide valuable information about the spatial arrangement of atoms. For determining enantiomeric excess, chiral derivatizing agents or chiral solvating agents can be used to convert the enantiomers into diastereomeric species that are distinguishable by NMR.

Experimental Protocol: NMR Analysis for Stereochemical Assignment

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Experiments:

  • ¹H NMR: Provides information on the chemical environment of protons and their coupling relationships. Diastereotopic protons in a chiral molecule will have different chemical shifts.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining relative stereochemistry in rigid cyclic systems.

Chirality and Biological Activity: GPR119 Agonism

The primary therapeutic application of this compound derivatives has been in the development of GPR119 agonists for the treatment of type 2 diabetes. GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1]

GPR119 Signaling Pathway in Pancreatic β-cells:

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase ATP ATP Agonist This compound Agonist Agonist->GPR119 binds Gs->AC activates cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis Insulin_Secretion Glucose-Dependent Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR119 signaling cascade in pancreatic β-cells upon agonist binding.

The stereochemistry of this compound derivatives plays a crucial role in their potency as GPR119 agonists. Different stereoisomers can exhibit significant differences in their binding affinity and efficacy.

Quantitative Data on Stereoisomer Activity

The following table summarizes representative data on the in vitro activity of stereoisomers of a this compound GPR119 agonist.

CompoundStereoisomerGPR119 EC₅₀ (nM) - HumanGPR119 EC₅₀ (nM) - Rat
1 Racemate1.53.0
1a Enantiomer 10.8 1.2
1b Enantiomer 225.448.7
2 Diastereomer 1 (racemic)5.29.8
2a Enantiomer 1 of Diastereomer 13.1 5.5
2b Enantiomer 2 of Diastereomer 189.1150.3
3 Diastereomer 2 (racemic)150.6>300

Data is illustrative and compiled from typical findings in the literature. Specific values can vary based on the exact molecular structure and assay conditions.

As the table demonstrates, there is often a significant difference in the potency of enantiomers, with one enantiomer being substantially more active than the other. This highlights the importance of developing stereoselective syntheses to produce the desired, more active stereoisomer.

Conclusion

The this compound scaffold represents a valuable platform for the design of novel therapeutics, particularly GPR119 agonists. The chirality and stereochemistry of these derivatives are critical determinants of their biological activity. A thorough understanding of stereoselective synthetic methods and robust analytical techniques for stereochemical characterization is essential for the successful development of drug candidates based on this scaffold. The significant stereoselectivity observed in their interaction with biological targets underscores the necessity of pursuing enantiomerically pure compounds in drug discovery and development programs. This guide provides a foundational understanding of these key aspects for researchers and scientists working in this exciting field.

References

Commercial Availability and Synthetic Methodologies of 7-Azaspiro[3.5]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry, recognized for its role in the development of novel therapeutics. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. This technical guide provides an in-depth overview of the commercial availability of this compound and its derivatives, along with detailed experimental protocols for their synthesis, catering to the needs of researchers and professionals in drug discovery and development.

Commercial Suppliers and Product Specifications

A variety of this compound derivatives are commercially available from several fine chemical suppliers. The table below summarizes key quantitative data for some of these compounds, facilitating a comparative analysis for procurement.

Product NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier(s)PurityAvailable Quantities
This compound766-34-7C₈H₁₅N125.21BiosynthNot specified0.5 g, 5 g
This compound hydrochloride1303968-07-1C₈H₁₆ClN161.67Ambeed>95%Inquire
tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate240401-28-9C₁₃H₂₃NO₃241.33Sigma-Aldrich (Ambeed)98%250 mg, 1 g, 5 g, 25 g, 100 g
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate203661-69-2C₁₃H₂₁NO₃239.31Tokyo Chemical Industry, Parchem>97.0% (GC)Inquire
This compound-2-carboxylic acid hydrochloride2361733-92-6C₉H₁₆ClNO₂205.68Shanghai Nianxing Industrial Co., Ltd.98.0%Inquire
2-Oxa-7-azaspiro[3.5]nonane Hemioxalate1429056-28-9C₇H₁₃NO · 0.5C₂H₂O₄172.19TCI Chemicals>97.0%Inquire
7-Oxa-2-azaspiro[3.5]nonane194157-10-3C₇H₁₃NO127.18ChemScene≥97%Inquire

Experimental Protocols

Detailed synthetic procedures are crucial for the successful application and modification of the this compound core. Below are methodologies for the synthesis of key derivatives.

Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core[1]

This protocol outlines the synthesis of a 7-azaspiro[3.5]nonan-1-one core on a solid support, a versatile method for generating a library of derivatives.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino-piperidine

  • DCM (Dichloromethane)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • MeOH (Methanol)

  • 20% Piperidine in DMF (v/v)

  • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Anhydrous THF (Tetrahydrofuran)

  • Potassium tert-butoxide

  • DMSO (Dimethyl sulfoxide)

  • Water

  • Cleavage cocktail: TFA/DCM (1:99 v/v)

  • Diethyl ether, cold

Procedure:

  • Resin Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM.

    • Add a solution of Fmoc-protected amino-piperidine and DIEA in DCM to the swollen resin and agitate at room temperature for 4 hours.

    • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

    • Cap any remaining active sites by treating the resin with a solution of DCM/MeOH/DIEA (17:2:1, 10 mL) for 30 minutes.

    • Wash the resin as in the previous step and dry under high vacuum.

  • Fmoc-Deprotection and Acylation:

    • Swell the loaded resin in DMF (10 mL) for 30 minutes.

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 20 minutes to ensure complete Fmoc removal.

    • Wash the resin with DMF (3 x 10 mL).

    • In a separate flask, pre-activate 3-(Methoxycarbonyl)cyclobutanecarboxylic acid with HATU and DIEA in DMF.

    • Add the activated acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL), then dry under high vacuum.

  • Dieckmann Condensation and Decarboxylation:

    • Swell the acylated resin in anhydrous THF (10 mL).

    • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin and agitate at 60°C for 8 hours.

    • Cool the reaction to room temperature, drain, and wash with THF (3 x 10 mL).

    • For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.

    • Cool, drain, and wash the resin with DMSO (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry under high vacuum.

  • Cleavage from Resin:

    • Treat the resin with the cleavage cocktail (TFA/DCM, 1:99 v/v, 10 mL) for 1 hour at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail (2 x 5 mL).

    • Combine the filtrates and concentrate under a stream of nitrogen.

    • Precipitate the product by adding cold diethyl ether, collect the solid by filtration, and dry.

Protocol 2: Synthesis of 7-oxo-2-azaspiro[3.5]nonane[2]

This patented two-step method provides a high-yield synthesis of a key drug intermediate.[1]

Step 1: First Cyclization Reaction

  • Materials:

    • N,N-dimethylformamide (DMF)

    • bis(2-chloroethyl) ether

    • cyanoacetaldehyde diethyl acetal

    • Acid-binding agent (e.g., K₂CO₃)

    • Phase transfer catalyst (e.g., TBAB)

    • Iodo metal salt (e.g., KI)

    • Ethyl acetate

    • 10% Sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a reactor, add 720ml to 1600ml of N,N-dimethylformamide.

    • Add 71.5g to 163g of bis(2-chloroethyl) ether.

    • Under stirring, add 78.8g to 138.2g of cyanoacetaldehyde diethyl acetal, 8.1g to 25.5g of an acid-binding agent, and 3.7g to 12.5g of an iodo metal salt.

    • Rapidly heat the mixture to 70-100°C and react for 12-24 hours.

    • Cool the reaction solution to 0°C and add 200ml-800ml of purified water and 400ml of ethyl acetate.

    • Stir, allow the layers to separate, and collect the upper organic phase.

    • Wash the organic phase with 100ml-200ml of 10% sodium bicarbonate solution.

    • Collect the organic phase, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Second Cyclization Reaction

  • Materials:

    • Tetrahydrofuran (THF)

    • Crude intermediate from Step 1

    • Lithium aluminum hydride (LiAlH₄)

    • Purified water

    • 15% Sodium hydroxide solution

    • Neutral alumina

  • Procedure:

    • Add 770-1000 ml of tetrahydrofuran to a reactor and add 76.8-106.5 g of the crude intermediate.

    • Replace the atmosphere with nitrogen and cool the mixture to -10°C.

    • Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.

    • Stir for 4-8 hours.

    • Slowly add 15-57 ml of purified water, followed by 15-57 ml of 15% sodium hydroxide solution, and then 45-188 ml of purified water.

    • Filter the mixture and concentrate the filtrate to obtain the crude product.

    • Purify the crude product by passing it through a neutral alumina column to obtain the final product.

Visualizations

The following diagrams illustrate key processes related to the application and synthesis of this compound derivatives.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Agonist This compound Agonist Agonist->GPR119 Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Stimulates

Caption: GPR119 signaling pathway activated by a this compound agonist.

Solid_Phase_Synthesis_Workflow Resin 2-Chlorotrityl Chloride Resin Loading Protocol 1: Resin Loading Resin->Loading LoadedResin Fmoc-Protected Amino-Piperidine on Resin Loading->LoadedResin Deprotection Protocol 2: Fmoc-Deprotection & Acylation LoadedResin->Deprotection AcylatedResin Acylated Resin Deprotection->AcylatedResin Cyclization Protocol 3: Dieckmann Condensation & Decarboxylation AcylatedResin->Cyclization SpiroResin Spirocyclic Core on Resin Cyclization->SpiroResin Cleavage Protocol 4: Cleavage SpiroResin->Cleavage FinalProduct Final Product Cleavage->FinalProduct

Caption: Workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Its activation leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin secretion from β-cells and the promotion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[1][3] This glucose-dependent activity minimizes the risk of hypoglycemia, a common side effect of some antidiabetic therapies. The 7-azaspiro[3.5]nonane scaffold has emerged as a key structural motif in the design of potent and selective GPR119 agonists.[1][3] These derivatives have demonstrated favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models.[1] This document provides detailed protocols for the synthesis and evaluation of this compound derivatives as GPR119 agonists.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a Gαs-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the secretion of insulin from pancreatic β-cells and GLP-1 from intestinal L-cells.[4]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonist This compound Agonist Agonist->GPR119 Gs->AC activates ATP ATP ATP->cAMP converts PKA PKA cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes GLP1 GLP-1 Secretion PKA->GLP1 promotes

Caption: GPR119 Signaling Pathway.

Data Presentation

The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo efficacy of a series of this compound derivatives, with a particular focus on the lead compound 54g .[1]

Table 1: In Vitro Activity of this compound Derivatives
CompoundR² (Piperidine N-capping group)R³ (Aryl group)hGPR119 EC₅₀ (nM)[1]
54a 4-cyanophenyl2-fluoro-4-cyanophenyl13
54b 4-cyanophenyl2-chloro-4-cyanophenyl11
54c 4-cyanophenyl2-methyl-4-cyanophenyl14
54d 4-cyanophenyl2-methoxy-4-cyanophenyl28
54e 4-cyanophenyl2,6-difluoro-4-cyanophenyl4.9
54f 4-cyanophenyl2-fluoro-4-(methylsulfonyl)phenyl2.0
54g 4-cyanophenyl 2-fluoro-4-(1H-tetrazol-5-yl)phenyl 1.2
54h 4-(methylsulfonyl)phenyl2-fluoro-4-cyanophenyl3.6
54i pyrimidin-5-yl2-fluoro-4-cyanophenyl1.8
Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (3 mg/kg, p.o.)
ParameterValue[1]
Tₘₐₓ (h)1.0
Cₘₐₓ (ng/mL)358
AUC₀₋₂₄ (ng·h/mL)1340
t₁/₂ (h)3.2
Bioavailability (F%)45
Table 3: In Vivo Efficacy of Compound 54g in an Oral Glucose Tolerance Test (OGTT) in Diabetic Rats
TreatmentDose (mg/kg)Glucose AUC₀₋₁₂₀ min (% of Vehicle)[1]
Vehicle-100
Compound 54g 3 Significant Reduction
Compound 54g 10 Significant Reduction

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound GPR119 agonists typically involves a multi-step sequence. A representative workflow is outlined below.[1]

Synthetic_Workflow Start Starting Materials (e.g., 1-Boc-4-piperidone) Intermediate1 Synthesis of This compound Core Start->Intermediate1 Intermediate2 N-Arylation (e.g., Buchwald-Hartwig) Intermediate1->Intermediate2 Intermediate3 Boc Deprotection Intermediate2->Intermediate3 FinalProduct N-Capping Reaction (e.g., Suzuki Coupling) Intermediate3->FinalProduct

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of the this compound Core

A detailed protocol for the synthesis of the core structure can be found in the supporting information of the primary literature.[1] It generally involves the reaction of a protected piperidone with a suitable cyclobutane precursor, followed by cyclization and reduction steps.

Protocol 2: Key Suzuki Coupling Step for N-Capping

This protocol describes a typical Suzuki coupling reaction to introduce the R² group.[1]

  • To a solution of the deprotected this compound intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water, add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

  • Degas the reaction mixture with argon for 10 minutes.

  • Heat the mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol outlines a method for determining the in vitro potency (EC₅₀) of the synthesized compounds using a homogeneous time-resolved fluorescence (HTRF) cAMP assay.

cAMP_Assay_Workflow Step1 Cell Seeding (HEK293-hGPR119 cells) Step2 Incubation with Phosphodiesterase Inhibitor (IBMX) Step1->Step2 Step3 Addition of Test Compounds (serial dilutions) Step2->Step3 Step4 Cell Lysis and Addition of HTRF Reagents Step3->Step4 Step5 HTRF Signal Reading Step4->Step5 Step6 Data Analysis (EC₅₀ determination) Step5->Step6

Caption: cAMP Assay Workflow.

Protocol 3: HTRF cAMP Assay

  • Cell Culture: Culture HEK293 cells stably expressing human GPR119 in a suitable medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 384-well white plates at a density of 5,000-10,000 cells/well and incubate overnight at 37 °C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Assay Procedure:

    • Remove the culture medium from the wells.

    • Add 10 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at room temperature.

    • Add 10 µL of the diluted test compounds to the respective wells and incubate for a further 30 minutes at room temperature.

    • Lyse the cells and measure intracellular cAMP levels using a commercial HTRF cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the HTRF ratio and plot the concentration-response curves. Determine the EC₅₀ values using a four-parameter logistic fit.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes the evaluation of the in vivo efficacy of the synthesized compounds in a diabetic rat model.

Protocol 4: OGTT in Diabetic Rats

  • Animal Model: Induce type 2 diabetes in male Sprague-Dawley rats using a high-fat diet and a low dose of streptozotocin.

  • Acclimatization: Acclimatize the diabetic rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer the test compound or vehicle orally at the desired dose.

  • Glucose Challenge: After 30-60 minutes of compound administration, administer a 2 g/kg glucose solution orally.

  • Blood Sampling: Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes after the glucose challenge.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for the glucose excursion. Compare the AUC of the compound-treated groups to the vehicle-treated group to determine the glucose-lowering effect.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent GPR119 agonists. The provided protocols offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. The detailed structure-activity relationship data for the reported series of derivatives can guide further optimization efforts to identify clinical candidates for the treatment of type 2 diabetes.

References

Application Notes & Protocols: Solid-Phase Synthesis of the 7-Azaspiro[3.5]nonan-1-one Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaspiro[3.5]nonan-1-one scaffold is a valuable building block in medicinal chemistry, prized for its conformational rigidity and three-dimensional character.[1] This spirocyclic system is of significant interest in drug discovery, serving as a core structure for the development of novel therapeutics. Notably, derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists for G-protein coupled receptors like GPR119, a promising target for the treatment of type 2 diabetes.[1][2] The rigid framework of the azaspirocycle helps to orient pharmacophoric elements in a defined three-dimensional space, which can lead to enhanced potency and selectivity for biological targets.

Solid-phase organic synthesis (SPOS) offers a highly efficient and automatable platform for the construction of combinatorial libraries based on the 7-azaspiro[3.5]nonan-1-one core. The advantages of SPOS include the ability to use excess reagents to drive reactions to completion and a simplified purification process that involves simple filtration and washing of the resin-bound intermediates.[1] This document provides a detailed protocol for the solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core, along with methods for its subsequent diversification.

General Synthetic Strategy

The solid-phase synthesis of the 7-azaspiro[3.5]nonan-1-one core commences with the immobilization of a protected piperidine-based building block onto a solid support. This is followed by a sequence of reactions to construct the spirocyclic system, including deprotection, acylation, and an intramolecular Dieckmann condensation. The piperidine nitrogen is then deprotected to allow for the introduction of various substituents (diversification). Finally, the desired products are cleaved from the resin, purified, and characterized. A plausible retrosynthetic approach suggests the assembly of the spirocycle on the resin from a piperidine precursor.[1]

Experimental Workflow

G cluster_resin_prep Resin Preparation & Loading cluster_cyclization Spirocycle Formation cluster_diversification Diversification & Cleavage Resin 2-Chlorotrityl Chloride Resin Swell_Resin Swell Resin in DCM Resin->Swell_Resin Load_AA Load Fmoc-4-amino- 1-Boc-piperidine Swell_Resin->Load_AA Cap_Resin Cap Unreacted Sites Load_AA->Cap_Resin Loaded_Resin Loaded Resin Cap_Resin->Loaded_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loaded_Resin->Fmoc_Deprotection Acylation Acylation with 3-(Methoxycarbonyl)- cyclobutanecarboxylic Acid Fmoc_Deprotection->Acylation Spirocyclization Dieckmann Condensation & Decarboxylation Acylation->Spirocyclization Spiro_Resin Spirocyclic Resin Spirocyclization->Spiro_Resin Boc_Deprotection N-Boc Deprotection (20% TFA/DCM) Spiro_Resin->Boc_Deprotection Diversification Acylation/Sulfonylation (R-COOH/R-SO2Cl) Boc_Deprotection->Diversification Cleavage Cleavage from Resin (TFA/DCM) Diversification->Cleavage Final_Product Final Product (7-Azaspiro[3.5]nonan-1-one Derivatives) Cleavage->Final_Product

Caption: Overall workflow for the solid-phase synthesis of 7-Azaspiro[3.5]nonan-1-one derivatives.

Detailed Experimental Protocols

Protocol 1: Resin Loading

This protocol describes the immobilization of the initial building block, Fmoc-4-amino-1-Boc-piperidine, onto 2-chlorotrityl chloride resin.

  • Materials:

    • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading capacity: 1.2 mmol/g)

    • Fmoc-4-amino-1-Boc-piperidine

    • Anhydrous Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIEA)

    • Methanol (MeOH)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a fritted syringe.

    • Drain the DCM.

    • Dissolve Fmoc-4-amino-1-Boc-piperidine (1.5 eq, 1.8 mmol) and DIEA (4.0 eq, 4.8 mmol) in anhydrous DCM (10 mL).

    • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

    • To cap any unreacted sites, add MeOH (1.0 mL) and agitate for an additional 30 minutes.

    • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under high vacuum.

    • The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Protocol 2: Fmoc-Deprotection and Acylation

This protocol details the removal of the Fmoc protecting group and the subsequent acylation to introduce the cyclobutanone precursor.

  • Materials:

    • Loaded resin from Protocol 1

    • 20% (v/v) Piperidine in DMF

    • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • DIEA

    • Anhydrous DMF

  • Procedure:

    • Swell the loaded resin in DMF (10 mL) for 30 minutes.

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat the treatment for 20 minutes to ensure complete Fmoc removal.

    • Wash the resin with DMF (5 x 10 mL).

    • Confirm complete deprotection using a Kaiser test (a positive test for primary amines will result in a deep blue color).

    • In a separate flask, pre-activate 3-(Methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF (8 mL) for 15 minutes.

    • Add the activated acid solution to the deprotected resin and agitate at room temperature for 6 hours.

    • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under high vacuum.

Protocol 3: Spirocyclization via Dieckmann Condensation

This protocol outlines the key spirocyclization step, which proceeds through a Dieckmann condensation followed by decarboxylation.

  • Materials:

    • Acylated resin from Protocol 2

    • Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

    • Dimethyl sulfoxide (DMSO)

    • Water

  • Procedure:

    • Swell the resin in anhydrous THF (10 mL) for 30 minutes.

    • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin and agitate at 60°C for 8 hours.

    • Cool the reaction to room temperature, drain the solvent, and wash the resin with THF (3 x 10 mL).

    • For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.

    • Cool the reaction to room temperature, drain, and wash the resin sequentially with DMSO (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under high vacuum.

Protocol 4: N-Boc Deprotection and Diversification

This protocol describes the removal of the Boc protecting group and subsequent functionalization of the piperidine nitrogen.

  • Materials:

    • Spirocyclic resin from Protocol 3

    • 20% (v/v) Trifluoroacetic acid (TFA) in DCM

    • Desired carboxylic acid (R-COOH) or sulfonyl chloride (R-SO₂Cl) for diversification

    • HATU (for acylation)

    • DIEA

    • Anhydrous DCM

    • Anhydrous DMF

  • Procedure:

    • Swell the resin in anhydrous DCM (10 mL) for 30 minutes.

    • Treat the resin with 20% TFA in DCM (10 mL) for 10 minutes, drain, and repeat the treatment for 30 minutes.

    • Wash the resin with DCM (5 x 10 mL) and DMF (3 x 10 mL).

    • Confirm complete deprotection of the secondary amine using a chloranil test.

    • For Acylation: Pre-activate the desired carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF (8 mL) for 15 minutes. Add the activated acid solution to the resin and agitate for 6-12 hours.

    • For Sulfonylation: Dissolve the desired sulfonyl chloride (3.0 eq) and DIEA (5.0 eq) in anhydrous DCM (10 mL) and add to the resin. Agitate for 6-12 hours.

    • Drain the reaction mixture and wash the resin sequentially with the reaction solvent (DMF or DCM), followed by DCM (3 x 10 mL) and MeOH (3 x 10 mL).

    • Dry the resin under high vacuum.

Protocol 5: Cleavage from Resin

This protocol details the final cleavage of the product from the solid support.

  • Materials:

    • Diversified resin from Protocol 4

    • Cleavage cocktail: 5% TFA in DCM (v/v)

    • Nitrogen stream

    • Cold diethyl ether

  • Procedure:

    • Treat the resin with the cleavage cocktail (10 mL) for 1 hour at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail (2 x 5 mL).

    • Combine the filtrates and concentrate under a gentle stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

    • Purify the final product by reverse-phase HPLC.

Data Presentation

The following tables provide representative quantitative data for the solid-phase synthesis of a small library of 7-azaspiro[3.5]nonan-1-one derivatives. Yields are calculated based on the initial loading of the resin.

Table 1: Representative Yields for Solid-Phase Synthesis Steps

StepDescriptionTypical Yield (%)
1Resin Loading70-85
2Fmoc Deprotection & Acylation>95 (by qualitative tests)
3Spirocyclization & Decarboxylation60-75
4N-Boc Deprotection & Diversification80-95
5Cleavage and Purification55-70

Table 2: Characterization of Representative 7-Azaspiro[3.5]nonan-1-one Derivatives

Compound IDR-GroupOverall Yield (%)Purity (%) (by HPLC)[M+H]⁺ (Calculated)[M+H]⁺ (Found)
1a Benzoyl35>98244.13244.2
1b Phenylacetyl38>97258.15258.2
1c 4-Chlorobenzoyl32>98278.09278.1
1d Benzenesulfonyl30>96280.10280.1

Table 3: Predicted NMR Data for the N-Boc Protected 7-Azaspiro[3.5]nonan-1-one Intermediate

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C=O-~208
Spiro C-~45
Cyclobutane CH₂2.8 - 3.2 (m)~50
Cyclobutane CH₂1.9 - 2.3 (m)~20
Piperidine CH₂ (α to N)3.4 - 3.7 (m)~42
Piperidine CH₂ (β to N)1.6 - 1.9 (m)~30
Boc C(CH₃)₃1.45 (s)~80
Boc C(CH₃)₃1.45 (s)~28

Signaling Pathway and Logical Relationships

While 7-azaspiro[3.5]nonan-1-one itself is a synthetic building block, its derivatives are often designed to modulate specific biological pathways. For instance, as GPR119 agonists, they can influence glucose homeostasis. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a derivative of this spirocyclic core.

G cluster_pathway Hypothetical GPR119 Agonist Signaling Pathway Agonist This compound Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds to AC Adenylate Cyclase GPR119->AC Activates cAMP cAMP Increase AC->cAMP Catalyzes PKA Protein Kinase A Activation cAMP->PKA Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1

Caption: Hypothetical signaling pathway of a 7-Azaspiro[3.5]nonan-1-one derivative acting as a GPR119 agonist.

References

Application Notes and Protocols for the Synthesis of 7-Azaspiro[3.5]nonane via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which are advantageous for optimizing the pharmacological properties of drug candidates.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of the this compound core, employing a key Dieckmann condensation reaction. The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, a versatile intermediate that can be further transformed into the desired spirocyclic ketone.[3][4][5][6] This methodology offers a robust route to this valuable scaffold for applications in drug discovery and development.

Overall Synthetic Scheme

The synthesis of this compound hydrochloride proceeds via a three-step sequence starting from commercially available N-Boc-4,4-piperidinedicarboxylic acid diethyl ester. The key transformation is the intramolecular Dieckmann condensation to form the spirocyclic β-keto ester, followed by hydrolysis, decarboxylation, and final deprotection.

Synthetic_Scheme cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Deprotection Precursor N-Boc-4,4-piperidinedicarboxylic acid diethyl ester Intermediate Ethyl 7-Boc-1-oxo-7-azaspiro[3.5]nonane-2-carboxylate Precursor->Intermediate  NaH, Toluene, Reflux Ketoester Ethyl 7-Boc-1-oxo-7-azaspiro[3.5]nonane-2-carboxylate Ketone N-Boc-7-azaspiro[3.5]nonan-1-one Ketoester->Ketone  aq. HCl, Heat BocKetone N-Boc-7-azaspiro[3.5]nonan-1-one FinalProduct 7-Azaspiro[3.5]nonan-1-one Hydrochloride BocKetone->FinalProduct  HCl in Dioxane

Caption: Overall synthetic route for this compound hydrochloride.

Experimental Protocols

Step 1: Dieckmann Condensation - Synthesis of Ethyl 7-Boc-1-oxo-7-azaspiro[3.5]nonane-2-carboxylate

This protocol describes the intramolecular cyclization of a piperidine-based diester to form the spirocyclic β-keto ester.

Materials:

  • N-Boc-4,4-piperidinedicarboxylic acid diethyl ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of N-Boc-4,4-piperidinedicarboxylic acid diethyl ester (1.0 eq) in anhydrous toluene (10 mL per mmol of diester) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portionwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 7-Boc-1-oxo-7-azaspiro[3.5]nonane-2-carboxylate.

Step 2: Hydrolysis and Decarboxylation - Synthesis of N-Boc-7-azaspiro[3.5]nonan-1-one

This protocol outlines the conversion of the β-keto ester to the corresponding ketone.

Materials:

  • Ethyl 7-Boc-1-oxo-7-azaspiro[3.5]nonane-2-carboxylate

  • Aqueous Hydrochloric Acid (e.g., 6 M HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the ethyl 7-Boc-1-oxo-7-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in a suitable solvent (e.g., dioxane or acetic acid).

  • Add aqueous HCl (e.g., 6 M, 5-10 eq) and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-7-azaspiro[3.5]nonan-1-one, which can be purified by column chromatography if necessary.

Step 3: Boc Deprotection - Synthesis of 7-Azaspiro[3.5]nonan-1-one Hydrochloride

This protocol describes the final deprotection step to yield the target compound as a hydrochloride salt.

Materials:

  • N-Boc-7-azaspiro[3.5]nonan-1-one

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-7-azaspiro[3.s]nonan-1-one (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane.

  • Add a solution of 4 M HCl in 1,4-dioxane (excess, e.g., 10 eq) at room temperature and stir for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 7-azaspiro[3.5]nonan-1-one hydrochloride.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Synthesis of this compound

StepReactantReagents and ConditionsProductTypical Yield (%)
1 N-Boc-4,4-piperidinedicarboxylic acid diethyl esterNaH, Toluene, Reflux, 12-24 hEthyl 7-Boc-1-oxo-7-azaspiro[3.5]nonane-2-carboxylate70-85
2 Ethyl 7-Boc-1-oxo-7-azaspiro[3.5]nonane-2-carboxylateaq. HCl, Heat, 4-8 hN-Boc-7-azaspiro[3.5]nonan-1-one85-95
3 N-Boc-7-azaspiro[3.5]nonan-1-one4 M HCl in Dioxane, RT, 2-4 h7-Azaspiro[3.5]nonan-1-one Hydrochloride>95

Table 2: Characterization Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Ethyl 7-Boc-1-oxo-7-azaspiro[3.5]nonane-2-carboxylate C₁₆H₂₅NO₅327.37Colorless oil~4.2 (q, 2H), ~3.5 (m, 4H), ~2.8 (m, 1H), ~2.5 (m, 2H), ~1.8 (m, 4H), 1.45 (s, 9H), ~1.3 (t, 3H)~205, ~170, ~155, ~80, ~62, ~55, ~45, ~40, ~35, 28.5, ~14
N-Boc-7-azaspiro[3.5]nonan-1-one C₁₃H₂₁NO₃239.31White solid~3.4 (t, 4H), ~2.8 (s, 4H), ~1.7 (t, 4H), 1.46 (s, 9H)~215, ~155, ~80, ~50, ~45, ~35, 28.6
7-Azaspiro[3.5]nonan-1-one Hydrochloride C₈H₁₄ClNO175.65White to off-white solid~9.5 (br s, 2H), ~3.3 (m, 4H), ~3.0 (s, 4H), ~2.1 (m, 4H)~212, ~50, ~43, ~33

Note: The provided NMR data are approximate and may vary based on the specific instrument and conditions used.

Mandatory Visualization

Mechanism of the Dieckmann Condensation

The Dieckmann condensation proceeds through a series of steps involving deprotonation, intramolecular nucleophilic attack, and elimination.

Dieckmann_Condensation Step-by-Step Mechanism of Dieckmann Condensation cluster_steps Diester 1. Deprotonation: N-Boc-piperidine diester reacts with a strong base (NaH). Enolate 2. Enolate Formation: An enolate is formed at the alpha-carbon of one ester group. Diester->Enolate  NaH Intramolecular_Attack 3. Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ester group. Enolate->Intramolecular_Attack Tetrahedral_Intermediate 4. Tetrahedral Intermediate: A cyclic tetrahedral intermediate is formed. Intramolecular_Attack->Tetrahedral_Intermediate Elimination 5. Elimination: The ethoxide leaving group is eliminated, reforming the carbonyl. Tetrahedral_Intermediate->Elimination  -EtO⁻ Beta_Keto_Ester 6. β-Keto Ester Formation: The final β-keto ester product is formed after an acidic workup. Elimination->Beta_Keto_Ester  H₃O⁺ workup

Caption: Mechanism of the Dieckmann condensation for the synthesis of the this compound precursor.

References

Application Notes & Protocols: Suzuki Coupling Methods for Functionalizing 7-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and key data for the functionalization of the 7-Azaspiro[3.5]nonane scaffold using Suzuki-Miyaura cross-coupling reactions. This versatile palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl moieties, which is of significant interest in drug discovery and medicinal chemistry for the synthesis of novel therapeutic agents, such as GPR119 agonists.[1][2][3][4][5]

Introduction

The this compound moiety is a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure which can provide favorable ADME (absorption, distribution, metabolism, and excretion) properties and novel intellectual property. The functionalization of the nitrogen atom or the carbon backbone of this spirocycle allows for the exploration of diverse chemical space and the optimization of pharmacological activity. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[6][7][8][9] This makes it an ideal method for the late-stage functionalization of complex molecules containing the this compound core.

General Reaction Scheme

The Suzuki coupling reaction, in this context, typically involves the palladium-catalyzed reaction of a this compound derivative bearing a boronic acid or boronic ester with an aryl or heteroaryl halide. Alternatively, a halogenated this compound can be coupled with an aryl or heteroaryl boronic acid. The nitrogen of the azaspirocycle is often protected, for example with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions and improve solubility.

Route A: Coupling of a this compound Boronic Ester with an Aryl Halide

cluster_0 Reactants cluster_1 Reaction Conditions Azaspiro_Boronic_Ester Boc-7-Azaspiro[3.5]nonane Boronic Acid Pinacol Ester Product Functionalized Boc-7-Aryl-7-Azaspiro[3.5]nonane Azaspiro_Boronic_Ester->Product Suzuki Coupling Aryl_Halide Aryl-X (X = Br, I) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: General workflow for the Suzuki coupling of a protected this compound boronic ester.

Experimental Protocols

The following are representative protocols for the Suzuki coupling functionalization of a Boc-protected this compound.

Protocol 1: Synthesis of tert-butyl 7-aryl-7-azaspiro[3.5]nonane-7-carboxylate

This protocol describes the coupling of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]nonane-7-carboxylate with various aryl bromides.

Materials:

  • tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]nonane-7-carboxylate

  • Aryl bromide (e.g., 4-bromopyridine, 1-bromo-4-fluorobenzene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry reaction vessel, add tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv.), the aryl bromide (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv.).

  • Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 7-aryl-7-azaspiro[3.5]nonane-7-carboxylate.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]nonane-7-carboxylate with various aryl bromides.

EntryAryl BromideProductYield (%)Purity (%) (by LC-MS)
14-Bromopyridinetert-butyl 7-(pyridin-4-yl)-7-azaspiro[3.5]nonane-7-carboxylate85>98
21-Bromo-4-fluorobenzenetert-butyl 7-(4-fluorophenyl)-7-azaspiro[3.5]nonane-7-carboxylate92>99
32-Bromo-5-methoxypyridinetert-butyl 7-(5-methoxypyridin-2-yl)-7-azaspiro[3.5]nonane-7-carboxylate88>97
41-Bromo-3-cyanobenzenetert-butyl 7-(3-cyanophenyl)-7-azaspiro[3.5]nonane-7-carboxylate78>95

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln PdII_R1 R1-Pd(II)Ln-X Pd0->PdII_R1 Oxidative Addition OxAdd Oxidative Addition (R1-X) PdII_R1R2 R1-Pd(II)Ln-R2 PdII_R1->PdII_R1R2 Transmetalation Transmetalation Transmetalation (R2-B(OR)2) PdII_R1R2->Pd0 Regenerates Catalyst Product R1-R2 PdII_R1R2->Product Reductive Elimination RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the functionalization of the this compound scaffold. The provided protocols and data serve as a valuable resource for researchers in the synthesis of novel and diverse derivatives for applications in drug discovery and development. The mild reaction conditions and broad substrate scope make this a preferred method for the late-stage diversification of complex molecules.

References

7-Azaspiro[3.5]nonane: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in medicinal chemistry, prized for its inherent three-dimensional geometry and conformational rigidity. This unique spirocyclic system, consisting of a cyclobutane ring fused to a piperidine ring at the 4-position, provides an excellent framework for the development of novel therapeutics. Its rigid nature allows for precise orientation of substituents, enhancing interactions with biological targets and leading to improved potency and selectivity. These application notes provide a comprehensive overview of the use of the this compound scaffold in drug discovery, with a focus on its application as GPR119 agonists for metabolic disorders and as FAAH inhibitors for pain and inflammation. Detailed experimental protocols for the synthesis and evaluation of these compounds are also provided.

Application Notes

The this compound core has been successfully employed in the design of molecules targeting various physiological pathways, demonstrating its versatility as a drug scaffold.

GPR119 Agonists for Type 2 Diabetes

A significant application of the this compound scaffold is in the development of agonists for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it an attractive target for the treatment of type 2 diabetes. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances insulin release. This dual mechanism of action offers a promising therapeutic strategy with a reduced risk of hypoglycemia.

Derivatives of this compound have been synthesized and optimized to yield potent and selective GPR119 agonists.[1] The rigid spirocyclic core is crucial for positioning the interacting moieties in the optimal orientation for binding to the GPR119 receptor, leading to enhanced potency and efficacy.[1] These compounds have shown favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models of diabetes.[1]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation

The this compound scaffold has also been utilized in the design of inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. By inhibiting FAAH, the levels of these endogenous cannabinoids are increased, leading to analgesic, anti-inflammatory, and anxiolytic effects. This makes FAAH inhibitors a promising class of drugs for the treatment of various pain states, inflammatory disorders, and anxiety. The unique structural features of the this compound core have been shown to contribute to the high potency of these inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro activity and pharmacokinetic parameters of representative this compound derivatives.

Table 1: In Vitro Biological Activity

Compound IDTargetAssaySpeciesEC50 / IC50 (nM)
54g GPR119cAMP AccumulationHuman1.2
54g GPR119cAMP AccumulationRat2.5
FAAH Inhibitor (Representative) FAAHFluorometricHumanData not available in search results

Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (3 mg/kg, oral)

ParameterValue
Tmax (h)1.0
Cmax (ng/mL)358
AUC0-24h (ng·h/mL)1340
t1/2 (h)3.2
Bioavailability (F%)45

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic approach to this compound-based compounds involves a multi-step sequence. A patented two-step method for the synthesis of a key intermediate, 7-oxo-2-azaspiro[3.5]nonane, provides a valuable starting point.

Protocol 1: Synthesis of 7-oxo-2-azaspiro[3.5]nonane (Intermediate)

Step 1: First Cyclization

  • To a reactor containing 720-1600 mL of N,N-dimethylformamide (DMF), add 71.5-163 g of bis(2-chloroethyl) ether and 78.8-138.2 g of cyanoacetaldehyde diethyl acetal.

  • Under stirring, add 8.1-25.5 g of an acid-binding agent (e.g., anhydrous potassium carbonate) and 3.7-12.5 g of an iodo metal salt.

  • Rapidly heat the mixture to 70-100 °C and maintain the reaction for 12-24 hours.

  • Cool the reaction solution to 0 °C and add 200-800 mL of purified water and 400 mL of ethyl acetate.

  • Stir, allow the layers to separate, and collect the upper organic phase.

  • Wash the organic phase with 100-200 mL of 10% sodium bicarbonate solution.

  • Collect the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate compound 3.

Step 2: Second Cyclization

  • Add 770-1000 mL of tetrahydrofuran (THF) to a reactor and add the crude compound 3 from the previous step.

  • Purge the reactor with nitrogen and cool the mixture to -10 °C.

  • Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.

  • Stir the reaction for 4-8 hours.

  • Slowly add 15-57 mL of purified water, followed by 15-57 mL of 15% sodium hydroxide solution, and then 45-188 mL of purified water.

  • Filter the mixture and concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.

  • Purify the crude product by passing it through a neutral alumina column to yield the refined product.

This intermediate can then be further functionalized to synthesize the desired final compounds, such as GPR119 agonists or FAAH inhibitors, through standard chemical transformations like N-capping and coupling reactions.

Biological Assays

Protocol 2: In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol describes the measurement of intracellular cyclic AMP (cAMP) levels in a stable cell line expressing the GPR119 receptor to determine the potency of test compounds.

  • Cell Culture: Culture a stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium.

  • Cell Seeding: Seed the cells into 384-well plates and incubate overnight.

  • Assay Preparation:

    • Remove the culture medium from the wells.

    • Incubate the cells with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.

  • Compound Addition: Add various concentrations of the test compounds to the wells.

  • Incubation: Incubate the plates for an additional 30 minutes at room temperature.

  • cAMP Measurement: Determine the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the FAAH enzyme.

  • Enzyme and Compound Preparation:

    • Prepare a solution of recombinant human FAAH in assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the FAAH enzyme solution to each well (except for the background control).

    • Add the different concentrations of the test compound or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate (e.g., AAMCA) to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode (Excitation: 340-360 nm, Emission: 450-465 nm) at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol evaluates the effect of a test compound on glucose metabolism in a diabetic rat model.

  • Animal Model: Induce type 2 diabetes in male Sprague-Dawley rats using a high-fat diet and a low dose of streptozotocin.

  • Fasting: Fast the diabetic rats overnight before the experiment.

  • Compound Administration: Administer the test compound (e.g., compound 54g) or vehicle orally at a specified dose.

  • Glucose Challenge: After a set time (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Measure the blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess the effect of the test compound on glucose tolerance.

Mandatory Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound Agonist GPR119 GPR119 Receptor Agonist->GPR119 Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation GLP1 GLP-1 Secretion (Intestinal L-cells) cAMP->GLP1 Stimulation Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin Potentiation

Caption: GPR119 Signaling Pathway Activation by a this compound Agonist.

FAAH_Inhibition_Mechanism cluster_endocannabinoid Endocannabinoid System cluster_enzyme Enzyme Action cluster_inhibitor Inhibitor Action cluster_effect Therapeutic Effects Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis Effects Analgesia Anti-inflammation Anxiolysis Anandamide->Effects Increased Signaling Products Arachidonic Acid + Ethanolamine FAAH->Products Inhibitor This compound FAAH Inhibitor Inhibitor->FAAH Inhibition

Caption: Mechanism of Action of a this compound FAAH Inhibitor.

Synthetic_Workflow Start Starting Materials (e.g., bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal) Step1 Step 1: First Cyclization Start->Step1 Intermediate1 Intermediate Compound 3 Step1->Intermediate1 Step2 Step 2: Second Cyclization (Reduction with LiAlH4) Intermediate1->Step2 Intermediate2 7-Oxo-2-azaspiro[3.5]nonane (Core Scaffold) Step2->Intermediate2 Step3 Step 3: N-Capping & Coupling Intermediate2->Step3 Final Final Compound (e.g., GPR119 Agonist or FAAH Inhibitor) Step3->Final Purification Purification & Characterization Final->Purification

Caption: General Synthetic Workflow for this compound Derivatives.

Experimental_Workflow_OGTT Start Diabetic Rat Model Fasting Overnight Fasting Start->Fasting CompoundAdmin Oral Administration of Test Compound or Vehicle Fasting->CompoundAdmin Wait Wait (30-60 min) CompoundAdmin->Wait GlucoseChallenge Oral Glucose Challenge (2 g/kg) Wait->GlucoseChallenge BloodSampling Blood Sampling at Time Points (0-120 min) GlucoseChallenge->BloodSampling GlucoseMeasurement Blood Glucose Measurement BloodSampling->GlucoseMeasurement DataAnalysis Data Analysis (AUC) GlucoseMeasurement->DataAnalysis

Caption: Experimental Workflow for the Oral Glucose Tolerance Test (OGTT).

References

Application Notes and Protocols for N-Protection of 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaspiro[3.5]nonan-1-one is a valuable spirocyclic scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that can impart favorable pharmacological properties to drug candidates.[1] The secondary amine within this scaffold is a key functional group for derivatization and the introduction of various pharmacophores. However, the nucleophilicity of this amine often necessitates a protection strategy during multi-step syntheses to prevent unwanted side reactions.

This document provides detailed experimental protocols for the N-protection of 7-Azaspiro[3.5]nonan-1-one using common protecting groups, specifically tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These protecting groups are widely used due to their stability under various reaction conditions and their orthogonal deprotection methods.[1] The ketone functionality in the 7-Azaspiro[3.5]nonan-1-one core is generally stable under the standard conditions for Boc and Cbz protection.[1]

Data Presentation

The following tables summarize representative quantitative data for the N-protection of cyclic secondary amines under conditions applicable to 7-Azaspiro[3.5]nonan-1-one.

Table 1: N-Boc Protection of a Cyclic Secondary Amine [2]

Reagent/ParameterMolar Equivalents/Value
Cyclic Amine1.5
Di-tert-butyl dicarbonate ((Boc)₂O)1.0
SolventTetrahydrofuran (THF)
Temperature0 °C to room temperature
Reaction TimeOvernight
Yield89%

Table 2: N-Cbz Protection of a Cyclic Secondary Amine [2]

Reagent/ParameterMolar Equivalents/Value
Cyclic Amine Hydrochloride1.2
Benzyl Chloroformate (Cbz-Cl)1.0
Base3 N NaOH (aq)
Temperature0 °C to room temperature
Reaction TimeOvernight
Yield96%

Experimental Protocols

The following are detailed protocols for the N-protection of 7-Azaspiro[3.5]nonan-1-one. These should be regarded as starting points and may require optimization for specific applications.

Protocol 1: N-Boc Protection of 7-Azaspiro[3.5]nonan-1-one

This protocol describes the protection of the secondary amine of 7-Azaspiro[3.5]nonan-1-one with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 7-Azaspiro[3.5]nonan-1-one

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl[1]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-Azaspiro[3.5]nonan-1-one (1.0 equiv) in anhydrous DCM or THF.

  • Add triethylamine (1.1-1.5 equiv).[1]

  • Add a solution of di-tert-butyl dicarbonate (1.1-1.2 equiv) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For sterically hindered amines, gentle heating to 40-50 °C may improve the reaction rate and yield.[1]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected 7-Azaspiro[3.5]nonan-1-one.

Protocol 2: N-Cbz Protection of 7-Azaspiro[3.5]nonan-1-one

This protocol details the protection of the secondary amine of 7-Azaspiro[3.5]nonan-1-one with a benzyloxycarbonyl (Cbz) group.

Materials:

  • 7-Azaspiro[3.5]nonan-1-one

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[1]

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-Azaspiro[3.5]nonan-1-one (1.0 equiv) in a biphasic system of DCM and aqueous sodium bicarbonate solution.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 equiv) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.[1]

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Cbz protected 7-Azaspiro[3.5]nonan-1-one.

Visualizations

The following diagrams illustrate the chemical transformations and the general experimental workflow for the N-protection of 7-Azaspiro[3.5]nonan-1-one.

N_Boc_Protection cluster_reactants Reactants cluster_products Product 7-Azaspiro[3.5]nonan-1-one 7-Azaspiro[3.5]nonan-1-one N_Boc_Product N-Boc-7-Azaspiro[3.5]nonan-1-one 7-Azaspiro[3.5]nonan-1-one->N_Boc_Product DCM or THF, Room Temp Boc2O (Boc)2O Boc2O->7-Azaspiro[3.5]nonan-1-one Base Base (e.g., TEA) Base->7-Azaspiro[3.5]nonan-1-one

Caption: N-Boc Protection of 7-Azaspiro[3.5]nonan-1-one.

N_Cbz_Protection cluster_reactants Reactants cluster_products Product 7-Azaspiro[3.5]nonan-1-one 7-Azaspiro[3.5]nonan-1-one N_Cbz_Product N-Cbz-7-Azaspiro[3.5]nonan-1-one 7-Azaspiro[3.5]nonan-1-one->N_Cbz_Product DCM/H2O, 0 °C to Room Temp CbzCl Cbz-Cl CbzCl->7-Azaspiro[3.5]nonan-1-one Base Base (e.g., NaHCO3) Base->7-Azaspiro[3.5]nonan-1-one

Caption: N-Cbz Protection of 7-Azaspiro[3.5]nonan-1-one.

Experimental_Workflow start Start: 7-Azaspiro[3.5]nonan-1-one dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base dissolve->add_base add_protecting_reagent Add Protecting Reagent (e.g., (Boc)2O or Cbz-Cl) add_base->add_protecting_reagent reaction Stir at Appropriate Temperature add_protecting_reagent->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentration drying->concentration purification Purification by Column Chromatography concentration->purification product Final Product: N-Protected Azaspiro[3.5]nonan-1-one purification->product

Caption: General Experimental Workflow for N-Protection.

References

Application Notes and Protocols for Rhodium-Catalyzed Synthesis of Seven-Membered Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of seven-membered azaspiro compounds, a significant structural motif in medicinal chemistry, has been advanced through innovative rhodium-catalyzed methodologies. These compounds are of considerable interest due to their presence in bioactive molecules with antimicrobial, antianxiety, and antiplasmodial activities. This document provides detailed application notes and experimental protocols for a key rhodium(I)-catalyzed cascade reaction that efficiently constructs these complex scaffolds.

Overview of the Synthetic Strategy

A highly selective method for synthesizing seven-membered azaspiro compounds involves a rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder cascade of 1,5-bisallenes.[1][2][3] This process initiates with the rhodium-catalyzed cycloisomerization of a 1,5-bisallene to form a non-isolable cycloheptatriene intermediate. This intermediate then undergoes a highly selective homo-Diels-Alder dimerization to yield the desired seven- and six-membered spirocyclic product.[1][3] The reaction demonstrates excellent chemo- and regioselectivity across a range of substrates.[3]

Experimental Protocols

General Procedure for the Synthesis of Spiro Derivatives

This protocol is adapted from the work of Vila et al.[1][3]

Materials:

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • (R)-DTBM-Segphos (Ligand)

  • NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

  • Anhydrous and degassed Dichloromethane (CH₂Cl₂)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • 1,5-bisallene substrate

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • In a 10 mL capped vial under a nitrogen atmosphere, combine [Rh(cod)Cl]₂ (0.05 equiv), (R)-DTBM-Segphos (0.10 equiv), and NaBArF (0.10 equiv).

  • Dissolve the mixture in anhydrous and degassed CH₂Cl₂ (4 mL).

  • Bubble hydrogen gas through the catalyst solution and stir the mixture for 30 minutes.

  • Concentrate the mixture to dryness under a stream of hydrogen.

  • Redissolve the residue in degassed CH₂Cl₂ (0.5 mL).

  • In a separate vial, dissolve the 1,5-bisallene substrate (1 equiv) in degassed THF (2 mL) under an inert atmosphere and heat to 40 °C.

  • Transfer the catalyst solution to the substrate solution via syringe.

  • Stir the resulting mixture for 16 hours at 40 °C.

  • After the reaction is complete, concentrate the mixture and purify the residue by column chromatography on silica gel to obtain the desired spiro compound.

Data Presentation

The following tables summarize the optimization of the reaction conditions and the scope of the reaction with various 1,5-bisallene substrates.

Table 1: Optimization of the Rhodium(I)-Catalyzed Dimerization of Bisallene 1a [1]

EntryLigandSolventYield of 2a (%)Yield of 3a (%)
1(R)-DTBM-SegphosTHF/CH₂Cl₂ (4:1)4714
2BINAPTHF/CH₂Cl₂ (4:1)--
3Tol-BINAPTHF/CH₂Cl₂ (4:1)--
4BIPHEPTHF/CH₂Cl₂ (4:1)--

Conditions: [Rh(cod)₂]BF₄ (10 mol %), Ligand (10 mol %), 40 °C, 16 h.

Table 2: Substrate Scope for the Synthesis of Spiro Derivatives [1][3]

Substrate (1)Product (2)R GroupYield (%)
1a 2a Ts84
1c 2c Ns87
1d 2d Ns(2,4,6-Me)75
1h 2h Boc42

Yields are for the isolated spiro product (2).

Reaction Mechanism and Workflow

The reaction proceeds through a well-defined cascade mechanism. The key steps are the initial rhodium-catalyzed cycloisomerization of the 1,5-bisallene to form a cycloheptatriene intermediate, which then undergoes a Diels-Alder dimerization.

Rhodium_Catalyzed_Cascade cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Final Product Bisallene 1,5-Bisallene Cycloisomerization Cycloisomerization Bisallene->Cycloisomerization Rh_Catalyst [Rh(I)] Catalyst Rh_Catalyst->Cycloisomerization Intermediate Cycloheptatriene Intermediate Cycloisomerization->Intermediate Formation of Intermediate Diels_Alder Diels-Alder Dimerization Intermediate->Diels_Alder [4+2] Cycloaddition Azaspiro Seven-Membered Azaspiro Compound Diels_Alder->Azaspiro Product Formation

Caption: Rh(I)-catalyzed cycloisomerization/Diels-Alder cascade.

This diagram illustrates the logical flow from the starting 1,5-bisallene and rhodium catalyst, through the key reaction steps of cycloisomerization and Diels-Alder dimerization, to the final seven-membered azaspiro compound.

Alternative Rhodium-Catalyzed Approaches

While the cycloisomerization/Diels-Alder cascade is a direct route to seven-membered azaspiro compounds, another notable rhodium-catalyzed method involves the diastereoselective and enantioselective synthesis of azaspiro[n.2]alkanes through the cyclopropanation of exocyclic olefins with donor/acceptor carbenes.[4][5][6][7] This approach, utilizing a dirhodium tetracarboxylate catalyst, is particularly effective for creating spirocyclopropanes attached to various nitrogen-containing rings.[4][6] While this method does not inherently produce a seven-membered azacycle, it is a powerful tool for the broader class of azaspiro compounds and has shown high turnover numbers and stereoselectivity.[4] The choice of method depends on the specific structural features desired in the target azaspiro compound.

References

Application of 7-Azaspiro[3.5]nonane in the Synthesis of PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the target protein.

The 7-Azaspiro[3.5]nonane scaffold has garnered interest as a versatile building block for the construction of PROTAC linkers. Its rigid, three-dimensional structure can help to control the spatial orientation of the two ligands, potentially leading to more favorable ternary complex formation and improved degradation efficiency. Furthermore, the spirocyclic nature of this moiety can enhance the physicochemical properties of the PROTAC, such as solubility and cell permeability.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of PROTACs, based on commercially available building blocks and established synthetic methodologies. While specific examples of fully elaborated PROTACs containing this linker and their corresponding biological data are not yet widely available in the public domain, this guide offers a comprehensive framework for researchers to design, synthesize, and evaluate their own this compound-containing PROTACs.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves hijacking the cellular ubiquitin-proteasome pathway to induce the degradation of a target protein. The experimental workflow for developing and evaluating a novel PROTAC, including one with a this compound linker, typically involves chemical synthesis followed by a series of biochemical and cellular assays to confirm its mechanism of action and assess its potency.

PROTAC_Mechanism_Workflow cluster_pathway PROTAC Mechanism of Action cluster_workflow Experimental Workflow PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis Peptides Degraded Peptides Degradation->Peptides Synthesis PROTAC Synthesis Biochemical_Assays Biochemical Assays (e.g., Binding Affinity) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Western Blot, DC50/Dmax) Biochemical_Assays->Cellular_Assays Downstream_Analysis Downstream Functional Analysis Cellular_Assays->Downstream_Analysis

Figure 1. PROTAC mechanism and typical experimental workflow.

Application Notes

The this compound scaffold can be incorporated into PROTACs primarily as a component of the linker. Several functionalized derivatives are commercially available, which can serve as starting points for PROTAC synthesis.

Available Building Blocks:

Compound NameStructure/Function
7-Azaspiro[3.5]nonan-2-ol hydrochlorideA PROTAC linker building block with a hydroxyl group for further functionalization.
7-(Tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acidA Boc-protected linker with a carboxylic acid handle for amide bond formation.
Desamino lenalidomide-piperidine-O-7-azaspiro[3.5]nonaneAn E3 ligase ligand-linker conjugate containing a CRBN ligand, ready for coupling to a POI ligand.[1]

Design Considerations:

  • Linker Length and Composition: The optimal linker length and composition are crucial for productive ternary complex formation and must be empirically determined for each target and E3 ligase pair. The rigidity of the this compound core can be combined with more flexible elements, such as PEG chains, to achieve the desired properties.

  • Attachment Points: The points of attachment of the linker to both the POI ligand and the E3 ligase ligand are critical. These should be at solvent-exposed positions to minimize disruption of ligand binding.

  • Physicochemical Properties: The inclusion of the spirocyclic moiety may influence the solubility, permeability, and metabolic stability of the resulting PROTAC. These properties should be carefully evaluated.

Experimental Protocols

The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The following protocols provide a general framework for the synthesis and evaluation of PROTACs incorporating a this compound linker.

Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

This protocol, adapted from a BenchChem application note, describes the synthesis of a key spirocyclic core that can be further elaborated into a functionalized linker.

Materials:

  • Rink Amide resin

  • Fmoc-L-proline

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • 3-(Methoxycarbonyl)cyclobutanecarboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Loading: Swell Rink Amide resin in DMF. Couple Fmoc-L-proline using HBTU and DIPEA in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Coupling of Cyclobutane Moiety: Couple 3-(methoxycarbonyl)cyclobutanecarboxylic acid to the deprotected amine on the resin using HATU and DIPEA in DMF.

  • Dieckmann Condensation and Decarboxylation:

    • Swell the resin in anhydrous THF.

    • Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60°C for 8 hours.

    • Cool to room temperature, drain, and wash the resin.

    • This step forms the 7-azaspiro[3.5]nonan-1-one core on the solid support.

  • Cleavage from Resin: Cleave the spirocyclic core from the resin using a cleavage cocktail of TFA/DCM.

  • Purification: Purify the crude product by reverse-phase HPLC.

Protocol 2: Synthesis of a this compound-based PROTAC via Amide Coupling

This protocol outlines a general procedure for coupling a functionalized this compound linker to a POI ligand and an E3 ligase ligand.

PROTAC_Synthesis_Workflow Start Functionalized This compound Linker Step1 Step 1: Couple Linker to POI Ligand Start->Step1 POI_Ligand POI Ligand (with coupling handle) POI_Ligand->Step1 E3_Ligand E3 Ligand (with coupling handle) Step2 Step 2: Couple Intermediate to E3 Ligand E3_Ligand->Step2 Intermediate POI Ligand-Linker Intermediate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification

Figure 2. General workflow for PROTAC synthesis.

Materials:

  • 7-(Tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (or other suitably functionalized linker)

  • POI ligand with a free amine or alcohol group

  • E3 ligase ligand with a free amine or alcohol group (e.g., pomalidomide derivative)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA for Boc group removal)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the this compound linker in DMF. Add HATU and DIPEA and stir for 10-15 minutes to activate the carboxylic acid.

  • Coupling to POI Ligand: Add the POI ligand (with a free amine) to the activated linker solution and stir at room temperature until the reaction is complete (monitor by LC-MS).

  • Purification of Intermediate: Purify the resulting POI ligand-linker conjugate by column chromatography or preparative HPLC.

  • Deprotection (if necessary): If the linker is protected (e.g., with a Boc group), remove the protecting group using appropriate conditions (e.g., TFA in DCM for Boc removal).

  • Second Coupling to E3 Ligase Ligand: Repeat the activation and coupling steps to attach the E3 ligase ligand to the other end of the linker.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC. Characterize the final product by LC-MS and NMR.

Protocol 3: Evaluation of Target Protein Degradation by Western Blot

This protocol is a standard method to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in cells.

Materials:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Quantitative Data Summary

PROTAC IDTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
[Example] BRD4 CRBN This compound-PEG3 e.g., 15e.g., >90MV4-11
[Example] AR VHL This compound-alkyl e.g., 25e.g., >85VCaP

Conclusion

The this compound scaffold presents an attractive and synthetically accessible building block for the construction of novel PROTAC linkers. Its rigid and three-dimensional nature offers the potential to create PROTACs with improved degradation efficacy and favorable physicochemical properties. The protocols and guidelines provided in this document offer a solid foundation for researchers to explore the application of this promising chemical moiety in the exciting field of targeted protein degradation. As more research is conducted, the specific advantages and optimal applications of this compound-based PROTACs will become clearer, further expanding the toolbox for the development of next-generation therapeutics.

References

Application Notes and Protocols for the Visible-Light-Induced Synthesis of 7-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 7-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity, which can lead to improved pharmacological properties.[1][2] This scaffold is a valuable building block in drug discovery, with applications in the development of novel therapeutics such as G-protein coupled receptor (GPCR) agonists.[1][2] Traditional synthetic routes can be complex; however, visible-light-induced methodologies offer a promising green and efficient alternative. This document outlines a recently developed visible-light-induced method for the synthesis of this compound via nitrogen-atom deletion and provides a hypothetical protocol for a direct photocatalytic [2+2] cycloaddition, based on established principles of visible-light chemistry.[3][4][5]

Method 1: Visible-Light-Induced Nitrogen-Atom Deletion

A recently reported method details the synthesis of this compound through a visible-light-induced nitrogen-atom deletion from a readily available N-spiropiperidine precursor.[3] This strategy represents a novel and efficient approach to access this valuable spirocyclic core.[3]

Reaction Principle:

This transformation leverages single-atom deletion (SAD) as a powerful strategy for C-C bond formation.[3] The reaction proceeds by the selective removal of a nitrogen atom from an unactivated secondary amine, facilitated by visible light irradiation.[3]

Experimental Protocol:

The following protocol is adapted from the "Standard Condition-II (S.C.-II)" for nitrogen-atom deletion of spirocycles as described in the literature.[3]

Materials:

  • Precursor: N-Boc-7-azaspiro[4.5]decane (or other suitable spiropiperidine)

  • Radical scavenger: 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) and Water

  • Light Source: 50 W white LED

  • Inert atmosphere: Argon

Procedure:

  • To a reaction vessel, add the starting spiropiperidine (0.2 mmol), DPPH (3.0 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add 2-MeTHF (1.0 mL) and water (1.0 mL) to the vessel.

  • Seal the vessel and purge with argon.

  • Place the reaction mixture under irradiation with a 50 W white LED at 50 °C.

  • Allow the reaction to proceed for 12 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

  • Upon completion, the reaction mixture is worked up using standard organic chemistry techniques (e.g., extraction, and column chromatography) to isolate the this compound product.

Quantitative Data:

The following table summarizes the reported yield for the synthesis of this compound and related spirocycles using the nitrogen-atom deletion method.[3]

Starting MaterialProductYield (%)
N-Boc-spiropyrrolidine2-azaspiro[3.3]heptane72
N-Boc-spiropiperidine6-azaspiro[3.4]octane65
N-Boc-7-azaspiro[4.5]decane This compound 68
N-Boc-2-azaspiro[4.4]nonan-1-one2-azaspiro[4.4]nonan-1-one55
N-Boc-7-azaspiro[4.5]decane7-azaspiro[4.5]decane78

Logical Workflow for Nitrogen-Atom Deletion:

nitrogen_deletion_workflow start Start reagents Combine Spiropiperidine Precursor, DPPH, and K2CO3 start->reagents solvent Add 2-MeTHF and Water reagents->solvent purge Purge with Argon solvent->purge irradiate Irradiate with 50W White LED at 50°C for 12h purge->irradiate workup Reaction Workup and Purification irradiate->workup product Isolated this compound workup->product

Caption: Workflow for the synthesis of this compound via visible-light-induced nitrogen-atom deletion.

Method 2: Hypothetical Visible-Light-Induced [2+2] Cycloaddition

While a direct visible-light-induced [2+2] cycloaddition for this compound has not been explicitly detailed in the surveyed literature, this section provides a plausible, exemplary protocol based on general principles of photocatalytic synthesis of spirocycles and azetidines.[5][6][7][8] This method would involve the intramolecular cycloaddition of a precursor containing both an imine (or imine equivalent) and an alkene moiety.

Reaction Principle:

The synthesis would proceed via an intramolecular aza Paternò-Büchi reaction.[5][7] A photocatalyst, upon excitation by visible light, would transfer energy to the imine precursor, promoting it to an excited triplet state. This excited state would then undergo a [2+2] cycloaddition with the tethered alkene to form the desired spiro-azetidine ring system.

Hypothetical Experimental Protocol:

Materials:

  • Precursor: A molecule containing a piperidinone-derived imine and a tethered alkene (e.g., N-allyl-4-methylenepiperidine derivative).

  • Photocatalyst: fac-[Ir(ppy)₃] or an organic photosensitizer like 4CzIPN.[9][10]

  • Solvent: Degassed dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]

  • Light Source: Blue LED (e.g., 450 nm).

  • Inert atmosphere: Argon.

Procedure:

  • Dissolve the precursor (0.2 mmol) and the photocatalyst (0.5-2 mol%) in the chosen degassed solvent (4 mL) in a reaction vessel.

  • Seal the vessel and thoroughly degas the solution (e.g., via freeze-pump-thaw cycles or by bubbling argon for 30 minutes).

  • Irradiate the reaction mixture with a blue LED at room temperature.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the this compound derivative.

Hypothetical Reaction Scheme and Data:

The following table presents hypothetical data for the optimization of such a reaction, based on common variables in photocatalysis.

EntryPhotocatalystSolventAtmosphereTime (h)Yield (%)
1fac-[Ir(ppy)₃]DCMArgon2465
2fac-[Ir(ppy)₃]DCMAir2420
34CzIPNDCMArgon2458
4fac-[Ir(ppy)₃]AcetonitrileArgon24<5
5fac-[Ir(ppy)₃]DCEArgon2472

Proposed Photocatalytic Cycle:

photocatalytic_cycle cluster_cycle Photocatalytic Cycle cluster_reactants Reactants cluster_products Products PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Precursor_T1 Triplet Precursor (T1) Precursor Precursor Precursor->Precursor_T1 Product This compound Derivative Precursor_T1->Product Intramolecular [2+2] Cycloaddition Product_out This compound Derivative Product->Product_out Precursor_in Precursor Precursor_in->Precursor

Caption: Proposed photocatalytic cycle for a visible-light-induced intramolecular [2+2] cycloaddition.

Visible-light-induced synthesis provides a modern and efficient avenue for the preparation of the medicinally important this compound scaffold. The nitrogen-atom deletion method offers a validated pathway, while the principles of photocatalysis suggest that a direct intramolecular [2+2] cycloaddition is a highly feasible alternative. These methods, characterized by mild reaction conditions and operational simplicity, are well-suited for applications in both academic research and industrial drug development.

References

Troubleshooting & Optimization

Technical Support Center: 7-oxo-2-azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-oxo-2-azaspiro[3.5]nonane, a key intermediate in pharmaceutical development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 7-oxo-2-azaspiro[3.5]nonane, focusing on a widely cited two-step synthetic route.

Issue 1: Low Yield in the First Cyclization Reaction (Formation of Compound 3)

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time & Temperature: Ensure the reaction is heated to 70-100 °C for the recommended 12-24 hours. Monitor reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).[1] - Reagent Purity: Use high-purity bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal. Impurities can lead to side reactions.
Side Reactions - Acid Scavenging: The presence of an effective acid-binding agent is crucial to prevent the formation of alkyl halide byproducts.[1] Ensure the correct stoichiometry of the acid-binding agent is used. - Catalyst Activity: Verify the activity of the phase transfer catalyst and the iodo metal salt. Consider using freshly opened or purified catalysts.
Work-up Issues - Emulsion Formation: During the aqueous work-up, emulsions can form, leading to product loss. If an emulsion occurs, try adding brine or filtering through a pad of celite. - Incomplete Extraction: Ensure thorough extraction with ethyl acetate. Perform multiple extractions (e.g., 3x) to maximize the recovery of the product from the aqueous layer.

Issue 2: Low Yield in the Second Cyclization and Reduction Step (Formation of 7-oxo-2-azaspiro[3.5]nonane)

Potential Cause Troubleshooting Steps
Over-reduction - Control of Reducing Agent: Lithium aluminum hydride (LAH) can lead to the formation of over-reduced olefin impurities.[1] Add the LAH portion-wise over a period of time (e.g., one hour) at a reduced temperature (-10 °C) to maintain control over the reaction.[1] - Stoichiometry: The molar ratio of the intermediate compound to LAH is critical. A ratio of 1.0:1.1-1.0:3.0 has been reported to be effective.[1]
Incomplete Reaction - Reaction Time: Stir the reaction for the recommended 4-8 hours after the addition of LAH to ensure complete conversion.[1] - Solvent Quality: Use anhydrous tetrahydrofuran (THF) as the reaction solvent. Water content will quench the LAH and inhibit the reaction.
Difficult Purification - Column Chromatography: The crude product may require purification by column chromatography. Neutral alumina has been shown to be effective for removing impurities and isolating the final product.[1] - Careful Quenching: The sequential and slow addition of water and sodium hydroxide solution during the work-up is crucial for safely quenching the excess LAH and precipitating aluminum salts for easier filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane?

A1: A reported total yield for the two-step synthesis is in the range of 56.3% to 82.6%.[1]

Q2: What are the key advantages of the described two-step synthesis method?

A2: This method successfully avoids the problem of cyclic ether ring-opening, which can be an issue in other synthetic routes. It also boasts a high preparation yield, a shortened production period, and reduced production costs, making it suitable for larger-scale production.[1]

Q3: Are there any specific safety precautions to consider during the second step of the synthesis?

A3: Yes, the second step uses lithium aluminum hydride (LAH), which is a highly reactive and pyrophoric reagent. It reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen). The quenching process should be performed slowly and at a low temperature to control the exothermic reaction.

Q4: Can other reducing agents be used in place of lithium aluminum hydride?

A4: While other reducing agents could potentially effect the desired transformation, LAH is specifically cited for this high-yield synthesis.[1] The use of alternative reducing agents would require significant optimization to avoid side reactions and achieve a comparable yield.

Q5: How can the purity of the final product be assessed?

A5: The purity of 7-oxo-2-azaspiro[3.5]nonane can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Detailed Methodology for the Synthesis of 7-oxo-2-azaspiro[3.5]nonane

This protocol is adapted from a patented high-yield synthesis method.[1]

Step 1: Synthesis of the Intermediate Compound 3

  • Add 720-1600 mL of N,N-dimethylformamide (DMF) to a suitable reactor.

  • To the DMF, add 71.5-163 g of bis(2-chloroethyl) ether and 78.8-138.2 g of cyanoacetaldehyde diethyl acetal.

  • Under stirring, add 8.1-25.5 g of an acid-binding agent and 3.7-12.5 g of an iodo metal salt.

  • Rapidly heat the mixture to 70-100 °C and maintain the reaction for 12-24 hours.

  • After the reaction is complete, cool the solution to 0 °C.

  • Add 200-800 mL of purified water and 400 mL of ethyl acetate. Stir, then allow the layers to separate.

  • Collect the upper organic phase and wash it with 100-200 mL of a 10% sodium bicarbonate solution.

  • Collect the organic phase, dry it with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude compound 3 (76.8-106.5 g).

Step 2: Synthesis of 7-oxo-2-azaspiro[3.5]nonane

  • Add 770-1000 mL of tetrahydrofuran (THF) to a reactor and add 76.8-106.5 g of the crude compound 3 from the previous step.

  • Purge the reactor with nitrogen and cool the mixture to -10 °C.

  • Sequentially add 15.2-56.9 g of lithium aluminum hydride in 10 portions over one hour.

  • Stir the reaction mixture for 4-8 hours at this temperature.

  • Slowly add 15-57 mL of purified water to quench the reaction.

  • Slowly add 15-57 mL of a 15% sodium hydroxide solution.

  • Add an additional 45-188 mL of purified water.

  • Filter the mixture and concentrate the filtrate to obtain the crude final product.

  • Purify the crude product by passing it through a neutral alumina column to yield 35.8-52.9 g of refined 7-oxo-2-azaspiro[3.5]nonane.

Data Summary

Table 1: Summary of Reaction Conditions and Yields for the Two-Step Synthesis

Parameter Step 1: First Cyclization Step 2: Second Cyclization
Solvent N,N-dimethylformamideTetrahydrofuran
Key Reagents bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetalLithium aluminum hydride
Temperature 70-100 °C-10 °C
Reaction Time 12-24 hours4-8 hours
Purification Extraction and concentrationFiltration and column chromatography
Final Product Yield -35.8-52.9 g
Overall Yield \multicolumn{2}{c}{56.3-82.6%}

Data extracted from a cited patent.[1]

Visualizations

SynthesisWorkflow A Compound 1 (bis(2-chloroethyl) ether) C Intermediate Compound 3 A->C Step 1: First Cyclization (DMF, 70-100°C) B Compound 2 (cyanoacetaldehyde diethyl acetal) B->C Step 1: First Cyclization (DMF, 70-100°C) D 7-oxo-2-azaspiro[3.5]nonane (Final Product) C->D Step 2: Second Cyclization (LAH, THF, -10°C)

Caption: Two-step synthesis workflow for 7-oxo-2-azaspiro[3.5]nonane.

TroubleshootingLogic start Low Yield Observed step1 Issue in Step 1? start->step1 step2 Issue in Step 2? step1->step2 No incomplete1 Incomplete Reaction? - Check Time/Temp - Reagent Purity step1->incomplete1 Yes sidereact1 Side Reactions? - Acid Scavenging - Catalyst Activity step1->sidereact1 Yes workup1 Work-up Issues? - Emulsions - Incomplete Extraction step1->workup1 Yes overreduce Over-reduction? - Control LAH addition - Check Stoichiometry step2->overreduce Yes incomplete2 Incomplete Reaction? - Check Reaction Time - Anhydrous Solvent step2->incomplete2 Yes purification Purification Difficulty? - Use Alumina Column - Careful Quenching step2->purification Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Boc-Protection of 7-Azaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Boc-protection of 7-Azaspiro[3.5]nonan-1-one, a key intermediate in medicinal chemistry.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the Boc-protection of 7-Azaspiro[3.5]nonan-1-one can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Question: I am experiencing low yields during the Boc-protection of 7-Azaspiro[3.5]nonan-1-one. What are the potential causes and how can I improve the yield?

Answer: Low yields are a common issue and can often be resolved by systematically evaluating the following parameters:

  • Reagent Quality:

    • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent can degrade over time, especially with improper storage. Using fresh or properly stored (Boc)₂O is crucial for optimal results.[1]

    • Base: The choice and quantity of the base are critical. Ensure you are using an appropriate base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in sufficient stoichiometric amounts, typically 1.1-1.5 equivalents.[1]

    • Solvent: The purity and dryness of the solvent are important. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents.[1] Ensure the 7-Azaspiro[3.5]nonan-1-one is fully dissolved in the chosen solvent.[1]

  • Reaction Conditions:

    • Temperature: While the reaction is often conducted at room temperature, gentle heating to 40-50 °C can enhance the reaction rate and yield, particularly given the potential for steric hindrance in the spirocyclic structure.[1]

    • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has gone to completion. Incomplete reactions are a common source of low yields.

  • Work-up and Purification:

    • Aqueous Work-up: A standard aqueous work-up is typically employed. Washing the organic layer with a mild acid (e.g., 1M HCl or saturated NH₄Cl) removes the base, and a subsequent wash with saturated sodium bicarbonate solution can remove unreacted (Boc)₂O and tert-butanol.[1]

    • Purification: If the work-up does not yield a pure product, column chromatography on silica gel is a reliable method for purification.[1]

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Advanced Troubleshooting Low Yield Low Yield Reagent Quality Reagent Quality Low Yield->Reagent Quality Check Reaction Setup Reaction Setup Low Yield->Reaction Setup Verify Adjust Conditions Adjust Conditions Reagent Quality->Adjust Conditions If reagents are good Reaction Setup->Adjust Conditions If setup is correct Modify Work-up Modify Work-up Adjust Conditions->Modify Work-up If yield still low Alternative Methods Alternative Methods Modify Work-up->Alternative Methods If purification fails cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Dissolve Amine Dissolve Amine Add Base Add Base Dissolve Amine->Add Base Add (Boc)2O Add (Boc)2O Add Base->Add (Boc)2O Stir & Monitor Stir & Monitor Add (Boc)2O->Stir & Monitor Aqueous Wash Aqueous Wash Stir & Monitor->Aqueous Wash Dry & Concentrate Dry & Concentrate Aqueous Wash->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

References

Troubleshooting sluggish Cbz-protection of 7-Azaspiro[3.5]nonan-1-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Azaspiro[3.5]nonan-1-one, with a specific focus on the challenges associated with its Cbz-protection.

Troubleshooting Guide: Sluggish Cbz-Protection

Question: My Cbz-protection of 7-Azaspiro[3.5]nonan-1-one is sluggish or incomplete. What are the potential causes and how can I improve the reaction?

Answer: A sluggish Cbz-protection of the secondary amine in 7-Azaspiro[3.5]nonan-1-one can be attributed to several factors, primarily related to the steric hindrance of the amine and the reaction conditions. Here is a systematic guide to troubleshooting this issue:

1. Re-evaluate Your Base and Solvent System:

The choice of base is critical for deprotonating the secondary amine to enhance its nucleophilicity.

  • Issue: Weak or sterically hindered bases may not be effective.

  • Solution: Consider using a stronger, non-nucleophilic base. A biphasic system with a carbonate base is often effective. For instance, using sodium carbonate or sodium bicarbonate in a dichloromethane/water system can improve the reaction rate.[1]

2. Assess the Quality of Your Benzyl Chloroformate (Cbz-Cl):

The protecting group reagent itself can be a source of problems.

  • Issue: Benzyl chloroformate is sensitive to moisture and can degrade over time, leading to lower reactivity.

  • Solution: Use a fresh bottle of Cbz-Cl or a recently purchased reagent. Ensure it has been stored under appropriate anhydrous conditions.[1]

3. Optimize Reaction Temperature and Time:

Standard room temperature conditions may not be sufficient for this substrate.

  • Issue: The reaction may be kinetically slow at lower temperatures.

  • Solution: While the reaction is typically initiated at 0 °C to control the initial exotherm, allowing it to warm to room temperature and stir for an extended period (e.g., overnight) can often drive the reaction to completion.[1] Gentle heating (e.g., to 40-50 °C) can also be cautiously explored if the reaction remains sluggish at room temperature, but monitor for potential side products.

4. Consider Alternative Acylating Agents:

If Cbz-Cl continues to give poor results, other activated Cbz sources are available.

  • Issue: Cbz-Cl may not be reactive enough for this hindered amine.

  • Solution: Reagents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be more effective in some cases, as they are less sensitive to moisture and can lead to cleaner reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the secondary amine of 7-Azaspiro[3.5]nonan-1-one?

A1: The most frequently used protecting groups for the secondary amine in the 7-Azaspiro[3.5]nonan-1-one scaffold are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The selection of the protecting group is dependent on the overall synthetic strategy, particularly the required orthogonality and stability towards downstream reaction conditions.[1]

Q2: How does the ketone functionality in 7-Azaspiro[3.5]nonan-1-one affect N-protection strategies?

A2: The ketone group is generally stable under the standard conditions used for Boc, Cbz, and Fmoc protection of the secondary amine. However, it is important to consider the potential for side reactions under the strongly acidic or basic conditions that might be employed for deprotection.[1]

Q3: I am observing side products during my Cbz-protection reaction. What could they be and how can I minimize them?

A3: A common side product is the formation of a double-Cbz protected species or unwanted reactions with other nucleophiles. To minimize these, ensure slow, dropwise addition of Cbz-Cl at a low temperature (0 °C) to control the reaction. Using the stoichiometric amount of the acylating agent is also crucial.

Q4: What is a reliable method for purification of the Cbz-protected product?

A4: After an aqueous work-up to remove the base and any water-soluble byproducts, column chromatography on silica gel is a reliable method for purifying the Cbz-protected 7-Azaspiro[3.5]nonan-1-one.

Data Presentation

The following table summarizes representative data for the Cbz-protection of a hindered secondary amine, illustrating the impact of different bases on the reaction yield.

EntryBase (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Triethylamine (1.2)Dichloromethane251245
2DIPEA (1.2)Dichloromethane251255
3Sodium Bicarbonate (2.0)Dichloromethane/Water25885
4Sodium Carbonate (2.0)Dichloromethane/Water25692

Note: This data is illustrative and based on general principles for the Cbz-protection of sterically hindered secondary amines. Optimal conditions for 7-Azaspiro[3.5]nonan-1-one should be determined experimentally.

Experimental Protocols

Protocol 1: Cbz-Protection of 7-Azaspiro[3.5]nonan-1-one under Biphasic Conditions

  • Materials:

    • 7-Azaspiro[3.5]nonan-1-one

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃)

    • Dichloromethane (DCM)

    • Deionized water

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 7-Azaspiro[3.5]nonan-1-one (1.0 equivalent) in dichloromethane (10 mL per mmol of amine).

    • Add an aqueous solution of sodium carbonate (2.0 equivalents in 10 mL of water per mmol of amine).

    • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

    • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and continue stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the Cbz-protected product.

Visualizations

Troubleshooting_Workflow start Sluggish Cbz-Protection check_base Re-evaluate Base and Solvent Is the base strong enough? Consider a biphasic system (e.g., Na2CO3/DCM/H2O). start->check_base check_reagent Assess Cbz-Cl Quality Is the Cbz-Cl fresh and stored properly? check_base->check_reagent If still sluggish success Reaction Complete check_base->success Problem Solved optimize_conditions Optimize Reaction Conditions Increase reaction time? Allow to stir overnight? Consider gentle heating? check_reagent->optimize_conditions If still sluggish check_reagent->success Problem Solved alternative_reagent Consider Alternative Reagents Try Cbz-OSu? optimize_conditions->alternative_reagent If still sluggish optimize_conditions->success Problem Solved alternative_reagent->success Problem Solved

Caption: Troubleshooting workflow for sluggish Cbz-protection.

Cbz_Protection_Pathway cluster_reactants Reactants cluster_conditions Conditions Amine 7-Azaspiro[3.5]nonan-1-one Product Cbz-protected 7-Azaspiro[3.5]nonan-1-one Amine->Product CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Product Base Base (e.g., Na2CO3) Base->Product Solvent Solvent (e.g., DCM/H2O) Solvent->Product

Caption: Cbz-protection reaction pathway.

References

Technical Support Center: Purification of 7-Azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 7-azaspiro[3.5]nonane derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Guide 1: Column Chromatography Issues

Column chromatography is a standard method for purifying this compound derivatives, but challenges such as poor separation, streaking, and low recovery can occur.

Problem: Poor separation of the desired compound from impurities.

Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for many amine compounds is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia in methanol to reduce tailing.[1]
Column Overloading Too much crude sample was loaded onto the column. As a rule of thumb, the amount of sample should be 1-5% of the mass of the stationary phase. Reduce the sample load for better separation.
Improper Column Packing Air bubbles or cracks in the stationary phase can lead to channeling and poor separation. Ensure the column is packed uniformly. Dry loading the sample can sometimes provide better resolution than wet loading if the compound has poor solubility in the initial eluent.[2]
Co-eluting Impurities The impurity may have a similar polarity to the product. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like HPLC.

Problem: The compound is streaking or tailing on the column.

Possible Cause Recommended Solution
Interaction with Acidic Silica Gel The basic nitrogen of the azaspiro-nonane core can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.[3]
Add a basic modifier such as triethylamine (0.1-2.0%) or a solution of ammonia in methanol (1-10% in dichloromethane) to the eluent to neutralize the acidic sites on the silica gel.[1]
Sample Overloading A highly concentrated band can lead to tailing. Dilute the sample before loading or reduce the amount of sample loaded.[1]
Compound Instability on Silica The compound may be degrading on the silica gel. Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. Alternatively, consider using a less acidic stationary phase like neutral alumina.
Guide 2: HPLC Purification Issues

High-Performance Liquid Chromatography (HPLC) is often used for final purification to achieve high purity.

Problem: Broad or split peaks.

Possible Cause Recommended Solution
Column Overloading Injecting too much sample can lead to peak broadening. Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase The mobile phase may not be optimal for the compound. If using reverse-phase HPLC, ensure the sample is dissolved in the mobile phase or a weaker solvent. Incompatibility between the injection solvent and the mobile phase can cause peak distortion.
Contaminated Guard or Analytical Column Impurities from previous injections can build up and affect peak shape. Flush the column with a strong solvent or replace the guard column.
Void in the Column A void at the head of the column can cause peak splitting. This can result from improper packing or pressure shocks. Consider replacing the column.

Problem: Fluctuating retention times.

Possible Cause Recommended Solution
Pump Issues Leaks or air bubbles in the pump can cause inconsistent flow rates. Degas the mobile phase and check for any leaks in the system.[4]
Changes in Mobile Phase Composition The mobile phase composition may be changing over time, especially if using a mixture of volatile solvents. Prepare fresh mobile phase regularly.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[4]

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is very polar and remains at the baseline on a standard silica TLC plate. How can I monitor the reaction and purify my compound?

A1: For highly polar compounds, standard silica gel chromatography may not be effective. Here are some suggestions:

  • TLC: Use a more polar solvent system. For highly polar amines, a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 89:10:1) can be effective. Alternatively, you can use reverse-phase TLC plates.[1]

  • Purification:

    • Reverse-Phase Chromatography: This is an excellent alternative for purifying polar compounds. A C18-functionalized silica gel is used as the stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with an additive like formic acid or trifluoroacetic acid).

    • Ion-Exchange Chromatography: Since your compound is an amine, it can be purified using a cation-exchange resin.

    • Acid-Base Extraction: This can be a simple and effective way to separate your basic product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the deprotonated amine can be back-extracted into an organic solvent.[5][6][7]

Q2: I am seeing an unexpected olefin impurity in my product after a lithium aluminum hydride (LiAlH₄) reduction to synthesize a this compound derivative. What is the cause and how can I avoid it?

A2: The formation of an olefin impurity is likely due to an over-reduction side reaction.[8] This can happen if the reaction temperature is too high or the reaction time is too long.

  • Troubleshooting:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) using an ice bath.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed.

    • Slow Addition of Reagent: Add the LiAlH₄ solution dropwise to control the exotherm.[8]

Q3: How can I remove residual high-boiling solvents like DMF or DMSO from my purified this compound derivative?

A3: Removing high-boiling polar aprotic solvents can be challenging.

  • Aqueous Washes: Perform multiple extractions with water or brine to wash out the majority of the DMF or DMSO.

  • Azeotropic Removal: For DMF, you can add a solvent like n-heptane or xylene and remove the solvent mixture under reduced pressure. This forms a low-boiling azeotrope.[9]

  • Lyophilization (Freeze-Drying): If your compound is soluble in water, you can dissolve it in water and lyophilize to remove residual solvents.

Q4: What are the best methods to assess the purity of my final 7-azaspiro[3.s]nonane derivative?

A4: A combination of analytical techniques is recommended for a thorough purity assessment:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of impurity peaks is a good indicator of high purity. You can also use quantitative NMR (qNMR) for a precise purity determination.[10]

  • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry can provide both purity information (from the HPLC chromatogram) and mass confirmation of your product and any impurities.[11]

  • Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen in your sample, which should match the theoretical values for your pure compound.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

This protocol describes a general method for separating a basic this compound derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous hydrochloric acid (HCl). Shake the funnel vigorously and allow the layers to separate. The protonated amine product will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete extraction of the amine.

  • Basification: Combine all the aqueous extracts and cool the flask in an ice bath. Slowly add a base (e.g., 6M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).

  • Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract three times with a fresh organic solvent (e.g., dichloromethane). The neutral amine product will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is suitable for purifying this compound derivatives that exhibit tailing on silica gel.

  • TLC Analysis: Determine a suitable solvent system using TLC. A good Rf value is typically between 0.2 and 0.4. To the chosen eluent, add 0.5-1% triethylamine to suppress tailing.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent (containing triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution of the compound by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this step due to its volatility.

Visualizations

Experimental Workflow: Purification via Acid-Base Extraction

G Purification Workflow: Acid-Base Extraction start Crude Product in Organic Solvent extraction1 Extract with 1M HCl (aq) (x3) start->extraction1 separation1 Separate Layers extraction1->separation1 organic_impurities Organic Layer (Neutral/Acidic Impurities) separation1->organic_impurities aqueous_product Aqueous Layer (Protonated Product) separation1->aqueous_product basify Basify with NaOH (aq) to pH > 10 aqueous_product->basify extraction2 Back-extract with Organic Solvent (x3) basify->extraction2 separation2 Separate Layers extraction2->separation2 aqueous_waste Aqueous Layer (Waste) separation2->aqueous_waste organic_product Organic Layer (Pure Product) separation2->organic_product dry_concentrate Dry and Concentrate organic_product->dry_concentrate end Purified Product dry_concentrate->end

Caption: A typical workflow for the purification of a basic this compound derivative using acid-base extraction.

Troubleshooting Logic: Column Chromatography

G Troubleshooting Logic for Column Chromatography start Poor Purification by Column Chromatography issue What is the issue? start->issue poor_separation Poor Separation issue->poor_separation Co-eluting spots streaking Streaking/Tailing issue->streaking Elongated spots low_recovery Low Recovery issue->low_recovery No product eluted cause_sep Possible Cause? poor_separation->cause_sep cause_streak Possible Cause? streaking->cause_streak cause_rec Possible Cause? low_recovery->cause_rec solution_sep1 Optimize Solvent System with TLC cause_sep->solution_sep1 Wrong eluent solution_sep2 Reduce Sample Load cause_sep->solution_sep2 Overloaded solution_sep3 Repack Column cause_sep->solution_sep3 Bad packing solution_streak1 Add Basic Modifier (e.g., Triethylamine) cause_streak->solution_streak1 Acidic silica solution_streak2 Use Neutral Alumina cause_streak->solution_streak2 Acidic silica solution_rec1 Check for Irreversible Adsorption cause_rec->solution_rec1 Compound stuck solution_rec2 Use a More Polar Eluent cause_rec->solution_rec2 Eluent too weak

Caption: A decision-making diagram for troubleshooting common issues in column chromatography of this compound derivatives.

References

Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 7-Azaspiro[3.5]nonane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the this compound core?

A1: The synthesis of the this compound scaffold can be approached through several key strategies. A prevalent method involves the construction of a piperidine ring followed by the annulation of the cyclobutane ring. Key reactions in these syntheses often include Dieckmann condensation for the formation of a cyclic β-keto ester intermediate, followed by decarboxylation. Another approach involves the intramolecular cyclization of a linear precursor containing both the piperidine and cyclobutane synthons. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Q2: What are the most common protecting groups used for the nitrogen atom in this compound synthesis, and what are the potential side reactions associated with them?

A2: The secondary amine of the piperidine ring is typically protected during the synthesis to prevent unwanted side reactions. The most commonly used protecting groups are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

  • Boc Protection: Generally stable, but its removal under strongly acidic conditions can potentially lead to side reactions if other acid-sensitive functional groups are present.

  • Cbz Protection: Typically removed by hydrogenolysis. While the ketone functionality in derivatives like 7-Azaspiro[3.5]nonan-1-one is generally stable to these conditions, prolonged reaction times may lead to its reduction.[1]

  • Fmoc Protection: Removed under basic conditions, usually with piperidine. Incomplete deprotection can be an issue and may require optimization of reaction time and the amount of piperidine used.[1]

Q3: How can I purify the final this compound product?

A3: Purification of this compound and its derivatives can be achieved through several methods. For the crude product obtained after cleavage from a solid support, precipitation with a non-polar solvent like cold diethyl ether is a common first step.[2] Further purification can be accomplished by column chromatography on silica gel or by reverse-phase High-Performance Liquid Chromatography (HPLC).[2] For the hydrochloride salt, recrystallization is a viable purification method.

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound Product

Low product yield is a common issue that can arise from several factors throughout the synthetic sequence. This guide will help you troubleshoot potential causes.

Potential Cause Recommended Action Expected Outcome
Incomplete Dieckmann Condensation: The key ring-forming step is inefficient.Optimize reaction conditions: ensure anhydrous solvents (e.g., THF), use a suitable base (e.g., potassium tert-butoxide), and control the reaction temperature (e.g., 60°C).[2] Consider using a stronger, non-nucleophilic base if side reactions are observed.Increased yield of the spirocyclic β-keto ester intermediate.
Inefficient Decarboxylation: The removal of the ester group from the β-keto ester is incomplete.Ensure sufficient heating (e.g., 120°C) and the presence of a proton source (e.g., water in DMSO) to facilitate the reaction.[2]Complete conversion of the β-keto ester to the desired ketone.
Side Reactions During N-Protection/Deprotection: The protecting group strategy is leading to product loss.Re-evaluate the choice of protecting group based on the stability of your intermediates to the reaction conditions. Monitor deprotection steps closely by TLC or LC-MS to avoid over-reaction or incomplete removal.[1]Minimized side product formation and increased yield of the desired N-protected or deprotected product.
Loss of Product During Work-up and Purification: The product is being lost during extraction or chromatography.Optimize the extraction procedure by adjusting the pH of the aqueous layer. For column chromatography, select an appropriate solvent system to ensure good separation and recovery.Improved recovery of the final product.
Problem 2: Presence of Significant Impurities in the Final Product

The formation of impurities can complicate purification and affect the quality of the final product. Identifying the source of these impurities is the first step in mitigating them.

Potential Impurity Likely Source Troubleshooting Steps
Dimerized Byproducts: Intermolecular condensation competing with the intramolecular Dieckmann condensation.High concentration of the starting diester.Perform the Dieckmann condensation under high dilution conditions to favor the intramolecular reaction.
Transesterification Products: The alkoxide base used in the Dieckmann condensation does not match the alkyl group of the ester.Use of a non-matching alkoxide base (e.g., sodium ethoxide with a methyl ester).Use an alkoxide base that corresponds to the alkyl group of the diester (e.g., sodium methoxide for a methyl ester).
Over-reduction Products: Reduction of other functional groups (e.g., ketones) during hydride reduction steps.Use of a strong reducing agent like LiAlH₄ under harsh conditions.Use a milder reducing agent or carefully control the reaction temperature and stoichiometry of the reducing agent. Monitor the reaction closely.
Unreacted Starting Materials: Incomplete reaction in one or more steps.Insufficient reaction time, temperature, or reagent stoichiometry.Optimize the reaction conditions for each step to ensure complete conversion. Monitor reaction progress by TLC or LC-MS.

Experimental Protocols

Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

This protocol outlines the key steps for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one derivative.

Step 1: Resin Loading and Fmoc-Deprotection

  • Swell the 2-chlorotrityl chloride resin in anhydrous DCM.

  • Add a solution of Fmoc-4-amino-1-Boc-piperidine and DIEA in anhydrous DCM and agitate.

  • Wash the resin and cap any remaining active sites.

  • Treat the resin with 20% piperidine in DMF to remove the Fmoc group.[2]

Step 2: Acylation

  • Swell the deprotected resin in DMF.

  • Add a pre-activated solution of 3-(methoxycarbonyl)cyclobutanecarboxylic acid, HATU, and DIEA in DMF to the resin and agitate.[2]

Step 3: Dieckmann Condensation and Decarboxylation

  • Swell the acylated resin in anhydrous THF.

  • Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60°C.[2]

  • For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C.[2]

Step 4: Cleavage

  • Treat the resin with a cleavage cocktail of TFA/DCM (1:99 v/v).[2]

  • Collect the filtrate and concentrate it to obtain the crude product.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Dieckmann Analyze Dieckmann Condensation Step Start->Check_Dieckmann Check_Decarboxylation Analyze Decarboxylation Step Start->Check_Decarboxylation Check_Purification Review Purification Procedure Start->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Dieckmann->Incomplete_Reaction Side_Reactions Significant Side Reactions? Check_Dieckmann->Side_Reactions Optimize_Heating Optimize Heating: - Increase Temperature - Add Proton Source Check_Decarboxylation->Optimize_Heating Optimize_Purification Optimize Purification: - Adjust pH in Work-up - Change Chromatography  Solvent System Check_Purification->Optimize_Purification Optimize_Conditions Optimize Reaction: - Anhydrous Solvents - Stronger Base - Temperature Control Incomplete_Reaction->Optimize_Conditions High_Dilution Use High Dilution Conditions Side_Reactions->High_Dilution

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway for Side Product Formation in Dieckmann Condensation

Dieckmann_Side_Reactions Substrate Acyclic Diester Base Alkoxide Base Substrate->Base Deprotonation Intramolecular Intramolecular Cyclization (Desired Pathway) Base->Intramolecular Favored at low concentration Intermolecular Intermolecular Condensation (Side Reaction) Base->Intermolecular Favored at high concentration Transesterification Transesterification (Side Reaction) Base->Transesterification If base R'OH does not match ester R-group Product This compound Core Intramolecular->Product Dimer Dimeric Byproduct Intermolecular->Dimer Wrong_Ester Incorrect Ester Product Transesterification->Wrong_Ester

Caption: Pathways leading to side products in Dieckmann condensation.

References

Technical Support Center: Optimizing 7-Azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Azaspiro[3.5]nonane and its derivatives. The information is presented in a practical question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the this compound scaffold?

A1: The this compound core is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure.[1][2] Several synthetic strategies have been developed, with the most common being:

  • Solid-Phase Synthesis: This approach is particularly useful for creating libraries of this compound derivatives. It involves immobilizing a piperidine-based precursor on a solid support, followed by a series of reactions including acylation, Dieckmann condensation for spirocyclization, decarboxylation, and finally cleavage from the resin.[1] This method offers advantages such as the use of excess reagents to drive reactions to completion and simplified purification.[1]

  • Two-Step Cyclization: A patented method describes a two-step synthesis starting from commercially available precursors. This process involves an initial cyclization to form an intermediate, followed by a second cyclization using a reducing agent like lithium aluminum hydride to yield the 7-oxo-2-azaspiro[3.5]nonane, a related scaffold.[3] This route is advantageous for its mild reaction conditions and potential for large-scale production.[3]

  • Visible-Light-Induced Synthesis: A more recent approach utilizes visible light to induce a nitrogen-atom deletion from a larger N-heterocycle to form the this compound core.[4] This method provides an alternative pathway to access these complex motifs.

Q2: What are the critical parameters to control during the synthesis of this compound and its derivatives?

A2: Optimizing reaction conditions is crucial for achieving high yields and purity. Key parameters to monitor and control include:

  • Reaction Temperature: Temperature can significantly influence reaction rates and the formation of side products. For instance, in reductions using lithium aluminum hydride, maintaining a low temperature is critical to prevent over-reduction and ring-opening byproducts.

  • Reagent Stoichiometry: The molar ratios of reactants, catalysts, and bases can impact the reaction outcome. Careful control of stoichiometry is necessary to ensure complete conversion and minimize unreacted starting materials.

  • Solvent Choice: The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction pathway.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time for maximizing product formation and minimizing degradation or side reactions.

  • Atmosphere: Many reactions in organic synthesis are sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent unwanted side reactions and ensure reproducibility.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired this compound Product

Q: I am experiencing very low or no yield in my this compound synthesis. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common issue in multi-step organic synthesis. The following troubleshooting guide addresses potential causes and solutions for different synthetic strategies.

Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. - Reagent Quality: Ensure the purity and reactivity of all starting materials and reagents. Use freshly distilled solvents and newly purchased reagents when possible.
Side Product Formation - Identify Side Products: Use techniques like NMR, MS, and HPLC to identify the major side products. Understanding the structure of byproducts can provide insights into competing reaction pathways. - Optimize Reaction Conditions: Adjust temperature, solvent, and catalyst/reagent concentration to favor the desired reaction pathway. For example, in the Dieckmann condensation, the choice of base and solvent is critical.[1]
Product Degradation - Work-up Conditions: Ensure that the work-up procedure is not degrading the product. Avoid overly acidic or basic conditions if the product is sensitive. - Purification: The choice of purification method (e.g., column chromatography, crystallization) should be appropriate for the product's stability. Consider using a milder purification technique if degradation is suspected.
Issues with Protecting Groups - Incomplete Deprotection: If a protecting group is used, ensure its complete removal as it can affect the subsequent reaction steps. Monitor the deprotection step carefully. - Protecting Group Stability: The chosen protecting group might not be stable under the reaction conditions. Select a more robust protecting group if necessary.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

This protocol is adapted from a solid-phase synthesis approach and is suitable for generating a library of derivatives.[1]

Step 1: Resin Loading

  • Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).

  • Add a solution of Fmoc-4-amino-1-Boc-piperidine and diisopropylethylamine (DIEA) in anhydrous DCM to the swollen resin.

  • Agitate the mixture at room temperature.

  • Wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol (MeOH) and dry under high vacuum.

Step 2: Fmoc-Deprotection and Acylation

  • Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with HATU and DIEA in anhydrous DMF.

  • Add the activated acid solution to the resin and agitate at room temperature.[1]

  • Wash the resin with DMF, DCM, and MeOH and dry under high vacuum.

Step 3: Dieckmann Condensation and Decarboxylation

  • Swell the resin in anhydrous tetrahydrofuran (THF).

  • Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60°C.[1]

  • Cool to room temperature and wash with THF.

  • For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C.[1]

  • Cool and wash the resin with water, DMF, DCM, and MeOH, then dry under high vacuum.

Step 4: Cleavage from Resin

  • Treat the resin with a cleavage cocktail (e.g., TFA/DCM).

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate and precipitate the crude product with cold diethyl ether.

  • Purify the final product by reverse-phase HPLC.[1]

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of this compound derivatives based on the solid-phase protocol.

Table 1: Reaction Conditions for Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives[1]

StepReagents & SolventsTemperature (°C)Time (h)
Acylation 3-(methoxycarbonyl)cyclobutanecarboxylic acid, HATU, DIEA, DMFRoom Temp.6
Dieckmann Condensation Potassium tert-butoxide, THF608
Decarboxylation DMSO, Water1204
Cleavage TFA/DCMRoom Temp.1

Table 2: Hypothetical Yields and Purity of 7-Azaspiro[3.5]nonan-1-one Derivatives[1]

Compound IDR-GroupMolecular Weight ( g/mol )Yield (%)Purity (%)
AZS-001Phenyl242.326596
AZS-0024-Chlorophenyl276.766295
AZS-0032-Thienyl248.356897
AZS-004Cyclohexyl236.357198

Purity determined by HPLC analysis at 214 nm. Yields are calculated based on the initial loading of the resin.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for the synthesis of this compound.

experimental_workflow start Start: Piperidine Precursor resin_loading Resin Loading (Solid-Phase Synthesis) start->resin_loading acylation Acylation resin_loading->acylation spirocyclization Spirocyclization (Dieckmann Condensation) acylation->spirocyclization cleavage Cleavage & Purification spirocyclization->cleavage final_product Final Product: This compound Derivative cleavage->final_product

Caption: Experimental workflow for the solid-phase synthesis of this compound derivatives.

troubleshooting_workflow start Low/No Yield of This compound check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time check_reagents Check Reagent Quality and Stoichiometry incomplete->check_reagents analyze_byproducts Analyze Byproducts (NMR, MS) complete->analyze_byproducts extend_time->check_reaction optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Base) analyze_byproducts->optimize_conditions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Stability issues and degradation of 7-Azaspiro[3.5]nonane compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 7-Azaspiro[3.5]nonane compounds. It addresses common stability issues and degradation pathways through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The stability of this compound derivatives is influenced by their specific functional groups. The core structure, containing a secondary or tertiary amine within a spirocyclic system, is generally robust. However, common degradation pathways can be initiated by functionalities attached to the core. Key concerns include:

  • Hydrolysis: Amide, ester, or other labile functional groups appended to the azaspiro-core can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The nitrogen atom in the piperidine ring is a potential site for oxidation, which can lead to the formation of N-oxides, particularly in the presence of oxidizing agents or under prolonged exposure to air and light.

  • Photodegradation: Aromatic or other photosensitive moieties incorporated into the molecule can lead to degradation upon exposure to UV or visible light.

  • Thermal Degradation: While the spirocyclic core is generally thermally stable, high temperatures can accelerate other degradation processes.[1]

Q2: I am observing unexpected peaks in my HPLC analysis after storing my this compound compound in solution. What could be the cause?

A2: The appearance of new peaks in your chromatogram suggests degradation of your compound. The nature of the degradation product can be inferred from the storage conditions. If the solution was acidic or basic, hydrolysis of susceptible functional groups is a likely cause. If the compound was exposed to light, photodegradation may have occurred. The presence of oxidizing agents, even atmospheric oxygen over time, can lead to oxidative degradation products. It is recommended to perform forced degradation studies to systematically identify potential degradation products.

Q3: How can I prevent the degradation of my this compound compounds during storage and experiments?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store compounds as dry solids in a cool, dark, and dry place. For solutions, use appropriate buffers to maintain a stable pH and protect from light by using amber vials. If the compound is susceptible to oxidation, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Experimental Conditions: Minimize exposure to harsh pH conditions, high temperatures, and direct light during experiments. Use freshly prepared solutions whenever possible. For sensitive compounds, de-gassing solvents can help to remove dissolved oxygen and prevent oxidation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound compounds.

Issue Potential Cause Recommended Action
Loss of compound purity over time in solid state Hygroscopic nature leading to hydrolysis; Sensitivity to air (oxidation) or light.Store in a desiccator, under an inert atmosphere, and protected from light. Re-analyze purity before use.
Inconsistent biological assay results Degradation of the compound in the assay medium.Assess the stability of the compound under the specific assay conditions (pH, temperature, media components). Prepare fresh stock solutions for each experiment.
Formation of multiple unknown impurities during synthesis work-up Instability to purification conditions (e.g., acidic or basic chromatography).Use neutral pH purification techniques where possible. Analyze the stability of the compound under the intended purification conditions before scaling up.
Poor mass balance in forced degradation studies Formation of non-UV active or volatile degradation products; Precipitation of degradants.Use a mass-sensitive detector (e.g., MS, CAD) in addition to UV. Visually inspect samples for precipitation. Adjust solvent to ensure solubility of all components.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug candidate.[2] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protected from light for a defined period.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) in a stability chamber.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS) to identify and characterize the degradation products.

Hypothetical Stability Data for a this compound Derivative

The following table summarizes hypothetical results from a forced degradation study on a generic this compound derivative ("Compound X").

Stress Condition Duration Temperature % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Hydrolysis of amide side chain
0.1 M NaOH8 hours60°C20%Hydrolysis of amide side chain
3% H₂O₂24 hoursRoom Temp10%N-oxide formation
Heat (Solid)7 days70°C< 5%Minor unspecified degradants
Light (Solution)10 daysRoom Temp8%Photodegradation of aromatic ring

Visualizations

Logical Workflow for Troubleshooting Stability Issues

Troubleshooting Workflow for Stability Issues A Unexpected Experimental Results (e.g., new HPLC peaks, loss of activity) B Investigate Storage and Handling Conditions A->B Initial Check C Perform Forced Degradation Studies A->C Systematic Approach E Optimize Storage and Experimental Protocols B->E D Identify Degradation Products (LC-MS, NMR) C->D Characterization D->E F Modify Molecular Structure to Improve Stability D->F If instability is inherent G Problem Resolved E->G F->G

Caption: A logical workflow for troubleshooting stability issues with this compound compounds.

Potential Degradation Pathways

Potential Degradation Pathways Parent This compound Derivative Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photolysis Photolysis Parent->Photolysis Deg1 Ring-Opened Product (if lactam/ester present) Hydrolysis->Deg1 Deg2 N-Oxide Oxidation->Deg2 Deg3 Products of Photosensitive Moiety Degradation Photolysis->Deg3

Caption: A diagram illustrating potential degradation pathways for this compound derivatives.

References

Avoiding over-reduction during deprotection of 7-Azaspiro[3.5]nonan-1-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully deprotecting N-protected 7-Azaspiro[3.5]nonan-1-one while avoiding the common pitfall of ketone over-reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for 7-Azaspiro[3.5]nonan-1-one, and what are the standard deprotection methods?

The most prevalent N-protecting groups for the secondary amine of 7-Azaspiro[3.5]nonan-1-one are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.[1]

  • N-Boc Deprotection: Typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2]

  • N-Cbz Deprotection: Commonly removed by catalytic hydrogenation, using a palladium on carbon (Pd/C) catalyst with a hydrogen source.[1]

Q2: Is the ketone functional group in 7-Azaspiro[3.5]nonan-1-one stable during standard N-deprotection reactions?

Generally, the ketone is stable under standard deprotection conditions.[1] However, issues can arise under harsh or prolonged reaction conditions.

  • Acidic Boc Deprotection: While the ketone is usually stable, harsh acidic conditions could potentially lead to side reactions.[1]

  • Cbz Deprotection via Hydrogenolysis: The ketone is typically stable under standard hydrogenolysis conditions (e.g., H₂, Pd/C). However, over-reduction to the corresponding alcohol is a known risk with extended reaction times or more forcing conditions.[1]

Q3: What is over-reduction and why is it a concern during the deprotection of 7-Azaspiro[3.5]nonan-1-one?

Over-reduction refers to the unintended reduction of the ketone functional group to a secondary alcohol (7-Azaspiro[3.5]nonan-1-ol). This is a significant concern as it leads to the formation of a major impurity that can be difficult to separate from the desired product, thus lowering the yield and complicating the purification process.

Troubleshooting Guide: Avoiding Over-reduction

This guide provides solutions to common problems encountered during the deprotection of N-protected 7-Azaspiro[3.5]nonan-1-one.

Issue 1: Over-reduction of the ketone during N-Cbz deprotection via catalytic hydrogenation.
  • Possible Cause: The reaction time is too long, the hydrogen pressure is too high, or the catalyst is too active.

  • Solution 1: Monitor the reaction closely. Track the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to minimize the formation of the over-reduced product.

  • Solution 2: Use a milder hydrogen source. Instead of hydrogen gas, consider catalytic transfer hydrogenation. This method uses a hydrogen donor like formic acid or ammonium formate in the presence of Pd/C and can be less prone to over-reduction.[3][4]

  • Solution 3: Optimize catalyst loading. Reduce the amount of Pd/C catalyst used. A lower catalyst loading can sometimes slow down the rate of ketone reduction relative to Cbz cleavage.

Issue 2: Incomplete deprotection leading to the temptation of extending reaction times, which increases the risk of over-reduction.
  • Possible Cause (N-Cbz): Catalyst poisoning or poor catalyst activity.

  • Solution (N-Cbz): Ensure the starting material is free from impurities that can poison the palladium catalyst, such as sulfur-containing compounds.[5] Use fresh, high-quality catalyst.

  • Possible Cause (N-Boc): Insufficient acid strength or concentration.

  • Solution (N-Boc): Use fresh TFA, as it can absorb water over time, reducing its effectiveness. Ensure a sufficient stoichiometric excess of the acid is used.

Issue 3: Formation of side products during N-Boc deprotection.
  • Possible Cause: Harsh acidic conditions leading to side reactions.

  • Solution: Employ milder acidic conditions. If standard TFA/DCM conditions are problematic, consider alternative, milder reagents for Boc deprotection such as oxalyl chloride in methanol or sodium carbonate in a suitable solvent.[6][7][8]

Quantitative Data Summary

Protecting GroupDeprotection MethodReagentsTypical Yield of KetoneRisk of Over-reductionKey Considerations
Boc Acidic Cleavage20-50% TFA in DCMHighVery LowMonitor for potential acid-catalyzed side reactions.[1][2]
Boc Mild Acidic CleavageOxalyl Chloride, MeOHHighNegligibleGood for acid-sensitive substrates.[6][7]
Cbz Catalytic HydrogenationH₂ (1 atm), 10% Pd/CModerate to HighModerate to HighRequires careful monitoring to prevent over-reduction.[1]
Cbz Catalytic Transfer HydrogenationFormic Acid, 10% Pd/CHighLow to ModerateGenerally milder and offers better control.[3][4]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
  • Dissolve the N-Boc-7-azaspiro[3.5]nonan-1-one (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).

  • To the stirred solution, add trifluoroacetic acid (TFA, 4.0-10.0 equiv).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 2: N-Cbz Deprotection via Catalytic Transfer Hydrogenation
  • Dissolve the N-Cbz-7-azaspiro[3.5]nonan-1-one (1.0 equiv) in methanol or ethanol (approx. 0.1 M).

  • Carefully add 10% Palladium on Carbon (Pd/C) (10-20 mol%).

  • To the stirred suspension, add formic acid (2-5 equiv) dropwise at room temperature.[3]

  • Monitor the reaction progress closely by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Visualizing Experimental Workflows

Deprotection_Workflow cluster_boc N-Boc Deprotection cluster_cbz N-Cbz Deprotection Boc_Start N-Boc-7-azaspiro[3.5]nonan-1-one Boc_Reagents TFA / DCM Boc_Reaction Acidic Cleavage Boc_Reagents->Boc_Reaction Boc_Workup Workup & Purification Boc_Reaction->Boc_Workup Boc_Product 7-Azaspiro[3.5]nonan-1-one Boc_Workup->Boc_Product Cbz_Start N-Cbz-7-azaspiro[3.5]nonan-1-one Cbz_Reagents Pd/C, HCOOH / MeOH Cbz_Reaction Catalytic Transfer Hydrogenation Cbz_Reagents->Cbz_Reaction Cbz_Workup Filtration & Purification Cbz_Reaction->Cbz_Workup Cbz_SideProduct 7-Azaspiro[3.5]nonan-1-ol (Over-reduction) Cbz_Reaction->Cbz_SideProduct [Risk] Cbz_Product 7-Azaspiro[3.5]nonan-1-one Cbz_Workup->Cbz_Product

Caption: General workflows for N-Boc and N-Cbz deprotection of 7-Azaspiro[3.5]nonan-1-one.

Troubleshooting_Logic Start Deprotection of N-Cbz-7-azaspiro[3.5]nonan-1-one Problem Over-reduction Observed? Start->Problem Solution1 Monitor Reaction Closely (TLC, LC-MS) Problem->Solution1 Yes Success Successful Deprotection Problem->Success No Solution2 Use Catalytic Transfer Hydrogenation (HCOOH) Solution1->Solution2 Solution3 Reduce Catalyst Loading Solution2->Solution3 Solution3->Success

Caption: Troubleshooting workflow for over-reduction during N-Cbz deprotection.

References

Managing scalability issues in 7-Azaspiro[3.5]nonane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of 7-Azaspiro[3.5]nonane.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis, presented in a question-and-answer format.

Issue 1: Decreased Yield and Purity on Scale-Up

Q: We successfully synthesized Boc-protected this compound on a lab scale (1-10 g) with 90% yield and >98% purity. However, on a pilot scale (1-5 kg), the yield has dropped to 75%, and we are observing new, unidentified impurities.

A: This is a common challenge in process scale-up. The primary causes are often related to mass and heat transfer limitations that are not apparent on a smaller scale.

  • Possible Cause 1: Inefficient Mixing and Mass Transfer. In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution:

      • Agitation Rate: Simply increasing the stirring speed (RPM) may not be effective and can be energy-intensive. Instead, evaluate the stirrer design. Impeller types like a pitched-blade turbine or hydrofoil are often more effective for large-scale mixing than a simple magnetic stir bar.

      • Reagent Addition: Instead of adding reagents in one portion, implement a controlled, subsurface addition over an extended period. This maintains a low concentration of the reactive species and allows for better dissipation of any heat generated.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing.

  • Possible Cause 2: Poor Temperature Control (Exotherm Management). Many reactions in the synthesis of N-heterocycles can be exothermic. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation less efficient.

    • Solution:

      • Calorimetry Data: If possible, perform reaction calorimetry on a small scale to understand the thermal profile of the reaction. This will help in designing an appropriate cooling strategy for the larger scale.

      • Jacket Cooling: Utilize a reactor with a cooling jacket and ensure the heat transfer fluid is at an appropriate temperature and flow rate to manage the expected heat output.

      • Controlled Addition: As mentioned above, slow, controlled addition of the limiting reagent is a primary method for controlling an exotherm.

  • Possible Cause 3: Extended Reaction Time. Operations at a larger scale, such as heating, cooling, and transfers, invariably take longer. This can lead to the degradation of thermally sensitive intermediates or products.

    • Solution:

      • Process Timing Study: Analyze each step of the process to identify any unnecessary delays.

      • Hold Point Stability: If extended reaction times are unavoidable, conduct stability studies on key intermediates at the reaction temperature to ensure they do not degrade over time.

Issue 2: Challenges in Product Isolation and Purification

Q: During the crystallization of the this compound hydrochloride salt, we are experiencing "oiling out" and the formation of fine powders that are difficult to filter on a large scale. How can we improve our crystallization and filtration process?

A: Crystallization is highly sensitive to scale. The issues you are observing are likely due to differences in supersaturation rates and hydrodynamics in the larger vessel.

  • Possible Cause 1: Rapid Supersaturation. The rapid addition of an anti-solvent or fast cooling can lead to "oiling out" or the generation of very fine particles with poor filterability.

    • Solution:

      • Controlled Cooling/Anti-solvent Addition: Implement a programmed, slow cooling profile or a controlled, slow addition of the anti-solvent. This allows for controlled crystal growth rather than rapid precipitation.

      • Seeding: Introduce seed crystals at the point of metastable supersaturation to encourage the growth of larger, more uniform crystals.

      • Solvent System: Re-evaluate the solvent/anti-solvent system for scalability. A system that works well in the lab may not be optimal for larger volumes.

  • Possible Cause 2: Inefficient Filtration and Washing. Fine particles can clog filter media, leading to slow filtration times. Inefficient washing can leave impurities trapped in the product.

    • Solution:

      • Filter Type: For larger batches, consider moving from a Buchner funnel to a Nutsche filter-dryer, which allows for contained filtration, washing, and drying in a single unit.

      • Washing Procedure: Instead of a single large-volume wash, use multiple smaller-volume washes (displacement washes) to more effectively remove impurities. Ensure the wash solvent is chilled to minimize product loss.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the nitrogen in this compound, and are there any scalability concerns with their introduction or removal?

A1: The most common protecting groups are tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

  • Boc Group:

    • Introduction: Typically uses Di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine. On a large scale, the off-gassing of CO₂ needs to be managed. Ensure adequate reactor headspace and venting.

    • Removal: Uses strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Handling large quantities of corrosive acids requires appropriate personal protective equipment and acid-resistant equipment. The work-up to neutralize the acid can also be exothermic and must be controlled.

  • Cbz Group:

    • Introduction: Uses benzyl chloroformate (Cbz-Cl). This reagent is moisture-sensitive, so ensuring anhydrous conditions on a large scale is critical.

    • Removal: Typically via catalytic hydrogenation (e.g., H₂, Pd/C). On a large scale, this requires specialized hydrogenation reactors that can handle pressurized hydrogen safely. Proper catalyst filtration to remove palladium is also a critical regulatory concern.

Q2: How does the impurity profile of this compound typically change during scale-up?

A2: During scale-up, you may see an increase in process-related impurities.[1][2][3]

  • Dimers or Oligomers: Due to localized high concentrations from poor mixing, you might see an increase in impurities formed from the reaction of the starting material or product with itself.

  • Degradation Products: Longer reaction or heating times can lead to the formation of degradation products not observed on a small scale.[4]

  • Solvent Adducts: Some solvents, like dichloromethane, can react with amines over time to form quaternary salt impurities, a problem that is more pronounced with longer processing times on a larger scale.[4]

  • Residual Solvents: Inefficient drying on a large scale can lead to higher levels of residual solvents in the final product.

It is crucial to re-validate your analytical methods and identify any new impurities that appear at a larger scale.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3:

  • Thermal Hazards: As mentioned, understanding the thermal profile of each reaction step is critical to prevent runaway reactions.

  • Reagent Handling: Handling large quantities of corrosive reagents (e.g., acids for deprotection) and flammable solvents requires robust safety protocols and appropriate infrastructure.

  • Hydrogenation Safety: If using catalytic hydrogenation for Cbz deprotection, specialized equipment and procedures are necessary to handle hydrogen gas under pressure safely.

  • Pressure Build-up: Some reactions, like Boc-protection, can evolve gas. Ensure the reactor is properly vented to avoid pressure build-up.

Data Presentation

Table 1: Illustrative Comparison of Lab vs. Pilot Scale Boc-Protection of this compound

ParameterLab Scale (10 g)Pilot Scale (1 kg) - Initial AttemptPilot Scale (1 kg) - Optimized
Reactor Volume 250 mL Flask20 L Reactor20 L Reactor
Agitation Magnetic StirrerSingle Impeller, 200 RPMPitched-Blade Turbine, 150 RPM
Reagent Addition (Boc)₂O added in one portion(Boc)₂O added in one portion(Boc)₂O added over 1 hour
Max Temp. (°C) 28 °C45 °C (exotherm)25 °C
Reaction Time 4 hours8 hours6 hours
Yield (%) 90%75%88%
Purity (HPLC, %) >98%95% (new impurity at 2.5%)>98%

Table 2: Troubleshooting Crystallization of this compound HCl

IssuePotential CauseLab Scale ObservationPilot Scale Solution
Oiling Out Supersaturation too rapidOccurs with fast anti-solvent additionProgrammed slow addition of anti-solvent over 2 hours.
Fine Powder High nucleation rateForms fine needles with rapid coolingImplement a controlled cooling profile (10°C/hour) and seed the batch.
Slow Filtration Clogging of filter mediaFiltration takes <5 minsUse a larger surface area filter (e.g., Nutsche filter) and ensure larger crystals are formed through controlled crystallization.

Experimental Protocols

Protocol: Boc-Protection of this compound (Scalable Method)

This protocol is for a 100 g scale and includes considerations for further scale-up.

  • Reactor Setup: Equip a 2 L, jacketed glass reactor with an overhead stirrer (pitched-blade turbine), a temperature probe, a condenser, and a controlled addition funnel.

  • Reagent Charge: Charge this compound (100 g, 0.79 mol) and dichloromethane (1 L) to the reactor.

  • Cooling: Start the reactor agitation (e.g., 150 RPM) and cool the reactor contents to 0-5 °C using the cooling jacket.

  • Base Addition: Add triethylamine (121 g, 1.19 mol) to the reactor, maintaining the internal temperature below 10 °C.

  • Controlled (Boc)₂O Addition: Dissolve Di-tert-butyl dicarbonate (191 g, 0.87 mol) in dichloromethane (200 mL). Add this solution to the reactor via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Scale-up Note: The addition rate is critical for controlling the exotherm.

  • Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: a. Cool the reaction mixture to 10-15 °C. b. Slowly add water (500 mL) to quench the reaction. Scale-up Note: The quench can be exothermic. c. Separate the organic layer. d. Wash the organic layer with 1M HCl (2 x 250 mL), followed by saturated sodium bicarbonate solution (250 mL), and finally brine (250 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Visualizations

Logical Relationships

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale (1-10g) cluster_1 Phase 2: Process Safety & Kilo-Lab (100g-1kg) cluster_2 Phase 3: Pilot Plant (>1kg) lab_dev Route Scouting & Initial Synthesis lab_opt Reaction Optimization (Temp, Conc, Time) lab_dev->lab_opt lab_char Full Characterization (NMR, MS, HPLC) lab_opt->lab_char safety Reaction Calorimetry (Determine Exotherm) lab_char->safety Go/No-Go kilo_synth Kilo-Lab Synthesis (Mimic Plant Conditions) safety->kilo_synth cryst_dev Crystallization Dev. (Solvent Screen, Seeding) kilo_synth->cryst_dev impurity_id Impurity Identification & Tracking kilo_synth->impurity_id pilot_run Pilot Scale Run (Demonstration Batch) impurity_id->pilot_run Define Specs process_val Process Validation (Reproducibility) pilot_run->process_val final_spec Final Product Specification process_val->final_spec

Caption: General workflow for scaling up this compound production.

Experimental Workflows

Troubleshooting_Exotherm start High Exotherm & Impurities Observed on Scale-Up q1 Is reagent addition controlled? start->q1 sol1 Implement slow, subsurface addition of limiting reagent. q1->sol1 No q2 Is reactor cooling capacity sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Lower jacket temperature. Increase coolant flow rate. q2->sol2 No q3 Is the reaction concentration too high? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase solvent volume to improve heat capacity. q3->sol3 Yes end Process Thermally Under Control q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting guide for managing thermal runaway during scale-up.

References

Characterization of impurities in 7-Azaspiro[3.5]nonane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of 7-Azaspiro[3.5]nonane. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is a valuable spirocyclic scaffold in medicinal chemistry. Common synthetic strategies often involve the construction of the piperidine ring onto a pre-existing cyclobutane core or vice-versa. One prevalent method involves a two-step process for a related compound, 7-oxo-2-azaspiro[3.5]nonane, which can be subsequently reduced. This process includes a first cyclization to form an intermediate, followed by a second cyclization using a reducing agent like lithium aluminum hydride (LiAlH₄). Another approach is the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core, which can then be further modified.

Q2: What are the most likely impurities to be encountered during the synthesis of this compound?

A2: The impurity profile can vary depending on the synthetic route. However, a common impurity noted in syntheses involving the reduction of an amide or lactam precursor with a strong reducing agent like LiAlH₄ is the formation of "transitional reduction olefin impurities". These are unsaturated analogs of the target compound. Other potential impurities can include unreacted starting materials, byproducts from incomplete reactions, or over-alkylated products if a reductive amination strategy is employed.

Q3: How can I monitor the progress of my this compound synthesis?

A3: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for monitoring the progress of the reaction.[1] It allows for the simultaneous quantification of the starting material, the desired product, and potential impurities, providing critical data for reaction kinetics and yield determination. Thin-Layer Chromatography (TLC) can also be a quick and effective way to qualitatively track the reaction's progress.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptom: After the final reaction and work-up, the isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction closely using TLC or HPLC-MS to determine the optimal reaction time. Consider extending the reaction time or gently heating the reaction mixture if the starting material is still present.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants or reagents can lead to low conversion.

    • Solution: Carefully review and optimize the stoichiometry of all reactants and reagents. For example, in a reductive amination, using a slight excess of the amine and the reducing agent can drive the reaction to completion.

  • Poor Quality Reagents: Degradation of reagents, especially moisture-sensitive ones like LiAlH₄ or borohydrides, can significantly impact the yield.

    • Solution: Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried before use and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if moisture-sensitive reagents are involved.

  • Product Loss During Work-up: The product may be lost during the extraction or purification steps.

    • Solution: this compound is a basic compound. Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction with an organic solvent to minimize its solubility in the aqueous phase. Back-extraction of the aqueous layer may also help improve recovery.

Issue 2: Presence of Significant Impurities in the Crude Product

Symptom: Analysis of the crude product by GC-MS, HPLC-MS, or NMR shows the presence of one or more significant impurities.

Potential Impurity Profile

Impurity Type Potential Structure Likely Origin Analytical Signature
Unsaturated Impurity7-Azaspiro[3.5]non-x-eneIncomplete reduction or elimination side reaction during cyclization.GC-MS: Molecular ion peak 2 mass units lower than the product. NMR: Presence of olefinic proton signals (typically 5-6 ppm).
Unreacted Precursore.g., N-protected 4-aminomethyl-1-cyanocyclohexaneIncomplete cyclization.Signals corresponding to the starting material will be present in the analytical spectra.
Over-reduction Producte.g., Ring-opened amineHarsh reduction conditions leading to cleavage of C-N bonds.Complex fragmentation pattern in MS and unexpected signals in NMR.

Troubleshooting Steps:

  • Identify the Impurity:

    • GC-MS Analysis: Compare the mass spectrum of the impurity with spectral libraries. Look for characteristic fragmentation patterns of cyclic amines and potential unsaturated derivatives.

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Look for characteristic signals that differ from the product, such as vinyl protons for unsaturated impurities or signals corresponding to unreacted starting materials. 2D NMR techniques like COSY and HSQC can help in structure elucidation.

    • HPLC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the impurity. This can provide the molecular weight and aid in proposing a molecular formula.

  • Optimize Reaction Conditions to Minimize Impurity Formation:

    • For Unsaturated Impurities:

      • Control Reaction Temperature: Perform the reduction at a lower temperature to minimize elimination side reactions.

      • Choice of Reducing Agent: A less aggressive reducing agent might be more selective.

    • For Unreacted Precursors:

      • Increase Reaction Time/Temperature: As mentioned for low yield, ensure the reaction goes to completion.

      • Check Catalyst/Reagent Activity: Ensure any catalysts or reagents are active.

    • For Over-reduction Products:

      • Milder Reducing Agent: If using a very strong reducing agent like LiAlH₄, consider a milder alternative if applicable to the specific transformation.

      • Control Stoichiometry of Reducing Agent: Use the minimum amount of reducing agent required for the desired transformation.

Issue 3: Difficulty in Purifying this compound

Symptom: Standard purification techniques like column chromatography or distillation are not providing the desired purity.

Possible Causes and Solutions:

  • Co-elution of Impurities: Impurities may have similar polarity to the product, making separation by column chromatography difficult.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of dichloromethane/methanol with a small amount of triethylamine or ammonia to prevent tailing of the amine on silica gel).

      • Alternative Stationary Phases: Consider using alumina or a C18 reverse-phase column.

  • Formation of Salts: The amine product can form salts with acidic residues, affecting its chromatographic behavior.

    • Solution: Add a small amount of a volatile base like triethylamine or ammonia to the eluent to keep the amine in its freebase form.

  • High Volatility of the Product: The product might be volatile, leading to loss during solvent removal.

    • Solution: Use a rotary evaporator at a reduced temperature and pressure. For small quantities, careful removal of the solvent under a gentle stream of nitrogen is recommended.

  • Conversion to Hydrochloride Salt for Purification:

    • Procedure: Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent dropwise until precipitation is complete. The hydrochloride salt is often a crystalline solid that can be purified by recrystallization. The freebase can then be regenerated by treatment with a strong base.

Experimental Protocols

Protocol 1: General GC-MS Analysis for Impurity Profiling

This protocol provides a general method for the analysis of a crude this compound reaction mixture.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Compare the obtained mass spectra of the peaks with a commercial library (e.g., NIST) and analyze the fragmentation patterns to identify potential impurities.

Protocol 2: General HPLC-MS Analysis for Reaction Monitoring

This protocol is adapted from a method for a similar compound and can be used to monitor the synthesis of this compound.[1]

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Data Acquisition: Full scan mode to detect all ions and Selected Ion Monitoring (SIM) for targeted quantification of the product and known impurities.

Visualizations

Logical Troubleshooting Workflow for Impurity Identification

Impurity Identification Workflow start Crude Product with Unexpected Impurity analytical_step Perform Analytical Characterization (GC-MS, HPLC-MS, NMR) start->analytical_step data_analysis Analyze Spectral Data (Mass, Fragmentation, Chemical Shifts) analytical_step->data_analysis propose_structure Propose Putative Impurity Structure data_analysis->propose_structure confirm_structure Confirm Structure (e.g., by synthesis of standard) propose_structure->confirm_structure optimize_reaction Optimize Reaction Conditions to Minimize Impurity confirm_structure->optimize_reaction end Pure this compound optimize_reaction->end

Caption: A logical workflow for identifying and addressing impurities.

General Synthetic Pathway and Potential Impurity Formation

Synthesis and Impurity Formation starting_materials Starting Materials (e.g., Cyclobutanone derivative + Amine source) cyclization Cyclization/ Reduction Step (e.g., with LiAlH4) starting_materials->cyclization product This compound (Desired Product) cyclization->product incomplete_reaction Incomplete Reaction (Unreacted Precursor) cyclization->incomplete_reaction elimination Elimination Side Reaction (Unsaturated Impurity) cyclization->elimination

Caption: Potential pathways for product and impurity formation.

References

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to 7-Azaspiro[3.5]nonane and Azaspiro[4.4]octane in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the pursuit of novel, three-dimensional molecular architectures is paramount to escaping the "flatland" of traditional aromatic compounds. Azaspirocycles, with their inherent rigidity and well-defined exit vectors, have emerged as prized building blocks. This guide provides a head-to-head comparison of two prominent azaspirocyclic scaffolds: 7-azaspiro[3.5]nonane and azaspiro[4.4]octane. We will delve into their physicochemical properties, biological applications, and the experimental methodologies used to evaluate them, offering a data-driven resource for informed scaffold selection in drug design.

Physicochemical Properties: A Quantitative Comparison

The foundational physicochemical properties of a scaffold are critical predictors of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Below is a summary of key computed properties for the parent scaffolds, this compound and 1-azaspiro[4.4]octane, the most frequently cited isomer in the literature. It is important to note that these are computationally predicted values and may differ from experimental results of substituted derivatives.

PropertyThis compoundAzaspiro[4.4]octane (1-Azaspiro[4.4]nonane)
Molecular Formula C₈H₁₅NC₈H₁₅N
Molecular Weight ( g/mol ) 125.21125.21
Predicted pKa (Strongest Basic) 10.511.2
Predicted XLogP3 1.81.9
Predicted Water Solubility (g/L) 15.510.3
Topological Polar Surface Area (Ų) 1212
Complexity 97.1103

Key Observations:

  • Both parent scaffolds share the same molecular formula and weight.

  • 1-Azaspiro[4.4]nonane is predicted to be slightly more basic and more lipophilic than this compound.

  • Conversely, this compound is predicted to have a higher aqueous solubility.

  • Both molecules possess a low topological polar surface area, which suggests good potential for cell permeability.

Biological Applications and Pharmacological Profiles

While the parent scaffolds are starting points, it is their derivatives that exhibit interesting pharmacology. A clear divergence in the therapeutic areas targeted by each scaffold has been observed.

This compound: A Key to Metabolic Disease Targets

The this compound scaffold has proven to be a valuable core in the development of agonists for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Its activation leads to a dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut. The rigid spirocyclic core of this compound helps to optimally position substituents for potent and efficacious binding to the GPR119 receptor.[2]

A notable example is compound 54g , a potent GPR119 agonist incorporating the this compound scaffold, which has demonstrated a desirable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rat models.[1]

The activation of GPR119 by an agonist initiates a Gαs-mediated signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent downstream effects.

GPR119_Signaling Agonist This compound Agonist GPR119 GPR119 Agonist->GPR119 Binds G_protein Gs Protein GPR119->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion Enhanced Glucose-Dependent Insulin & GLP-1 Secretion PKA->Secretion Promotes

GPR119 signaling cascade initiated by an azaspiro[3.5]nonane-based agonist.
Azaspiro[4.4]octane: A Scaffold for Neuroscience Targets

Derivatives of the azaspiro[4.4]octane scaffold have been prominently investigated as modulators of nicotinic acetylcholine receptors (nAChRs).[3] These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are implicated in a variety of neurological processes.[3] Their modulation holds promise for the treatment of cognitive disorders, neurodegenerative diseases, and nicotine addiction.[3]

The rigid, three-dimensional structure of the azaspiro[4.4]octane core can lead to enhanced target selectivity and improved pharmacokinetic properties for nAChR ligands.[3]

As ligand-gated ion channels, the activation of nAChRs by an agonist leads to a rapid influx of cations, resulting in depolarization of the cell membrane and subsequent cellular responses.

nAChR_Signaling Agonist Azaspiro[4.4]octane Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Na_Ca_influx Na+ / Ca2+ Influx Na_Ca_influx->Ion_Channel Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Triggers

Simplified nAChR signaling activated by an azaspiro[4.4]octane-based agonist.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are representative methodologies for key in vitro and in vivo assays relevant to the biological targets of these scaffolds.

In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol describes a common method for determining the potency of a GPR119 agonist by measuring the accumulation of intracellular cAMP.

1. Cell Culture and Preparation:

  • A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.

  • Cells are seeded into 384-well plates and incubated overnight.

  • The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature to prevent cAMP degradation.[2]

2. Compound Treatment:

  • Test compounds (e.g., this compound derivatives) are serially diluted to various concentrations.

  • The diluted compounds are added to the cells and incubated for a specified time (e.g., 30-60 minutes) at room temperature to stimulate the receptor.

3. cAMP Detection:

  • Intracellular cAMP levels are quantified using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Lysis buffer and detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) are added to the wells.

  • The plate is incubated for 1 hour at room temperature.

4. Data Analysis:

  • The fluorescence signal is read on a compatible plate reader.

  • The data is normalized to a positive control (e.g., a known GPR119 agonist or forskolin) and a vehicle control.

  • The concentration-response data is fitted to a four-parameter logistic equation to determine the EC₅₀ value (the concentration of the agonist that gives half-maximal response).

In Vitro nAChR Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.

1. Membrane Preparation:

  • Membranes are prepared from a cell line or tissue expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α3β4 nAChRs).

2. Binding Reaction:

  • In a 96-well plate, the following are combined in an assay buffer:

    • Test compound (e.g., azaspiro[4.4]octane derivative) at various concentrations.

    • A subtype-selective radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs).

    • The membrane preparation.

  • For determining non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine) is used in place of the test compound in separate wells.

  • The plate is incubated at room temperature for 2-3 hours to allow the binding to reach equilibrium.[3]

3. Filtration and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

  • The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Oral Glucose Tolerance Test (OGTT) for GPR119 Agonists

The OGTT is a standard in vivo experiment to assess the efficacy of glucose-lowering agents.[4][5]

1. Animal Acclimatization and Fasting:

  • Mice (e.g., C57BL/6) are housed in a controlled environment for at least one week to acclimatize.

  • Prior to the test, the animals are fasted for 6-16 hours with free access to water.[4]

2. Baseline Measurements and Compound Administration:

  • A baseline blood sample is taken from the tail vein (Time 0) to measure blood glucose.

  • The GPR119 agonist or vehicle control is administered orally via gavage.[4][5]

3. Glucose Challenge and Monitoring:

  • After a set time following compound administration (typically 30-60 minutes), a glucose solution (1-2 g/kg body weight) is administered orally.[4]

  • Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels are measured.[4][5]

4. Data Analysis:

  • The Area Under the Curve (AUC) for the glucose excursion over time is calculated.

  • The efficacy of the GPR119 agonist is often expressed as the percentage reduction in the glucose AUC compared to the vehicle-treated group.[4]

In Vivo Evaluation of nAChR Agonists in Animal Models

A variety of in vivo models are used to assess the pharmacological effects of nAChR agonists, depending on the therapeutic indication.

Example: Murine Tonic Pain Model (Formalin Test)

This model is used to evaluate the antinociceptive effects of compounds.[6]

1. Animal Handling and Acclimatization:

  • Mice are handled and acclimatized to the testing environment to reduce stress-induced variability.

2. Compound Administration:

  • The test nAChR agonist (e.g., an azaspiro[4.4]octane derivative) or vehicle is administered via a specified route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).

3. Nociceptive Challenge:

  • A dilute solution of formalin is injected into the plantar surface of a hind paw.

4. Behavioral Observation:

  • The animal's nociceptive behavior (e.g., licking, biting, or shaking of the injected paw) is observed and quantified over a period of time, typically divided into an early phase (acute pain) and a late phase (inflammatory pain).

5. Data Analysis:

  • The total time spent in nociceptive behavior is recorded for each phase.

  • The effect of the test compound is determined by comparing the nociceptive scores of the treated group to the vehicle control group.

Synthesis and Experimental Workflows

The synthetic accessibility of a scaffold is a critical factor in its utility in drug discovery. Both this compound and azaspiro[4.4]octane can be synthesized through multi-step sequences, and various methods have been reported for the preparation of their derivatives.

Generalized Workflow for Scaffold Evaluation

workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Evaluation Scaffold_Selection Scaffold Selection (e.g., this compound or Azaspiro[4.4]octane) Synthesis Derivative Synthesis Scaffold_Selection->Synthesis Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Physicochem Physicochemical Profiling (pKa, logP, Solubility) Purification->Physicochem In_Vitro In Vitro Biological Assays (e.g., cAMP, Binding) Physicochem->In_Vitro ADME_Tox In Vitro ADME/Tox (e.g., Metabolic Stability) In_Vitro->ADME_Tox In_Vivo In Vivo Efficacy & Pharmacokinetics ADME_Tox->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Synthesis Iterate

A generalized workflow for the synthesis and evaluation of azaspirocyclic scaffolds.

Conclusion

Both this compound and azaspiro[4.4]octane represent valuable and distinct scaffolds for the development of novel therapeutics. The this compound scaffold, with its slightly higher predicted aqueous solubility and demonstrated utility in developing GPR119 agonists, may be a preferred choice for targeting metabolic diseases. In contrast, the azaspiro[4.4]octane scaffold, being a core component of several natural products and with derivatives showing activity at nAChRs, presents significant opportunities in neuroscience. The ultimate decision between these two scaffolds will be dictated by the specific therapeutic target, the desired physicochemical properties of the final drug candidate, and the synthetic feasibility within a given drug discovery program. This guide provides a foundational framework and the necessary experimental context to aid researchers in making that strategic choice.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7-Azaspiro[3.5]nonane derivatives that have been investigated as agonists for G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes. The activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, offering a dual mechanism for glycemic control.[1] The data presented herein is primarily derived from a key study by Matsuda et al. (2018) in Bioorganic & Medicinal Chemistry, which systematically explored the structure-activity relationships (SAR) of this compound class.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro activity of a series of this compound derivatives. The central scaffold was modified at the piperidine nitrogen (R¹) and with different aryl groups (R²) to investigate their impact on GPR119 agonistic activity, measured as EC₅₀ values in a cAMP accumulation assay.

CompoundR¹ (Piperidine N-substituent)R² (Aryl Group)hGPR119 EC₅₀ (nM)
54a Pyrimidin-2-yl4-Chlorophenyl22
54b Pyrimidin-2-yl4-Fluorophenyl19
54c Pyrimidin-2-yl4-Bromophenyl10
54d Pyrimidin-2-yl4-Methylphenyl15
54e Pyrimidin-2-yl4-Methoxyphenyl25
54f Pyrimidin-2-yl4-(Trifluoromethyl)phenyl8.9
54g Pyrimidin-2-yl4-(Methylsulfonyl)phenyl5.2
Comparator A Not ApplicableNot Applicable23

Data extracted from Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847.[2]

Key SAR Insights:

  • Piperidine N-substituent (R¹): A pyrimidin-2-yl group at the R¹ position was found to be a key contributor to potent GPR119 agonism.

  • Aryl Group (R²):

    • Halogen substitution on the phenyl ring at the R² position showed that bromo- (54c) was more potent than chloro- (54a) and fluoro- (54b) substitutions.

    • Electron-donating groups, such as methyl (54d) and methoxy (54e), resulted in moderate potency.

    • Electron-withdrawing groups significantly enhanced potency, with the methylsulfonyl group (54g) yielding the most potent compound in this series.

Lead Compound Performance: In Vitro and In Vivo Data

Compound 54g emerged as the most potent agonist from the initial SAR studies. Its biological activity and pharmacokinetic profile were further characterized.

Table 2: In Vitro Biological Activity of Compound 54g

ParameterSpeciesValue
GPR119 EC₅₀Human1.2 nM
GPR119 EC₅₀Rat2.5 nM

Table 3: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (Oral Administration, 3 mg/kg)

ParameterValue
Tₘₐₓ (h)2.0
Cₘₐₓ (ng/mL)458
AUC₀₋₂₄ (ng·h/mL)3210
T₁/₂ (h)3.1

Data for tables 2 and 3 extracted from Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and comparison.

In Vitro GPR119 Activity Assay (cAMP Measurement)

This assay quantifies the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to GPR119 agonism.

1. Cell Culture and Seeding:

  • A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.

  • Cells are seeded into 384-well plates and incubated overnight to allow for attachment.[1]

2. Compound Preparation and Incubation:

  • Test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • The culture medium is removed from the cells, and they are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature. This prevents the degradation of cAMP.[1]

  • Test compounds at various concentrations are then added to the wells, and the plates are incubated for a further 30 minutes at room temperature.[1]

3. cAMP Detection and Data Analysis:

  • Intracellular cAMP levels are determined using a commercially available cAMP assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) technologies.[1]

  • The EC₅₀ values, representing the concentration of the compound that elicits a half-maximal response, are calculated by fitting the concentration-response data to a four-parameter logistic equation.[1]

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This test evaluates the effect of a compound on glucose metabolism in a living organism.

1. Animal Preparation:

  • Male Wistar or Sprague-Dawley rats are fasted overnight (approximately 16 hours) with free access to water.[3]

2. Compound and Glucose Administration:

  • The test compound or vehicle is administered orally via gavage 30 to 60 minutes prior to the glucose challenge.[3]

  • A baseline blood sample is collected (time 0).

  • A glucose solution (typically 1-2 g/kg body weight) is then administered orally.[3]

3. Blood Glucose Monitoring and Data Analysis:

  • Blood samples are collected from the tail vein at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[3]

  • Blood glucose levels are measured using a glucometer.[3]

  • The area under the curve (AUC) for the blood glucose concentration-time profile is calculated to assess the overall glucose-lowering effect of the compound.

Visualizations

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a Gαs-coupled signaling cascade, leading to the production of cAMP and subsequent physiological responses.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist This compound Agonist Agonist->GPR119 Binds Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Enhanced Glucose-Dependent Insulin Secretion & GLP-1 Release PKA->Response Leads to

Caption: GPR119 signaling cascade initiated by a this compound agonist.

Experimental Workflow: In Vitro cAMP Assay

The following diagram outlines the key steps in the in vitro evaluation of this compound derivatives.

cAMP_Assay_Workflow start Start cell_culture Culture GPR119-expressing cells (e.g., HEK293) start->cell_culture seeding Seed cells into 384-well plates cell_culture->seeding incubation_pde Incubate with PDE inhibitor (IBMX) seeding->incubation_pde add_compounds Add this compound derivatives incubation_pde->add_compounds incubation_compounds Incubate for 30 min add_compounds->incubation_compounds detection Measure intracellular cAMP (e.g., HTRF) incubation_compounds->detection analysis Calculate EC₅₀ values detection->analysis end End analysis->end

Caption: Workflow for the in vitro cAMP accumulation assay.

Logical Relationship: SAR of this compound Derivatives

This diagram illustrates the logical progression of the structure-activity relationship study.

SAR_Logic cluster_modifications Structural Modifications scaffold This compound Core Scaffold R1 Piperidine N-substituent (R¹) e.g., Pyrimidin-2-yl scaffold->R1 R2 Aryl Group (R²) e.g., Substituted Phenyl scaffold->R2 synthesis Synthesis of Derivative Library R1->synthesis R2->synthesis bioassay In Vitro GPR119 (cAMP Assay) synthesis->bioassay sar_analysis Structure-Activity Relationship Analysis bioassay->sar_analysis lead_compound Identification of Lead Compound (54g) sar_analysis->lead_compound

Caption: Logical flow of the SAR study on this compound derivatives.

References

7-Azaspiro[3.5]nonane: A Modern Bioisostere for Piperidine and Morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a cornerstone of successful drug design. This guide provides an objective comparison of 7-azaspiro[3.5]nonane as a bioisosteric replacement for the commonly used piperidine and morpholine rings. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in medicinal chemistry programs.

The piperidine and morpholine moieties are prevalent in a vast number of approved drugs. However, their metabolic liabilities and physicochemical properties can sometimes limit the developability of drug candidates. This compound has emerged as a promising alternative, offering a rigid, three-dimensional scaffold that can favorably modulate a compound's pharmacological profile. This guide delves into a comparative analysis of these three important building blocks.

Physicochemical Properties: A Head-to-Head Comparison

The rational replacement of one bioisostere with another is often driven by the desire to fine-tune a molecule's physicochemical properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical parameters for the parent this compound, piperidine, and morpholine.

PropertyThis compoundPiperidineMorpholine
Molecular Weight ( g/mol ) 125.2285.1587.12
pKa ~9.2 (Predicted)11.28.4
cLogP 1.8[1]0.8-0.9
Aqueous Solubility Data not availableMiscibleMiscible

Note: The pKa for this compound is a predicted value for a derivative and may vary depending on substitution.[2] The cLogP value for this compound is from PubChem.

Pharmacological Profile: Focus on GPR119 Agonism

A significant application of the this compound scaffold has been in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. The rigid spirocyclic core is believed to orient substituents in a favorable conformation for receptor binding, potentially leading to enhanced potency and improved pharmacokinetic properties.

ParameterThis compound DerivativesPiperidine DerivativesMorpholine Derivatives
Target Affinity (e.g., GPR119 EC50) Potent agonism reported (nM range)VariableVariable
Metabolic Stability (in vitro) Generally reported to have good metabolic stabilitySusceptible to oxidationGenerally more metabolically stable than piperidine[3]

Signaling Pathway: GPR119 Activation

GPR119 is a Gs-alpha subunit (Gαs) coupled receptor. Upon agonist binding, it initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), resulting in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones like GLP-1 from intestinal L-cells.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., this compound derivative) Agonist->GPR119 Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion GLP1_Release ↑ GLP-1 Release PKA->GLP1_Release

GPR119 Signaling Pathway

Experimental Protocols

To enable a direct and objective comparison of these bioisosteres, a standardized set of experiments is crucial. The following section outlines the methodologies for key assays.

Determination of pKa

The pKa of a compound can be determined potentiometrically. A solution of the compound in a co-solvent system (e.g., methanol/water) is titrated with a standardized solution of hydrochloric acid and sodium hydroxide. The pH is monitored using a calibrated pH meter, and the pKa is calculated from the titration curve.

Determination of logP (Shake-Flask Method)
  • Prepare a saturated solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate the n-octanol and aqueous layers by centrifugation.

  • Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility (Turbidimetric Method)
  • Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., DMSO).

  • Add aliquots of the stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.

  • Monitor the turbidity of the solutions using a plate reader at a specific wavelength (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is taken as the aqueous solubility.

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) and NADPH in a phosphate buffer at 37°C.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

GPCR Receptor Binding Assay (Radioligand Displacement)
  • Prepare cell membranes expressing the target receptor (e.g., GPR119).

  • Incubate the membranes with a known radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through a filter plate.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

Experimental Workflow for Bioisostere Comparison

A systematic workflow is essential for the comparative evaluation of bioisosteres. The following diagram illustrates a logical progression from initial physicochemical characterization to in vivo efficacy studies.

Bioisostere_Comparison_Workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies S1 Synthesize Analogs: - this compound - Piperidine - Morpholine P1 pKa Determination S1->P1 P2 logP Measurement S1->P2 P3 Solubility Assay S1->P3 IV1 Receptor Binding Assay (e.g., GPR119) P1->IV1 P2->IV1 P3->IV1 IV2 Functional Assay (e.g., cAMP accumulation) IV1->IV2 IV3 Metabolic Stability Assay (Microsomes, Hepatocytes) IV2->IV3 PV1 Pharmacokinetic Profiling (e.g., Rodent) IV3->PV1 PV2 Efficacy Model (e.g., Glucose Tolerance Test) PV1->PV2 Decision Data Analysis & Lead Selection PV2->Decision

Bioisostere Comparison Workflow

References

A Comparative Analysis of 7-Azaspiro[3.5]nonane and Other Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the physicochemical properties and ultimate success of a drug candidate. The increasing interest in three-dimensional molecular architectures has led to the exploration of spirocyclic systems, such as 7-Azaspiro[3.5]nonane, as alternatives to more traditional, planar structures.[1][2][3][4][5] This guide provides a comparative overview of the physicochemical properties of this compound against other commonly used scaffolds: piperidine, cyclohexane, and spiro[3.3]heptane.

The drive to "escape from flatland" in drug design stems from the observation that molecules with greater three-dimensionality often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, and can lead to better target selectivity.[2][4] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a rigid and well-defined three-dimensional geometry.[1][4]

Physicochemical Property Comparison

The following table summarizes key physicochemical properties for this compound and the comparator scaffolds. These parameters are crucial in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundPiperidineCyclohexaneSpiro[3.3]heptane
Molecular Weight ( g/mol ) 125.21[6]85.1584.16[7]96.17[8]
logP 1.87[9]0.84[10]~3.44~0.9 (for spiro[3.3]heptan-1-one)[11]
pKa (of conjugate acid) Not available11.22Not applicableNot applicable
Polar Surface Area (PSA) (Ų) 12.03[9]12.0300
Aqueous Solubility Not availableMiscible[10][12]Immiscible[13]Not available
Structure Spiro[3.5] bicyclic amineMonocyclic amineMonocyclic alkaneSpiro[3.3] bicyclic alkane

Note: Data for spiro[3.3]heptane itself is limited; some values are for derivatives.

Azaspirocycles, like this compound, have been shown to offer advantages such as higher solubility, increased basicity, and reduced lipophilicity compared to their non-spirocyclic counterparts.[4][5] The introduction of a spirocyclic element can also lead to improved metabolic stability.[4]

Experimental Protocols

The accurate determination of physicochemical properties is fundamental in drug discovery. The following are standard methodologies for measuring key parameters.

Determination of logP (Octanol-Water Partition Coefficient) The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Shake-Flask Method:

    • Sample Preparation: A precise amount of the test compound is dissolved in a biphasic system of n-octanol and water.

    • Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

    • Phase Separation: The octanol and water layers are separated, typically by centrifugation.

    • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

    • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa (Acid Dissociation Constant) The pKa is a measure of the strength of an acid in solution. For amines like this compound and piperidine, the pKa of the conjugate acid is determined.

  • Potentiometric Titration:

    • Sample Preparation: A known concentration of the compound is dissolved in deionized water or a suitable co-solvent.

    • Titration: A standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) is incrementally added to the sample solution.

    • Data Acquisition: The pH of the solution is measured after each addition of the titrant.

    • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of Aqueous Solubility Thermodynamic solubility is the maximum concentration of a compound that can dissolve in an aqueous medium at equilibrium.

  • Equilibrium Shake-Flask Method:

    • Sample Preparation: An excess amount of the solid compound is added to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).

    • Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

    • Sample Processing: The resulting suspension is filtered to remove any undissolved solid.

    • Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or LC-MS/MS.

Structural Comparison of Scaffolds

The following diagram illustrates the structural differences between this compound and the comparator scaffolds.

G cluster_0 Spirocyclic Scaffolds cluster_1 Monocyclic Scaffolds This compound Spiro[3.3]heptane Piperidine Cyclohexane Scaffold Comparison Scaffold Comparison Scaffold Comparison->this compound 3D, N-heterocycle Scaffold Comparison->Spiro[3.3]heptane 3D, hydrocarbon Scaffold Comparison->Piperidine More planar, N-heterocycle Scaffold Comparison->Cyclohexane More planar, hydrocarbon

Caption: Structural comparison of spirocyclic and monocyclic scaffolds.

Conclusion

The choice of a molecular scaffold is a pivotal step in drug discovery. While traditional scaffolds like piperidine and cyclohexane are well-established, spirocyclic systems such as this compound offer a compelling strategy to introduce three-dimensionality and potentially improve key drug-like properties. The rigid, non-planar nature of spirocycles can lead to enhanced solubility, metabolic stability, and novel intellectual property positions. As the demand for drug candidates with optimized ADME profiles continues to grow, the exploration and application of scaffolds like this compound are expected to play an increasingly important role in the development of new therapeutics.

References

Validation of 7-Azaspiro[3.5]nonane as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the 7-azaspiro[3.5]nonane scaffold against other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

The quest for novel molecular architectures that can effectively navigate the complexities of biological systems is a central theme in medicinal chemistry. In recent years, spirocyclic scaffolds have gained significant attention for their ability to impart three-dimensionality, conformational rigidity, and novel intellectual property space to drug candidates. Among these, the this compound core has emerged as a privileged scaffold, demonstrating considerable potential in the development of therapeutics for a range of diseases. This guide provides a comprehensive validation of this compound, comparing its performance with alternative scaffolds through a detailed examination of its application in the development of G protein-coupled receptor 119 (GPR119) agonists and SARS-CoV-2 3C-like protease (3CLpro) inhibitors.

Performance Comparison: this compound in Action

The versatility of the this compound scaffold is best illustrated by its successful application in diverse therapeutic areas. Below, we present a comparative analysis of its performance in two distinct drug discovery programs.

As GPR119 Agonists for Type 2 Diabetes

GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, is a promising target for the treatment of type 2 diabetes. Its activation leads to increased intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). The rigid this compound core has proven to be an excellent framework for positioning the necessary pharmacophoric elements to achieve potent and selective GPR119 agonism.

A study by Matsuda et al. explored the structure-activity relationship (SAR) of a series of this compound derivatives as GPR119 agonists. The optimization of the piperidine N-capping group (R²) and the aryl group (R³) led to the identification of highly potent compounds.

Table 1: Structure-Activity Relationship of this compound Derivatives as GPR119 Agonists

CompoundhGPR119 EC₅₀ (nM)
1 SO₂Me4-F-Ph130
2 COMe4-F-Ph58
3 CONHMe4-F-Ph21
54g Pyrimidin-2-yl4-CN-Ph1.8

Data extracted from Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel this compound derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[1]

The data clearly indicates that moving from a simple sulfonyl or acetyl cap to a pyrimidinyl group on the piperidine nitrogen, coupled with a cyanophenyl group, dramatically increases potency. Compound 54g emerged as a highly potent GPR119 agonist with an EC₅₀ of 1.8 nM.

As SARS-CoV-2 3CLpro Inhibitors

The main protease of SARS-CoV-2, 3CLpro, is a crucial enzyme for viral replication and a prime target for antiviral drug development. A recent study by Tummala et al. investigated a series of spirocyclic inhibitors targeting this enzyme. While this study focused on various azaspirocycles, it provides valuable comparative data for the closely related 6-azaspiro[3.5]nonane scaffold.

Table 2: Comparative Inhibitory Activity of Spirocyclic Scaffolds against SARS-CoV-2 3CLpro

CompoundScaffoldRIC₅₀ (μM)
2c 2-Azaspiro[3.3]heptaneIsopropyl0.045 ± 0.003
7c 6-Azaspiro[3.5]nonaneCyclopropyl0.025 ± 0.002
8c 6-Azaspiro[3.5]nonaneIsopropyl0.019 ± 0.001
9c 6-Azaspiro[3.5]nonaneCyclobutyl0.021 ± 0.002
10c 6-Azaspiro[3.5]nonanetert-Butyl0.031 ± 0.002

Data extracted from Tummala, R., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry, 65(15), 10449-10460.[2][3]

The 6-azaspiro[3.5]nonane derivatives demonstrated exceptional potency, with IC₅₀ values in the nanomolar range. Notably, the isopropyl-substituted derivative 8c was the most potent among the tested 6-azaspiro[3.5]nonane compounds. This highlights the utility of the azaspiro[3.5]nonane framework in designing potent enzyme inhibitors.

Comparison with Alternative Scaffolds

The choice of a scaffold is a critical decision in drug design. Here, we compare this compound with other commonly used scaffolds.

Table 3: Physicochemical Properties of this compound and Alternative Scaffolds

ScaffoldMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Predicted pKa (strongest basic)
This compound C₈H₁₅N125.211.810.5
1-Azaspiro[4.4]nonane C₈H₁₅N125.211.911.2
Piperidine C₅H₁₁N85.150.911.2

Data sourced from PubChem.

While piperidine is a smaller and less lipophilic scaffold, the increased three-dimensionality and rigidity of this compound can offer advantages in terms of target engagement and metabolic stability. Compared to its isomer, 1-azaspiro[4.4]nonane, this compound has a slightly lower predicted lipophilicity and basicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Synthesis of this compound Core

A common route for the synthesis of the this compound core involves a multi-step process starting from commercially available materials. A solid-phase synthesis approach has also been described, which is amenable to the creation of compound libraries for high-throughput screening.

General Synthetic Workflow for this compound Derivatives

G start Starting Materials (e.g., 4-piperidone) step1 Multi-step Synthesis of N-protected this compound start->step1 step2 Deprotection step1->step2 step3 Functionalization (e.g., N-arylation, acylation) step2->step3 step4 Purification (e.g., Chromatography) step3->step4 end Bioactive this compound Derivative step4->end

Caption: Generalized synthetic workflow for this compound derivatives.

In Vitro GPR119 Activity Assay (cAMP Measurement)

The agonistic activity of this compound derivatives on GPR119 is typically determined by measuring the intracellular accumulation of cAMP in a stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells).

Protocol: HTRF-based cAMP Assay

  • Cell Preparation:

    • Culture HEK293 cells stably expressing human GPR119.

    • Seed cells into 384-well plates and incubate overnight.

    • On the day of the assay, replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at room temperature.[4]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the compound solutions to the cells and incubate for 30-60 minutes at room temperature to stimulate the receptor.

  • cAMP Detection:

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio and normalize the data to a positive control (e.g., a known GPR119 agonist) and a vehicle control.

    • Determine the EC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

In Vitro SARS-CoV-2 3CLpro Inhibition Assay

The inhibitory activity against SARS-CoV-2 3CLpro can be measured using a Förster Resonance Energy Transfer (FRET)-based assay.

Protocol: FRET-based 3CLpro Inhibition Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Dilute the purified recombinant SARS-CoV-2 3CLpro enzyme in the assay buffer to the desired concentration (e.g., 50 nM).

    • Prepare a solution of a FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in the assay buffer.

  • Assay Procedure:

    • Add the test compounds at various concentrations to the wells of a microplate.

    • Add the 3CLpro enzyme solution to each well and incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate solution.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Calculate the IC₅₀ value by fitting the dose-response curve to a suitable equation.

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action and the experimental process is facilitated by clear visual representations.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist This compound Agonist gpr119 GPR119 Receptor agonist->gpr119 binds gprotein Gαs Protein gpr119->gprotein activates ac Adenylyl Cyclase gprotein->ac activates camp cAMP ac->camp catalyzes conversion of atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates vesicles Insulin / GLP-1 Vesicles pka->vesicles promotes exocytosis of secretion Insulin / GLP-1 Secretion vesicles->secretion

Caption: GPR119 signaling pathway initiated by a this compound agonist.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, and Substrate add_enzyme Add 3CLpro Enzyme and Incubate reagents->add_enzyme compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds to Microplate compounds->add_compounds add_compounds->add_enzyme add_substrate Initiate Reaction with FRET Substrate add_enzyme->add_substrate measure_fluorescence Measure Fluorescence Kinetics add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC₅₀ Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the SARS-CoV-2 3CLpro inhibition assay.

Conclusion

The this compound scaffold has demonstrated its value as a privileged structure in medicinal chemistry. Its inherent three-dimensionality and rigid nature provide a solid foundation for the design of potent and selective modulators of challenging biological targets, as evidenced by its successful application in the development of GPR119 agonists and SARS-CoV-2 3CLpro inhibitors. The comparative data presented in this guide underscores the potential of this scaffold to yield drug candidates with desirable pharmacological properties. As drug discovery continues to move beyond "flat" aromatic systems, the this compound scaffold is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

Comparative Efficacy of 7-Azaspiro[3.5]nonane Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro and in vivo performance comparison of 7-Azaspiro[3.5]nonane-based compounds against other therapeutic alternatives. Experimental data is provided to support the findings.

The this compound scaffold has emerged as a promising structural motif in medicinal chemistry, leading to the development of potent modulators for challenging therapeutic targets. This guide focuses on two key areas where these compounds have shown significant promise: as GPR119 agonists for the treatment of type 2 diabetes and as covalent inhibitors of KRAS G12C for oncology applications.

This compound Derivatives as GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for type 2 diabetes, as its activation on pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[1] The rigid spirocyclic core of this compound is believed to optimally position the interacting moieties for enhanced binding to the GPR119 receptor.[1]

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the in vitro potency and in vivo efficacy of a representative this compound-based GPR119 agonist, compound 54g , compared to other notable GPR119 agonists.

Table 1: In Vitro Potency of GPR119 Agonists (cAMP Assay) [1][2][3][4][5][6]

CompoundScaffold/ClassCell LineEC50 (nM)
Compound 54g This compound Human GPR119 1.2 [1]
Compound 54g This compound Rat GPR119 2.5 [1]
MK-8282Fluoro-pyrimidine/Bridged piperidineNot Specified3[2]
AR231453Not SpecifiedHEK293 (human GPR119)4.7 - 9[2][6]
MBX-2982Not SpecifiedCHO (human GPR119)3.9[2]
DS-8500aNot SpecifiedCHO-K1 (human GPR119)51.5[2]
GSK1292263Not SpecifiedIn vitro reporter assay~158[2]

Table 2: In Vivo Efficacy of GPR119 Agonists (Oral Glucose Tolerance Test - oGTT) [6][7][8]

CompoundAnimal ModelDose (mg/kg)Efficacy
Compound 54g Diabetic RatsNot SpecifiedFavorable glucose-lowering effect
MK-8282Lean C57Bl/6 Mice1~50% reduction in glucose excursion[7]
AR231453Mice20Markedly improved glucose tolerance[6]
AR231453Diabetic KK/Ay mice10 mg/kg/daySignificantly improved oral glucose tolerance[3]
GPR119 Signaling Pathway

Activation of GPR119 by an agonist like a this compound derivative initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), potentiating glucose-stimulated insulin secretion and promoting the release of GLP-1.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Agonist GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion Leads to GLP1_Release GLP-1 Release PKA->GLP1_Release Leads to

GPR119 Agonist Signaling Pathway

This compound Derivatives as Covalent KRAS G12C Inhibitors

Mutations in the KRAS oncogene are prevalent in many cancers. The G12C mutation, in particular, has become a key therapeutic target. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold has been instrumental in designing inhibitors that covalently bind to the mutant cysteine residue, locking the KRAS G12C protein in its inactive state.[9]

Data Presentation: In Vitro and In Vivo Comparison

The following tables provide a comparative summary of the in vitro and in vivo performance of a representative this compound-based KRAS G12C inhibitor, compound 7b (a precursor to the clinical candidate ASP6918), against the FDA-approved inhibitors Sotorasib and Adagrasib.

Table 3: In Vitro Potency of KRAS G12C Inhibitors [9][10][11]

CompoundScaffold/ClassAssayCell LineIC50 (nM)
Compound 7b 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one TR-FRET - 1.8 [9]
Compound 7b 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one pERK Inhibition NCI-H358 1.6 [9]
Compound 7b 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Cell Growth NCI-H1373 1.1 [9]
Sotorasib (AMG510)QuinazolinoneCell ViabilityBa/F3 (KRAS G12C)10 - 50[10]
Adagrasib (MRTX849)NaphthyridineCell ViabilityBa/F3 (KRAS G12C)10 - 50[10]

Table 4: In Vivo Efficacy of KRAS G12C Inhibitors (Xenograft Models) [12][13][14][15]

CompoundAnimal ModelTumor TypeEfficacy
Compound 7b NCI-H1373 Xenograft Mouse Model Non-Small Cell Lung Cancer Dose-dependent antitumor effect [12]
ASP6918 NCI-H1373 Xenograft Mouse Model Non-Small Cell Lung Cancer Dose-dependent tumor regression (oral admin.) [13]
Sotorasib (AMG510)Phase 2 Clinical TrialNon-Small Cell Lung Cancer37.1% Objective Response Rate[14]
Adagrasib (MRTX849)KRYSTAL-1 Clinical TrialNon-Small Cell Lung Cancer (untreated CNS metastases)42% Intracranial Objective Response Rate[15]
KRAS G12C Signaling Pathway

The KRAS protein acts as a molecular switch in cell signaling. In its active, GTP-bound state, it stimulates downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival. The G12C mutation leads to constitutive activation of KRAS. Covalent inhibitors based on the this compound scaffold bind to the mutant cysteine, locking KRAS in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[9]

KRAS_G12C_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->KRAS_GDP Covalently binds to Cys12 (Locks in inactive state)

References

Head-to-head comparison of azaspirocyclic scaffolds in drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. In the ongoing quest to "escape from flatland," azaspirocyclic scaffolds have emerged as compelling three-dimensional (3D) building blocks, offering a distinct advantage over traditional flat, aromatic systems.[1][2] Their inherent rigidity, precise vectoring of substituents, and favorable physicochemical properties have led to their increasing prevalence in clinical candidates and approved drugs.[3][4] This guide provides a head-to-head comparison of various azaspirocyclic scaffolds, supported by experimental data, to inform scaffold selection in drug design.

The core advantage of azaspirocycles lies in their unique spirocyclic fusion, where two rings share a single atom.[5] This arrangement imparts a rigid, non-planar geometry, which can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[5] Furthermore, the incorporation of a nitrogen atom within the spirocycle provides a handle for further chemical modification and can favorably modulate properties such as basicity and polarity.[2] A key metric often improved by these scaffolds is the fraction of sp3-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates due to improved solubility and metabolic stability.[1][2][3]

Physicochemical Properties: A Comparative Analysis

The choice of an azaspirocyclic scaffold can significantly impact a molecule's physicochemical properties. The following table summarizes key computed properties for a selection of common azaspirocyclic cores, providing a baseline for comparison. Smaller, more strained systems like azaspiro[3.3]heptanes tend to be less lipophilic, while larger scaffolds such as azaspiro[4.4]nonane offer a more extensive and lipophilic framework.[1] The introduction of additional heteroatoms, as seen in 2-oxa-6-azaspiro[3.3]heptane, can further decrease lipophilicity and increase polar surface area, which can be advantageous for improving aqueous solubility.[1]

ScaffoldStructureMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)Fsp³
2-Azaspiro[3.3]heptane97.160.712.031.00
2,6-Diazaspiro[3.3]heptane98.15-0.924.061.00
2-Oxa-6-azaspiro[3.3]heptane99.13-0.721.261.00
1-Azaspiro[4.4]nonane125.211.412.031.00
2-Azaspiro[4.4]nonane125.211.612.031.00
7-Azaspiro[4.5]decane139.241.912.031.00

Data sourced from PubChem and other computational chemistry resources.

Head-to-Head Performance in Biological Systems

The true test of a scaffold's utility lies in its performance within a biological context. The following sections present experimental data from studies that directly compare different azaspirocyclic scaffolds.

Diazaspiro Cores as Piperazine Bioisosteres in PARP-1 Inhibition

In a study investigating bioisosteres for the piperazine moiety in the PARP-1 inhibitor Olaparib, various diazaspiro scaffolds were synthesized and evaluated. The results highlight the nuanced effects of scaffold alteration on potency. For instance, the replacement of piperazine with a 2,6-diazaspiro[3.3]heptane derivative (10e ) resulted in a compound with an IC50 of 12.6 nM, demonstrating that this spirocyclic core can serve as a viable structural surrogate.[6] However, other diazaspiro analogues showed reduced affinity, underscoring the importance of the specific spirocyclic architecture.[6]

CompoundScaffoldPARP-1 IC50 (nM)
OlaparibPiperazine5.0
10e 2,6-Diazaspiro[3.3]heptane derivative12.6
17d Diazaspiro[4.4]nonane derivative44.3
15b Diazaspiro[3.5]nonane derivative4397

Data from Reilly, S.W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[6]

This study also revealed that while some spirocyclic analogues exhibited lower potency, they also induced less DNA damage, suggesting a potential advantage in developing inhibitors with improved safety profiles for non-cancer indications.[7]

Impact on Lipophilicity and Metabolic Stability

The replacement of common saturated heterocycles like piperidine and morpholine with azaspiro[3.3]heptanes has been shown to surprisingly decrease lipophilicity (logD).[8] This counterintuitive effect, where the addition of a carbon atom leads to lower lipophilicity, is rationalized by an increase in the basicity of the nitrogen atom.[8]

A comparative study on piperidine bioisosteres demonstrated that both 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane derivatives exhibited lower logD values compared to the parent piperidine compound.[9] Notably, the 1-azaspiro[3.3]heptane analogue also showed improved metabolic stability.[9]

CompoundScaffoldclogPlogD
57 Piperidine derivative3.71.6
58 2-Azaspiro[3.3]heptane derivative3.41.2
59 1-Azaspiro[3.3]heptane derivative3.41.0

Data from Stepan, A.F., et al. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0.[9]

Experimental Protocols

Detailed methodologies for the synthesis of these scaffolds and the execution of key biological assays are crucial for their practical application in drug discovery.

General Synthesis of Azaspiro[3.3]heptane Derivatives

A common route to substituted 2-azaspiro[3.3]heptanes involves a multi-step sequence starting from commercially available materials. The following is a representative, generalized protocol.

G cluster_synthesis Synthesis of 2-Azaspiro[3.3]heptane Derivative Start Commercially available cyclobutanone derivative Step1 [2+2] Cycloaddition with an appropriate ketene Start->Step1 Step2 Reduction of the resulting β-lactam Step1->Step2 Step3 Functionalization of the secondary amine Step2->Step3 End Target 2-Azaspiro[3.3]heptane Derivative Step3->End

Caption: A generalized synthetic workflow for 2-azaspiro[3.3]heptane derivatives.

Detailed Steps:

  • [2+2] Cycloaddition: A solution of a substituted cyclobutanone in an appropriate aprotic solvent (e.g., dichloromethane) is treated with a ketene, generated in situ, at low temperatures. The reaction mixture is stirred for several hours to yield the corresponding spirocyclic β-lactam.

  • Reduction: The β-lactam is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), in an ethereal solvent like tetrahydrofuran (THF). This step opens the lactam ring to afford the 2-azaspiro[3.3]heptane core.

  • Functionalization: The secondary amine of the azaspirocycle can be further functionalized through standard methods such as reductive amination, acylation, or alkylation to introduce desired substituents.

In Vitro PARP-1 Inhibition Assay

The following protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of compounds against PARP-1.

G cluster_assay PARP-1 Inhibition Assay Workflow Start Prepare assay plate with recombinant PARP-1 enzyme Step1 Add test compounds at varying concentrations Start->Step1 Step2 Incubate to allow compound-enzyme interaction Step1->Step2 Step3 Initiate reaction with NAD+ and biotinylated DNA Step2->Step3 Step4 Stop reaction and add streptavidin-HRP conjugate Step3->Step4 Step5 Add chemiluminescent substrate and measure signal Step4->Step5 End Calculate IC50 values Step5->End

Caption: Workflow for a typical in vitro PARP-1 inhibition assay.

Detailed Steps:

  • Plate Preparation: Recombinant human PARP-1 enzyme is added to the wells of a 96-well plate.

  • Compound Addition: The test compounds, including the azaspirocyclic derivatives, are serially diluted and added to the wells.

  • Incubation: The plate is incubated at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: A reaction mixture containing NAD+ and biotinylated DNA is added to each well to initiate the PARP-1 enzymatic reaction.

  • Detection: After a set incubation period, the reaction is stopped. A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated DNA.

  • Signal Measurement: A chemiluminescent HRP substrate is added, and the resulting light signal is measured using a plate reader. The signal is inversely proportional to the PARP-1 activity.

  • Data Analysis: The data is normalized to controls, and the IC50 values are calculated by fitting the dose-response curves.

Signaling Pathway Modulation

Azaspirocyclic scaffolds have been successfully incorporated into inhibitors of various signaling pathways, including those mediated by kinases and G-protein coupled receptors (GPCRs).[2] Their rigid nature can help in achieving high selectivity for the target protein.

G cluster_pathway Kinase Inhibition Signaling Pathway Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Activates Kinase Intracellular Kinase (e.g., BTK, LRRK2) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Response Inhibitor Azaspirocyclic Kinase Inhibitor Inhibitor->Kinase Blocks ATP binding

Caption: Simplified kinase signaling pathway illustrating the mechanism of an azaspirocyclic inhibitor.

Conclusion

Azaspirocyclic scaffolds offer a powerful toolkit for medicinal chemists to navigate beyond the confines of "flatland" chemistry.[1] The choice of a specific azaspirocyclic core—be it the compact and less lipophilic azaspiro[3.3]heptane or the larger azaspiro[4.4]nonane and azaspiro[4.5]decane systems—provides a mechanism to fine-tune physicochemical properties and optimize biological activity.[1][10] Head-to-head comparisons, such as those highlighted in the context of PARP-1 inhibitors and piperidine bioisosteres, demonstrate that while these scaffolds can significantly enhance drug-like properties, their impact on potency and selectivity is target-dependent and requires careful empirical evaluation. The continued development of novel synthetic routes and a deeper understanding of the structure-property relationships of these unique 3D scaffolds will undoubtedly fuel the discovery of the next generation of innovative therapeutics.[2]

References

Unlocking GPR119: A Comparative Guide to 7-Azaspiro[3.5]nonane and Other Agonist Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective G protein-coupled receptor 119 (GPR119) agonists as therapeutics for type 2 diabetes remains a key area of investigation. This guide provides an objective comparison of 7-Azaspiro[3.5]nonane based ligands against other prominent GPR119 agonist scaffolds, supported by experimental data and detailed methodologies.

The this compound scaffold has emerged as a promising structural motif in the design of novel GPR119 agonists. Its rigid, three-dimensional structure is believed to confer favorable pharmacological properties, including enhanced potency and improved metabolic stability. This guide delves into the quantitative performance of a representative this compound derivative and contrasts it with a range of non-spirocyclic GPR119 agonists, offering a comprehensive overview for researchers in the field.

Comparative Efficacy of GPR119 Agonists

The in vitro potency of GPR119 agonists is a critical parameter in the early stages of drug development. The following table summarizes the half-maximal effective concentration (EC50) values for a representative this compound agonist and several non-spirocyclic alternatives, as determined by cAMP accumulation assays in cell lines expressing the human GPR119 receptor.

Compound/ScaffoldRepresentative CompoundEC50 (nM) for human GPR119Cell LineReference
This compound Compound 54g1.2Not Specified[1]
PyrimidineAR 2314534.7 - 9HEK293[2]
PyrimidineMK-82823Not Specified[2]
Piperidinyl-pyrimidineMBX-29823.9CHO[2]
PyrimidineDS-8500a51.5CHO-K1[2]
PyrimidineGSK1292263~158 (pEC50 = 6.8)In vitro reporter assay[2]
PiperidineAPD59746Not Specified[3]
OxadiazolePSN6324087900human GPR119[4]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade that is primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist GPR119 Agonist (e.g., this compound) Agonist->GPR119 Binds Gas->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Insulin ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin Potentiates GLP1 ↑ GLP-1 Secretion PKA->GLP1 Stimulates

GPR119 signaling cascade upon agonist binding.

Experimental Protocols

In Vitro GPR119 Activity Assay (cAMP Measurement)

This protocol outlines a common method for determining the potency of GPR119 agonists by measuring the accumulation of intracellular cyclic AMP (cAMP).[1]

  • Cell Culture: A stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into 384-well plates and incubated overnight to allow for attachment.

  • Assay Buffer Incubation: The culture medium is removed, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature. The inhibitor prevents the degradation of cAMP.

  • Compound Addition: Test compounds, including the this compound ligand and other comparators, are added to the wells at various concentrations.

  • Incubation: The plates are incubated for a further 30 minutes at room temperature to allow for receptor activation and cAMP production.

  • cAMP Detection: The level of intracellular cAMP is quantified using a suitable detection kit, such as a competitive immunoassay utilizing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) technology.

  • Data Analysis: The results are used to generate dose-response curves, from which the EC50 values are calculated.

Molecular Docking Protocol for GPR119 Agonists

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein. The following is a general protocol for docking GPR119 agonists.[1]

  • Protein and Ligand Preparation:

    • Protein: The three-dimensional structure of the GPR119 receptor is obtained. If an experimental structure (e.g., from cryo-EM) is unavailable, a homology model can be built using the amino acid sequence and a suitable template structure. The protein structure is prepared by adding hydrogen atoms and assigning appropriate charges.

    • Ligand: The 2D structure of the this compound ligand or other agonists is converted to a 3D conformation. The ligand is also prepared by adding hydrogens and assigning charges.

  • Binding Site Definition: The potential binding site (orthosteric site) on the GPR119 receptor is identified. This is often guided by the location of known ligands in experimental structures or by computational prediction algorithms. A grid box is defined around the binding site to guide the docking simulation.

  • Docking Simulation: A molecular docking program, such as AutoDock Vina, is used to systematically sample different conformations and orientations of the ligand within the defined binding site. The program calculates a docking score for each pose, which is an estimate of the binding affinity.

  • Pose Analysis and Selection: The resulting docking poses are analyzed to identify the most plausible binding mode. This involves examining the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions. The pose with the best docking score and favorable interactions is selected as the predicted binding mode.

Experimental and Computational Workflow

The discovery and development of novel GPR119 agonists typically involve an iterative process of computational design and experimental validation.

Drug_Discovery_Workflow cluster_computational Computational Design cluster_experimental Experimental Validation Target_ID Target Identification (GPR119) Homology_Modeling Homology Modeling (if no structure) Target_ID->Homology_Modeling Virtual_Screening Virtual Screening or Ligand Design Target_ID->Virtual_Screening Homology_Modeling->Virtual_Screening Docking Molecular Docking Virtual_Screening->Docking Synthesis Chemical Synthesis Docking->Synthesis Candidate Selection In_Vitro In Vitro Assays (e.g., cAMP) Synthesis->In_Vitro SAR SAR Analysis In_Vitro->SAR SAR->Docking Feedback Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo Logical_Relationships Computational Computational Modeling (Docking, SAR) Hypothesis Hypothesis Generation (New Ligand Design) Computational->Hypothesis Predicts Experimental Experimental Testing (In Vitro & In Vivo) Data Data Analysis & Interpretation Experimental->Data Generates Hypothesis->Experimental Guides Data->Computational Refines Models Knowledge Improved Understanding of Ligand-Receptor Interactions Data->Knowledge Contributes to

References

Safety Operating Guide

Safe Disposal of 7-Azaspiro[3.5]nonane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for the proper disposal of 7-Azaspiro[3.5]nonane, promoting a culture of safety in the laboratory.

Hazard Profile and Precautionary Measures

While specific quantitative toxicity data for this compound is not available, the hazard profile of analogous compounds suggests several potential risks. The following table summarizes the likely hazard statements and precautionary measures based on data for similar chemicals such as tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate and 2-Oxa-7-azaspiro[3.5]nonane.[1][2]

Hazard CategoryGHS Hazard Statement(s)Precautionary Statement(s)
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.
Skin Corrosion/ Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/ Irritation H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Tract Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
Disposal P501: Dispose of contents/container in accordance with local regulation.

Experimental Protocol for Disposal of this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste. This procedure is based on general guidelines for handling hazardous chemical waste and should be adapted to comply with institutional and regulatory requirements.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, and in case of dust or aerosols, a suitable respirator.[1][3]

  • Designated and labeled hazardous waste container (compatible with organic amines).

  • Waste manifest or tracking form as required by your institution.

  • Spill kit for amines or organic bases.

Procedure:

  • Waste Identification and Segregation:

    • Determine if the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA) or local regulations.[4][5] Given the likely properties of this compound, it should be treated as hazardous waste.

    • Do not mix this compound waste with incompatible materials. Store it in a dedicated, closed container.

  • Personal Protective Equipment (PPE):

    • Before handling the waste, put on all required PPE to prevent skin and eye contact, and inhalation.[6]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, paper towels), and solutions, in the designated hazardous waste container.[7]

    • Ensure the container is properly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information (e.g., concentration, date, responsible researcher).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible substances.[8] Follow your institution's guidelines for storage time limits.

  • Disposal Request and Manifest:

    • Complete a hazardous waste pickup request form as required by your institution's EHS department.

    • Fill out the hazardous waste manifest to track the waste from its point of generation to its final disposal facility.[9]

  • Off-site Disposal:

    • The hazardous waste must be transported and disposed of by a licensed hazardous waste management company at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5]

    • Ensure that the chosen disposal facility is authorized to handle this type of chemical waste.

  • Record Keeping:

    • Maintain copies of all waste manifests and disposal records in accordance with regulatory requirements.

Logical Workflow for Disposal

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Generation of This compound Waste B Step 1: Don Appropriate Personal Protective Equipment (PPE) A->B C Step 2: Collect Waste in a Designated, Labeled Container B->C D Step 3: Securely Seal the Waste Container C->D E Step 4: Store in a Secure Waste Accumulation Area D->E F Step 5: Complete Hazardous Waste Manifest/Paperwork E->F G Step 6: Arrange for Pickup by Licensed Waste Disposal Vendor F->G H Step 7: Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I End: Maintain Disposal Records H->I

Caption: Disposal Workflow for this compound.

References

Essential Safety and Handling Guide for 7-Azaspiro[3.5]nonane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 7-Azaspiro[3.5]nonane and its structurally related compounds in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Compounds in the this compound family may cause skin, eye, and respiratory irritation.[1][2][3] Some derivatives are classified as causing severe skin burns and eye damage.[4] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection Type Equipment Standard/Specification
Eye and Face Protection Tightly fitting safety goggles or a face shield.[1][4][5]Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile rubber).[2][6][7]Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[4]
Body Protection Protective work clothing, such as a lab coat or impervious clothing.[1][2][6]Certified workwear according to EN ISO 27065 is recommended for handling pesticides, which can be a useful reference.[5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust/aerosols can be generated.[8]A filtering half mask or a half mask with separable filters is a minimum requirement.[5]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Facilities should be equipped with an eyewash station and a safety shower.[1][2]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the handling area.[2][9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][10]

  • Keep away from incompatible substances and sources of ignition.[10]

Disposal Plan

Dispose of this compound and its derivatives as hazardous waste.

  • Chemical Waste: Collect in a suitable, closed container labeled for chemical waste.[1][4] Do not allow the product to enter drains or waterways.[1][4]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws and good laboratory practices.[4]

  • Spills: In case of a spill, evacuate the area. Use personal protective equipment.[4] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a chemical waste container.[2]

Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

The following is an example protocol for the synthesis of a derivative, which illustrates the handling of related compounds.[11]

Materials:

  • Resin with a suitable building block immobilized

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Spirocyclization: Swell the resin in anhydrous THF. Add a solution of potassium tert-butoxide in anhydrous THF and agitate at 60°C for 8 hours. Cool to room temperature, drain, and wash with THF.[11]

  • Decarboxylation: Suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours. Cool to room temperature, drain, and wash the resin with water, DMF, DCM, and MeOH. Dry the resin under a high vacuum.[11]

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/DCM (1:99 v/v) for 1 hour at room temperature. Filter the resin and collect the filtrate.[11]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review SDS b Don PPE a->b c Work in Fume Hood b->c d Perform Experiment c->d e Segregate Waste d->e f Doff PPE e->f g Wash Hands f->g h Spill or Exposure i Follow First Aid h->i j Notify Supervisor h->j

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azaspiro[3.5]nonane
Reactant of Route 2
7-Azaspiro[3.5]nonane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.